molecular formula C12H17NO B3031516 N-tert-Butyl-4-methylbenzamide CAS No. 42498-32-8

N-tert-Butyl-4-methylbenzamide

Cat. No.: B3031516
CAS No.: 42498-32-8
M. Wt: 191.27 g/mol
InChI Key: BHVOUXZTZXPBQA-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-methylbenzamide is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOUXZTZXPBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341921
Record name N-tert-Butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-32-8
Record name N-tert-Butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butyl-4-methylbenzamide is a member of the substituted N-alkylbenzamide family, a class of compounds recognized for its prevalence in pharmacologically active molecules and complex organic synthesis.[1] This molecule, characterized by a benzamide core substituted with a para-methyl group on the aromatic ring and a sterically demanding tert-butyl group on the amide nitrogen, serves as an interesting substrate for studies in medicinal chemistry, materials science, and chemical ecology. The presence of the bulky tert-butyl group can significantly influence the compound's conformation, reactivity, and biological interactions compared to less hindered amides.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the core chemical and physical properties, detailed and reasoned synthesis protocols, a full spectroscopic profile for structural elucidation, and a discussion of its potential applications and safety considerations.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. This compound is a white solid at room temperature, with its key identifiers and properties summarized below.

Chemical Structure
this compound Structure
Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 42498-32-8PubChem[2]
Molecular Formula C₁₂H₁₇NOPubChem[2]
Molecular Weight 191.27 g/mol PubChem[2]
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(C)(C)CPubChem[2]
InChI Key BHVOUXZTZXPBQA-UHFFFAOYSA-NPubChem[2]
Table 2: Physicochemical Properties
PropertyValueNotes
Physical State SolidInferred from analogs
Melting Point ~134-135 °CBased on the closely related N-tert-butylbenzamide.[3][4]
XLogP3 2.5Computed by PubChem, indicating moderate lipophilicity.[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Water Solubility InsolubleInferred from structure and analog data.

Section 2: Synthesis Methodologies

The synthesis of this compound can be approached through several reliable methods. The choice of method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. We present two robust protocols here.

Method A: Acylation via 4-methylbenzoyl Chloride

This is a classic and highly efficient method for amide bond formation. The underlying principle is the nucleophilic acyl substitution, where the highly reactive acid chloride is attacked by the nucleophilic tert-butylamine. The reaction is typically fast and high-yielding. An inert solvent like dichloromethane is used, and a base (in this case, an excess of the amine reactant) is required to neutralize the HCl byproduct.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (2.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.

  • Reagent Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The slow addition prevents a rapid temperature increase and side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure complete conversion.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methylbenzoyl Chloride in DCM Mix Combine at 0°C R1->Mix R2 tert-Butylamine in DCM R2->Mix React Stir at RT (12-16h) Mix->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Recrystallize Dry->Purify Product Pure N-tert-Butyl- 4-methylbenzamide Purify->Product

Acylation Synthesis Workflow
Method B: Copper-Catalyzed Ritter-type Reaction

An alternative approach utilizes a Ritter-type reaction, which is particularly useful when starting from a nitrile. A study has demonstrated the synthesis of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate (Boc₂O), catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂). This method avoids the need to prepare an acid chloride and often proceeds under mild, solvent-free conditions.

  • Reaction Setup: In a reaction vial, combine 4-methylbenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.2 equivalents), and Cu(OTf)₂ (5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the nitrile.

  • Workup: Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Purification: Purify the product directly by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Section 3: Structural Elucidation and Spectroscopic Profile

The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques. The expected data are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (~7.2-7.7 ppm). The protons ortho to the carbonyl group will be deshielded relative to the protons meta to it. Each doublet will integrate to 2H.

    • N-H Proton: A broad singlet (~5.9-6.1 ppm) due to the amide proton. Its chemical shift can be concentration-dependent.

    • Aromatic Methyl Protons: A sharp singlet at ~2.4 ppm, integrating to 3H.

    • tert-Butyl Protons: A sharp singlet at ~1.45 ppm, integrating to 9H, characteristic of the magnetically equivalent methyl groups on the tert-butyl moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of ~166-168 ppm.

    • Aromatic Carbons: Four distinct signals are expected for the aromatic ring carbons, including the ipso-carbon attached to the carbonyl, the ipso-carbon attached to the methyl group, and the two pairs of CH carbons.

    • tert-Butyl Carbons: Two signals: one for the quaternary carbon (~51-52 ppm) and one for the three equivalent methyl carbons (~28-29 ppm).

    • Aromatic Methyl Carbon: A signal around ~21 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹, characteristic of a secondary amide N-H bond.

    • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

    • C=O Stretch (Amide I band): A very strong, sharp absorption peak in the region of 1640-1660 cm⁻¹. This is one of the most prominent features in the spectrum.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 191.[2]

    • Key Fragmentation: A significant fragment is expected at m/z = 119, corresponding to the p-toluoyl cation [CH₃C₆H₄CO]⁺, formed by the cleavage of the amide C-N bond. Another major fragment would be at m/z = 57, corresponding to the tert-butyl cation [C(CH₃)₃]⁺.

Section 4: Reactivity and Potential Applications

While specific, large-scale applications for this compound are not widely documented, its structural features suggest several areas of research interest.

  • Chemical Reactivity: As a secondary amide, the molecule can undergo hydrolysis to 4-methylbenzoic acid and tert-butylamine under strong acidic or basic conditions. The amide bond is generally stable, but the bulky tert-butyl group may influence reaction rates at the carbonyl center or the N-H position due to steric hindrance.

  • Medicinal Chemistry and Drug Discovery: The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with activities ranging from antiemetics to antipsychotics and enzyme inhibitors.[1][5] this compound can serve as a valuable intermediate or fragment for the synthesis of more complex pharmaceutical candidates. The lipophilic p-tolyl and tert-butyl groups can be explored for their ability to occupy specific hydrophobic pockets in enzyme or receptor binding sites.

  • Chemical Ecology: The compound is listed in The Pherobase, a database of semiochemicals and floral compounds.[6] This suggests it may have a natural origin or possess properties that modulate insect behavior, making it a candidate for research in agriculture or ecology.

Section 5: Safety and Handling

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Stability: The compound is stable under normal storage conditions. Avoid strong oxidizing agents.

Conclusion

This compound is a well-defined organic compound with established synthesis routes and a predictable spectroscopic profile. Its value lies primarily in its potential as a building block for more complex molecules in the pharmaceutical and materials science sectors, and as a subject for investigation in chemical ecology. The sterically hindered nature of the amide bond provides a unique structural motif for exploring structure-activity relationships. This guide provides the core technical information necessary for scientists to synthesize, characterize, and utilize this compound in their research endeavors.

References

  • PubChem. 4-tert-butyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • ChemSynthesis. N-tert-butyl-benzamide. [Link]

  • Chemsrc. CAS#:6852-60-4 | 2-methyl-N-(2-methylpropylidene)propan-2-amine. [Link]

  • AABlocks. Benzoyl-DL-alanine. [Link]

  • LookChem. Cas 7337-45-3, BORANE-TERT-BUTYLAMINE COMPLEX. [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • The Pherobase. This compound (C12H17NO). [Link]

Sources

A Spectroscopic Guide to N-tert-Butyl-4-methylbenzamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-tert-Butyl-4-methylbenzamide, a compound of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships between the molecular structure and the observed spectroscopic features, providing a framework for the structural elucidation of related molecules.

Introduction: The Molecular Blueprint of this compound

This compound (C₁₂H₁₇NO) is an aromatic amide with a molecular weight of 191.27 g/mol .[1] Its structure, characterized by a para-substituted aromatic ring, an amide linkage, and a bulky tert-butyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a comprehensive molecular portrait.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Diagrammatic Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample N-tert-Butyl-4- methylbenzamide NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Calibration H1_Acq->Processing C13_Acq->Processing Integration Integration (¹H) Processing->Integration Interpretation Structural Elucidation Integration->Interpretation

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.62Doublet2H6.8Ar-H (ortho to C=O)
7.21Doublet2H6.4Ar-H (ortho to CH₃)
5.92Singlet1H-N-H
2.37Singlet3H-Ar-CH₃
1.46Singlet9H-C(CH₃)₃

Interpretation:

  • Aromatic Protons (7.62 and 7.21 ppm): The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at 7.62 ppm is due to the deshielding effect of the electron-withdrawing carbonyl group on the ortho protons. Conversely, the upfield doublet at 7.21 ppm corresponds to the protons ortho to the electron-donating methyl group.

  • Amide Proton (5.92 ppm): The singlet at 5.92 ppm is assigned to the amide proton (N-H). Its chemical shift can be variable and is influenced by concentration and solvent.

  • Methyl Protons (2.37 ppm): The singlet integrating to three protons at 2.37 ppm is characteristic of the methyl group attached to the aromatic ring.

  • tert-Butyl Protons (1.46 ppm): The intense singlet at 1.46 ppm, integrating to nine protons, is unequivocally assigned to the chemically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectral Data and Interpretation

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
166.8C=O (Amide Carbonyl)
141.3Ar-C (quaternary, attached to CH₃)
133.0Ar-C (quaternary, attached to C=O)
129.0Ar-CH (ortho to CH₃)
126.6Ar-CH (ortho to C=O)
51.4C(CH₃)₃ (quaternary)
28.8C(CH₃)₃
21.3Ar-CH₃

Interpretation:

  • Carbonyl Carbon (166.8 ppm): The signal in the downfield region at 166.8 ppm is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (126.6 - 141.3 ppm): Four signals are observed in the aromatic region, consistent with a para-substituted benzene ring. The two quaternary carbons (C-1 and C-4) are found at 133.0 ppm and 141.3 ppm. The two protonated aromatic carbons appear at 129.0 ppm and 126.6 ppm.

  • tert-Butyl Carbons (51.4 and 28.8 ppm): The quaternary carbon of the tert-butyl group appears at 51.4 ppm, while the three equivalent methyl carbons give a single resonance at 28.8 ppm.

  • Methyl Carbon (21.3 ppm): The signal at 21.3 ppm corresponds to the carbon of the methyl group attached to the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Mount the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the sample-coated salt plate in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Diagrammatic Workflow for FT-IR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample N-tert-Butyl-4- methylbenzamide Salt_Plate Deposit on Salt Plate Sample->Salt_Plate Solvent Dichloromethane Solvent->Salt_Plate Spectrometer FT-IR Spectrometer Salt_Plate->Spectrometer Background Record Background Spectrometer->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Spectrum Generate IR Spectrum Sample_Scan->Spectrum Peak_ID Identify Characteristic Peaks Spectrum->Peak_ID Functional_Group Functional Group Assignment Peak_ID->Functional_Group

Caption: Workflow for FT-IR spectroscopic analysis.

IR Spectral Data and Interpretation

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar compounds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3330MediumN-H stretchSecondary Amide
~3050WeakC-H stretchAromatic
~2960StrongC-H stretchAliphatic (tert-butyl & methyl)
~1645StrongC=O stretch (Amide I)Secondary Amide
~1540MediumN-H bend (Amide II)Secondary Amide
~1600, ~1480Medium-WeakC=C stretchAromatic Ring
~840StrongC-H out-of-plane bend1,4-Disubstituted Aromatic

Interpretation:

  • N-H Stretching (~3330 cm⁻¹): The presence of a medium-intensity peak in this region is a clear indication of the N-H bond in the secondary amide.

  • C-H Stretching (~3050 and ~2960 cm⁻¹): The weak absorption around 3050 cm⁻¹ is characteristic of aromatic C-H stretching, while the strong absorption around 2960 cm⁻¹ arises from the C-H bonds of the tert-butyl and methyl groups.

  • Amide I Band (~1645 cm⁻¹): This very strong absorption is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the amide group. Its position can be influenced by hydrogen bonding.

  • Amide II Band (~1540 cm⁻¹): This band, of medium intensity, arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

  • Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are due to the carbon-carbon stretching vibrations within the benzene ring.

  • Aromatic C-H Bending (~840 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

  • For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.

Ionization (Electron Ionization):

  • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions.

Mass Analysis and Detection:

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • A detector records the abundance of each ion, and a mass spectrum is generated.

Diagrammatic Workflow for EI-MS Analysis:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_detect Analysis & Detection Sample N-tert-Butyl-4- methylbenzamide GC Gas Chromatograph Sample->GC Ion_Source EI Ion Source (70 eV) GC->Ion_Source Molecular_Ion Molecular Ion (M⁺•) Ion_Source->Molecular_Ion Fragments Fragment Ions Molecular_Ion->Fragments Mass_Analyzer Mass Analyzer Molecular_Ion->Mass_Analyzer Fragments->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data and Interpretation

Table 4: Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaSignificance
191[C₁₂H₁₇NO]⁺•Molecular Ion (M⁺•)Confirms the molecular weight.
176[M - CH₃]⁺[C₁₁H₁₄NO]⁺Loss of a methyl radical from the tert-butyl group.
119[CH₃C₆H₄CO]⁺[C₈H₇O]⁺Acylium ion, formed by cleavage of the N-C(tert-butyl) bond. (Base Peak)
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, formed by loss of CO from the acylium ion.
57[C(CH₃)₃]⁺[C₄H₉]⁺tert-Butyl cation.

Interpretation of Fragmentation Pattern:

  • Molecular Ion (m/z 191): The peak at m/z 191 corresponds to the molecular ion (M⁺•), confirming the molecular weight of this compound.[1]

  • Loss of a Methyl Group (m/z 176): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), resulting in a stable tertiary carbocation.

  • Base Peak (m/z 119): The most abundant ion in the spectrum (the base peak) is observed at m/z 119.[1] This corresponds to the highly stable 4-methylbenzoyl cation (acylium ion), formed by the cleavage of the bond between the nitrogen and the tert-butyl group.

  • Tropylium Ion (m/z 91): The acylium ion at m/z 119 can further fragment by losing a neutral carbon monoxide (CO) molecule to form the tropylium ion at m/z 91, a common fragment for toluene derivatives.[1]

  • tert-Butyl Cation (m/z 57): The peak at m/z 57 is characteristic of the tert-butyl cation, formed by the cleavage of the N-C bond with charge retention on the alkyl fragment.

Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of NMR, IR, and MS data provides a comprehensive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the connectivity of the aromatic, amide, and alkyl moieties. The IR spectrum identifies the key functional groups, notably the secondary amide and the para-substituted aromatic ring. Finally, the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This guide serves as a paradigm for the multi-technique spectroscopic analysis essential in modern chemical research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

IUPAC name N-tert-butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-tert-butyl-4-methylbenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and handling of this compound. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the compound's properties and methodologies.

This compound (IUPAC Name: N-(tert-butyl)-4-methylbenzamide) is a secondary amide featuring a central carboxamide linkage between a 4-methylbenzoyl group and a tert-butyl group.[1] Its molecular structure, characterized by the bulky tert-butyl substituent, imparts significant steric hindrance around the amide nitrogen, which influences its chemical reactivity, physical properties, and intermolecular interactions.[2] This compound serves as a valuable intermediate in organic synthesis and as a model compound for studying amide chemistry.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
CAS Number 42498-32-8[1]
Appearance White solid / crystalline powder[3]
Melting Point 133 - 135 °C[3][4]
Water Solubility Insoluble[3]
InChIKey BHVOUXZTZXPBQA-UHFFFAOYSA-N[1]

Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and tert-butylamine. This reaction, a variant of the Schotten-Baumann reaction, is efficient and proceeds under mild conditions.

Reaction Mechanism and Rationale

The synthesis is predicated on the high electrophilicity of the carbonyl carbon in 4-methylbenzoyl chloride and the nucleophilicity of the tert-butylamine nitrogen. The reaction mechanism involves:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the carbonyl carbon of 4-methylbenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse of the Intermediate: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A base, typically an excess of tert-butylamine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen to yield the final neutral amide product and an ammonium chloride salt. The use of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from a standard procedure for the synthesis of N-substituted benzamides.[6]

Materials:

  • 4-Methylbenzoyl chloride (1.0 eq)

  • tert-Butylamine (2.2 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 3 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the 4-methylbenzoyl chloride solution dropwise to the cooled tert-butylamine solution over 15-20 minutes. Maintain the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the tert-butylammonium chloride precipitate. Wash the filtrate with 3 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., diethyl ether or hexanes/ethyl acetate) to obtain this compound as white crystals.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification R1 4-Methylbenzoyl Chloride in CH₂Cl₂ Setup Reaction Flask at 0 °C R2 tert-Butylamine in CH₂Cl₂ R2->Setup Reaction Dropwise Addition & Stirring at RT Setup->Reaction Combine Filter Filter Precipitate Reaction->Filter Post-Reaction Wash Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (Na₂SO₄) Wash->Dry Evap Evaporation Dry->Evap Recrystal Recrystallization Evap->Recrystal Product Pure N-tert-butyl- 4-methylbenzamide Recrystal->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following sections detail the expected data from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous evidence for the compound's carbon-hydrogen framework.[7] Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65Doublet2HAr-H (ortho to C=O)
~ 7.20Doublet2HAr-H (meta to C=O)
~ 5.90Broad Singlet1HN-H
~ 2.38Singlet3HAr-CH₃
~ 1.45Singlet9H-C(CH₃)₃

¹³C NMR Spectroscopy Data

Chemical Shift (δ, ppm)Assignment
~ 167.0C=O (Amide Carbonyl)
~ 141.5Ar-C (ipso, attached to CH₃)
~ 133.0Ar-C (ipso, attached to C=O)
~ 129.0Ar-CH (meta to C=O)
~ 126.5Ar-CH (ortho to C=O)
~ 51.5-C(CH₃)₃ (Quaternary Carbon)
~ 28.8-C(CH₃)₃ (Methyl Carbons)
~ 21.4Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The steric hindrance from the tert-butyl group can slightly influence the position of the carbonyl stretch.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3330Strong, SharpN-H Stretch
~ 2960Medium-StrongC-H Stretch (sp³ aliphatic)
~ 1645Very StrongC=O Stretch (Amide I band)
~ 1540StrongN-H Bend (Amide II band)
~ 1505, 1610MediumC=C Stretch (Aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

m/z ValueInterpretation
191[M]⁺, Molecular ion peak
176[M - CH₃]⁺, Loss of a methyl radical
134[M - C₄H₉]⁺, Loss of the tert-butyl group
119[4-CH₃C₆H₄CO]⁺, 4-Methylbenzoyl (toluoyl) cation (base peak)
91[C₇H₇]⁺, Tropylium ion from rearrangement of toluoyl cation
57[C(CH₃)₃]⁺, tert-Butyl cation
Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Product NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (C=O, N-H) IR->IR_Data MS_Data Molecular Weight & Fragments MS->MS_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the structural elucidation of the title compound.

Applications and Research Context

While this compound itself is not a final product with widespread application, its structural motifs are relevant in several areas of chemical research:

  • Pharmaceutical Intermediates: Benzamide derivatives are a common scaffold in medicinal chemistry. The N-tert-butyl group can enhance metabolic stability or modulate lipophilicity, making this compound a useful building block for synthesizing more complex active pharmaceutical ingredients (APIs).[8][9]

  • Agrochemicals: Similar N-alkylated benzamides have been investigated for their potential as herbicides and insecticides.

  • Materials Science: The rigid aromatic core and the amide linkage make it a candidate for incorporation into polymers or molecular crystals where hydrogen bonding and steric interactions can direct the supramolecular architecture.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets (SDS) for similar chemical compounds.[3][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • 4-tert-butyl-N-methylbenzamide | C12H17NO | CID 181257 . PubChem, National Institutes of Health. [Link]

  • This compound | C12H17NO | CID 576940 . PubChem, National Institutes of Health. [Link]

  • Synthesis of 4-bromo-N-tert-butyl-benzamide . PrepChem.com. [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide . ResearchGate. [Link]

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 . ResearchGate. [Link]

  • Supporting Information for "A green and efficient synthesis of N-alkyloxaziridines and their application in the synthesis of amides" . Royal Society of Chemistry. [Link]

  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides . ACS Publications. [Link]

  • N-tert-butyl-benzamide . ChemSynthesis. [Link]

  • n-Butyl-4-methylbenzamide | C12H17NO | CID 228668 . PubChem, National Institutes of Health. [Link]

  • Solved: Can someone help and label the peaks for the IR, C-NMR and H-NMR. The product is N-tert-butylbenzamide . Chegg. [Link]

  • Benzanilide, n,4-di-tert-butyl- . NIST WebBook. [Link]

  • N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 . PubChem, National Institutes of Health. [Link]

  • This compound (C12H17NO) . The Pherobase. [Link]

  • 4-tert-Butylbenzamide . ChemBK. [Link]

  • 4-Methylbenzamide Spectra . SpectraBase. [Link]

  • Benzamide, 4-tert-butyl-N-(2-butoxyphenyl)- ¹H NMR Spectrum . SpectraBase. [Link]

  • Benzamide, N-(1,1-dimethylethyl)- . NIST WebBook. [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions . ResearchGate. [Link]

  • Benzoyl chloride – Knowledge and References . Taylor & Francis Online. [Link]

  • Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide . MDPI. [Link]

  • 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 . PubChem, National Institutes of Health. [Link]

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The Rising Therapeutic Potential of N-tert-butyl-4-methylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning field of N-tert-butyl-4-methylbenzamide derivatives, a class of compounds demonstrating significant promise across diverse therapeutic areas. Benzamide and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents[1]. This document synthesizes current research to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on the synthesis, biological activities, and structure-activity relationships of these compelling molecules.

Introduction to the this compound Scaffold

The this compound core, characterized by a central benzamide moiety with a tert-butyl group on the amide nitrogen and a methyl group at the para-position of the benzene ring, represents a versatile scaffold for drug design. The presence of the bulky tert-butyl group can significantly influence the molecule's conformation and reactivity, potentially enhancing its interaction with biological targets[2]. The 4-methyl substituent can also be modified to modulate the compound's electronic and steric properties, allowing for the fine-tuning of its biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a substituted benzoyl chloride with tert-butylamine.

General Synthesis Protocol

A representative synthesis of an this compound derivative is outlined below. This protocol is based on established methods for amide bond formation[3].

Objective: To synthesize this compound.

Materials:

  • 4-methylbenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM)

  • 3 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butylamine in dichloromethane and cool the mixture to 0°C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride in dichloromethane to the cooled tert-butylamine solution while stirring. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture to remove any solid byproducts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated NaHCO3 solution, and brine. These washes remove unreacted starting materials and impurities.

    • Dry the organic layer over anhydrous Na2SO4 to remove residual water.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Rationale for Experimental Choices:

  • Solvent: Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both reactants.

  • Temperature Control: Cooling the initial reaction mixture helps to manage the exothermicity of the acylation reaction, preventing side reactions.

  • Aqueous Washes: The acidic wash removes excess amine, the basic wash removes any unreacted acid chloride and acidic byproducts, and the brine wash helps to break any emulsions and remove water-soluble impurities.

Diverse Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and insecticidal properties. The specific activity is highly dependent on the nature and position of substituents on the benzamide core[2].

Anticancer Activity

Several studies have highlighted the potential of benzamide derivatives as anticancer agents[4][5]. While specific studies on this compound derivatives are emerging, related compounds have shown promising results. For instance, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors[6].

Mechanism of Action: The anticancer activity of some benzamide derivatives has been attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases[6]. Certain derivatives can induce apoptosis and cause cell cycle arrest in cancer cells[6].

Quantitative Data Summary:

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 7 K562 (Leukemia)2.27[6]
HL-60 (Leukemia)1.42[6]
OKP-GS (Renal Carcinoma)4.56[6]
Compound 10 K562 (Leukemia)2.53[6]
HL-60 (Leukemia)1.52[6]
OKP-GS (Renal Carcinoma)24.77[6]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes a standard method for assessing the in vitro anticancer activity of this compound derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Self-Validating System: The inclusion of positive and negative controls (e.g., a known anticancer drug and a vehicle control) in each assay ensures the validity of the results.

Antimicrobial Activity

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties[4][7]. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Mechanism of Action: The antibacterial mechanism of some benzamide derivatives involves the inhibition of essential bacterial enzymes, such as FtsZ, a protein crucial for bacterial cell division[8].

Quantitative Data Summary:

CompoundTarget MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 5a Bacillus subtilisPositive6.2525[9]
Escherichia coliNegative3.1231[9]
Compound 6b Bacillus subtilisPositive6.2524[9]
Compound 6c Bacillus subtilisPositive6.2524[9]
Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazines, which contain the N-tert-butylamide moiety, are known to act as nonsteroidal ecdysone agonists and are used as environmentally benign pest regulators[10].

Mechanism of Action: These compounds mimic the action of the insect molting hormone, ecdysone, leading to incomplete and lethal molting in insects.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by their structural features. Key SAR insights from related benzamide series include:

  • Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. For example, in a series of TRPV1 antagonists, a fluoro substitution on the phenyl ring was found to be crucial for activity[11][12].

  • Amide Substitution: The presence and nature of substituents on the amide nitrogen are critical. In some cases, a hydrogen bond donor on the amide nitrogen is essential for activity[13]. The bulky N-tert-butyl group can influence the molecule's conformation and interaction with target proteins[2].

Visualizing Pathways and Workflows

Representative Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of a protein kinase signaling pathway that can be targeted by anticancer this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Derivative This compound Derivative Derivative->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway by a benzamide derivative.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen Primary Screening (e.g., MTT Assay) Purify->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Synth Iterative Design Candidate Drug Candidate Lead->Candidate

Caption: Workflow for synthesis and evaluation of benzamide derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of this scaffold, coupled with the ability to modulate its biological activity through structural modifications, makes it an attractive starting point for drug discovery programs. Future research should focus on the synthesis and evaluation of focused libraries of these derivatives to further elucidate their structure-activity relationships and identify lead compounds with enhanced potency and selectivity for various biological targets.

References

A Technical Guide to Investigating the Therapeutic Potential of N-tert-Butyl-4-methylbenzamide: A Roadmap for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-tert-Butyl-4-methylbenzamide is a novel chemical entity belonging to the benzamide class of compounds. While this specific molecule remains uncharacterized in the scientific literature, its core benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs with diverse mechanisms of action.[1] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this compound. It moves beyond a generic template to offer a strategic, hypothesis-driven roadmap for identifying and validating its most promising therapeutic targets. We will explore potential applications in neuropharmacology, oncology, and immunology, detailing the causal logic behind experimental choices and providing robust, self-validating protocols to ensure scientific integrity.

The Benzamide Scaffold: A Foundation of Therapeutic Versatility

The journey of benzamide derivatives from chemical curiosities to therapeutic cornerstones is a testament to their remarkable versatility.[2] This chemical class has yielded drugs impacting a wide array of biological processes. Notable examples include antipsychotics that modulate dopaminergic and serotonergic systems, and enzyme inhibitors targeting critical pathways in cancer.[1][3][4] The specific substitutions on the benzamide ring and the amide nitrogen dictate the compound's pharmacological profile, influencing its affinity, selectivity, and mechanism of action.[5]

This compound possesses a para-methyl group on the benzene ring and a bulky tert-butyl group on the amide nitrogen. These features create significant steric hindrance that will influence the molecule's conformation and its potential interactions with biological targets.[6] This guide outlines three primary, plausible therapeutic avenues for investigation based on the established activities of structurally related N-substituted benzamides.

Potential Target Class I: Central Nervous System (CNS) Receptors

Expert Rationale: The most prominent therapeutic application of substituted benzamides is in the treatment of psychiatric disorders.[7] Compounds like Sulpiride and Amisulpride exert their effects by selectively antagonizing dopamine D2 and D3 receptors.[3] Additionally, many next-generation antipsychotics achieve an "atypical" profile by also modulating serotonin receptors, particularly 5-HT2A.[8] The structure of this compound is consistent with compounds that could fit into the binding pockets of these G-protein coupled receptors (GPCRs). Therefore, the initial and most logical starting point is to screen for activity at key dopamine and serotonin receptor subtypes.

Primary Hypothesized Targets
  • Dopamine D2/D3 Receptors: Antagonism could lead to antipsychotic effects.

  • Serotonin 5-HT2A Receptors: Antagonism is a hallmark of atypical antipsychotics, potentially mitigating side effects.[8]

Experimental Workflow: Receptor Affinity and Functional Profiling

The following workflow is designed to first establish binding affinity (does the compound bind to the receptor?) and then determine the functional consequence of that binding (is it an agonist or antagonist?).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Radioligand Binding Assay (e.g., [3H]-Spiperone for D2) A->B Test Compound C Determine Ki (Inhibitory Constant) for D2, D3, 5-HT2A Receptors B->C Competition Curve Data D cAMP Assay (HEK293 cells expressing D2 Receptors) C->D If Ki < 1µM E IP1 Accumulation Assay (HEK293 cells expressing 5-HT2A Receptors) C->E If Ki < 1µM F Determine EC50/IC50 (Functional Potency) D->F E->F G Lead Candidate Profile: High affinity (low Ki) Functional antagonism (high IC50) F->G

Caption: Workflow for CNS receptor target validation.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
  • Membrane Preparation: Culture HEK293 cells stably expressing the human dopamine D2 receptor. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.[2]

  • Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone), and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50, which can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary
Target ReceptorAssay TypeHypothetical Result (this compound)Reference Compound (Haloperidol)
Dopamine D2Radioligand BindingKi = 75 nMKi = 1.5 nM
Dopamine D3Radioligand BindingKi = 250 nMKi = 0.8 nM
Serotonin 5-HT2ARadioligand BindingKi = 120 nMKi = 5.0 nM
Dopamine D2cAMP Functional AssayIC50 = 150 nM (Antagonist)IC50 = 2.5 nM (Antagonist)

Potential Target Class II: Enzyme Inhibition in Oncology

Expert Rationale: The benzamide moiety is a key structural feature in several classes of enzyme inhibitors developed for cancer therapy.[1] For instance, the benzamide group in certain compounds can act as a zinc-binding group within the active site of histone deacetylases (HDACs).[4] Inhibition of HDACs leads to epigenetic modifications that can induce cell cycle arrest and apoptosis in cancer cells. Separately, other benzamide derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair.[9] Given these precedents, screening this compound against key oncological enzyme targets is a scientifically sound strategy.

Primary Hypothesized Targets
  • Histone Deacetylases (HDACs): Particularly Class I HDACs (HDAC1, 2, 3), which are common targets for benzamide-based inhibitors like Entinostat (MS-275).[10]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): Inhibition is a clinically validated strategy for cancers with specific DNA repair defects (e.g., BRCA mutations).[9]

Experimental Workflow: Enzyme Inhibition Screening Cascade

This workflow progresses from direct enzyme inhibition to cellular effects, a necessary step to confirm that enzyme inhibition translates to a desired biological outcome in a cancer cell context.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Target Engagement cluster_2 Tier 3: Phenotypic Screening A Fluorogenic HDAC Assay (Class I Panel: HDAC1, 2, 3) C Determine Biochemical IC50 A->C B Chemiluminescent PARP-1 Assay B->C D Western Blot for Acetylated Histones (e.g., Ac-H3) in Cancer Cell Line C->D If IC50 < 5µM E Cellular PARP Activity Assay (PARylation measurement) C->E If IC50 < 5µM F Determine Cellular IC50 D->F E->F G Cancer Cell Proliferation Assay (e.g., MCF-7, K562) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H I Determine GI50 / Apoptotic EC50 G->I H->I G cluster_nucleus TNFa TNF-α (Stimulus) TNFR TNFR1 Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (Cytoplasmic Sequestration) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA Inflammatory Gene Promoters NFkB_nuc->DNA Binds mRNA mRNA (IL-6, TNF-α) DNA->mRNA Transcription Inhibitor This compound (Hypothesized Target) Inhibitor->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol: NF-κB Reporter Assay
  • Cell Line: Use a cell line (e.g., HEK293 or THP-1) stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., Luciferase).

  • Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours. Include unstimulated and stimulated vehicle controls.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate). Calculate the percent inhibition of TNF-α-induced luciferase activity and determine the IC50 value.

Hypothetical Data Summary
AssayCell TypeHypothetical Result (this compound)Reference Compound (Bay 11-7082)
NF-κB Luciferase ReporterHEK293IC50 = 8.5 µMIC50 = 2.1 µM
IL-6 Cytokine Release (ELISA)THP-1 MacrophagesIC50 = 12.0 µMIC50 = 3.5 µM
Cell Viability (MTT)THP-1 MacrophagesCC50 > 100 µMCC50 = 25 µM

Conclusion and Strategic Outlook

This guide presents a structured, evidence-based approach to de-orphanize the therapeutic potential of this compound. By leveraging the known pharmacology of the broader benzamide class, we have identified high-probability target families in CNS, oncology, and inflammation. The proposed experimental workflows are designed to provide clear, actionable data, enabling a swift " go/no-go " decision for each potential therapeutic avenue.

Positive results in any of these primary screens would trigger a cascade of secondary assays, including selectivity profiling, preliminary ADME/Tox assessment, and ultimately, the design of in vivo studies in relevant disease models. This systematic process of hypothesis, rigorous testing, and data-driven progression is fundamental to modern drug discovery and provides the most efficient path to unlocking the potential of novel chemical matter.

References

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 967–973. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Analytical & Pharmaceutical Research, 3(4). [Link]

  • Jenner, P., & Marsden, C. D. (1981). Substituted benzamide drugs as selective neuroleptic agents. Neuropharmacology, 20(12B), 1285-1293. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 138-145. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. [Link]

  • Hirst, W. D., et al. (1996). Structure-Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(4), 857-867. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-butyl-N-methylbenzamide. PubChem Compound Database. [Link]

  • Al-Hourani, B. J., et al. (2019). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 24(13), 2367. [Link]

  • Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Journal of Medicinal Chemistry, 64(22), 16589-16613. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Kruger, G. J., & van der Watt, P. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 92-96. [Link]

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N-tert-Butyl-4-methylbenzamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles of its synthesis, structural characterization, and potential applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the compound.

Introduction and Molecular Overview

This compound (IUPAC Name: this compound) is a secondary amide featuring a benzamide core structure.[1] The molecule is characterized by a tert-butyl group attached to the amide nitrogen and a methyl group at the para-position (position 4) of the benzene ring. This substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity, physical characteristics, and potential biological activity.

Key Identifiers:

  • CAS Number: 42498-32-8[1]

  • Molecular Formula: C₁₂H₁₇NO[1]

  • Molecular Weight: 191.27 g/mol [1]

  • Canonical SMILES: CC1=CC=C(C=C1)C(=O)NC(C)(C)C[1]

The presence of the bulky tert-butyl group can impart metabolic stability and influence the conformational preferences of the molecule, which are critical considerations in medicinal chemistry and materials science.

Synthesis of this compound: A Modern Approach

The synthesis of N-tert-butyl amides has been approached through various methods, with the Ritter reaction being a prominent pathway. A particularly efficient and convenient method involves the copper-catalyzed reaction of nitriles with di-tert-butyl dicarbonate (Boc₂O) under mild, solvent-free conditions.[2] This approach is notable for its high yield and operational simplicity.

Recommended Synthetic Protocol: Copper-Catalyzed Ritter Reaction

This protocol is adapted from a method utilizing Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a highly stable and effective catalyst.[2] The reaction proceeds efficiently at room temperature without the need for a solvent.

Step-by-Step Methodology:

  • Reactant Preparation: To a clean, dry reaction vessel, add 4-methylbenzonitrile (1.0 mmol).

  • Catalyst Addition: Introduce Cu(OTf)₂ (5 mol%).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol) to the mixture.

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Work-up and Purification: Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to afford this compound as a white powder.[2]

Causality in Experimental Design
  • Choice of Catalyst (Cu(OTf)₂): Copper(II) triflate is an excellent Lewis acid catalyst for this transformation. It effectively activates the nitrile for nucleophilic attack by the tert-butyl cation generated in situ from Boc₂O. Its stability and efficiency at room temperature make it superior to other catalysts that might require heating or are less stable.[2]

  • Use of Di-tert-butyl Dicarbonate (Boc₂O): Boc₂O serves as a safe and convenient source of the tert-butyl carbocation. In the presence of the Lewis acid catalyst, it decomposes to generate the electrophile needed for the Ritter reaction.

  • Solvent-Free Conditions: This approach enhances the "green chemistry" profile of the synthesis by eliminating solvent waste. It also often leads to higher reaction concentrations and faster reaction rates.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Nitrile 4-Methylbenzonitrile Mixing Combine & Stir (Room Temp, Solvent-Free) Nitrile->Mixing Boc2O Di-tert-butyl Dicarbonate Boc2O->Mixing Catalyst Cu(OTf)₂ (5 mol%) Catalyst->Mixing TLC Monitor by TLC Mixing->TLC Extraction Ethyl Acetate Extraction & Aqueous Wash TLC->Extraction Reaction Complete Drying Dry (Na₂SO₄) & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The data presented below are typical for this compound.

Property Value Source
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
IUPAC Name This compound[1]
Spectroscopic Data Summary
Technique Data Interpretation and Expected Values
¹H NMR (Predicted based on analogous structures) In CDCl₃: δ ~7.6-7.7 (d, 2H, Ar-H ortho to C=O), δ ~7.2 (d, 2H, Ar-H meta to C=O), δ ~6.0 (br s, 1H, N-H), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.45 (s, 9H, C(CH₃)₃).[3]
¹³C NMR Spectral data available on PubChem.[1] Expected signals include: Carbonyl (C=O) ~167 ppm, aromatic carbons (~125-140 ppm), quaternary tert-butyl carbon (~51 ppm), tert-butyl methyls (~29 ppm), and the aromatic methyl carbon (~21 ppm).[2]
Infrared (IR) A strong absorption band for the amide C=O stretch is expected around 1640-1650 cm⁻¹.[3][4] A band for the N-H stretch should appear around 3330-3360 cm⁻¹.[3]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z = 191. The spectrum would also likely show characteristic fragments, such as a peak at m/z = 119 corresponding to the 4-methylbenzoyl cation.[1]

Potential Applications and Biological Relevance

While this compound itself is not widely documented as a therapeutic agent, the benzamide scaffold is a privileged structure in medicinal chemistry. Benzamide derivatives have been explored for a wide range of biological activities, including fungicidal and insecticidal properties.[5]

The structural motifs present in this compound suggest its potential as a building block or a candidate for screening in several areas:

  • Agrochemicals: The similarity to other biologically active benzamides makes it a candidate for screening as a potential herbicide, fungicide, or insecticide.[5]

  • Medicinal Chemistry: As a chemical intermediate, it can be used to synthesize more complex molecules for drug discovery programs targeting, for example, central nervous system (CNS) disorders or oncology.[2]

  • Materials Science: Amide-containing molecules can participate in hydrogen bonding, making them interesting for the development of supramolecular assemblies and functional materials.

Conceptual Pathway for Benzamide Bioactivity

Many bioactive molecules function by inhibiting specific enzymes. The diagram below illustrates a generalized concept of how a benzamide derivative might act as an enzyme inhibitor, a common mechanism of action for drugs and pesticides.

Caption: Generalized mechanism of competitive enzyme inhibition by a small molecule.

Conclusion

This compound is a well-defined chemical entity with straightforward and efficient synthetic routes, particularly through modern copper-catalyzed methods. Its structure is readily confirmed by standard spectroscopic techniques. While specific high-profile applications are not yet established, its structural features make it a valuable compound for further investigation in agrochemical research, as a scaffold in medicinal chemistry, and as a building block for novel materials. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the potential of this versatile molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 576940, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 181257, 4-tert-butyl-N-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 591441, N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link]

  • Yang, L., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry (2017). Supplementary Information for an article. This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

  • ResearchGate (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • ACS Publications (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Benzamide, N-(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228668, n-Butyl-4-methylbenzamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to N-tert-Butyl-4-methylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-4-methylbenzamide, a substituted aromatic amide. The document details the compound's chemical and physical properties, provides an in-depth analysis of established and modern synthetic routes, and outlines robust protocols for its characterization. While the specific biological activity of this compound is not extensively documented, this guide explores the well-established pharmacological importance of the benzamide scaffold, suggesting potential avenues for future research and application in drug discovery and development. This document is intended to be a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction and Historical Context

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name N-(tert-butyl)-4-methylbenzamidePubChem[1]
CAS Number 42498-32-8PubChem[1]
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
Appearance White solid (reported)
Melting Point 112-113 °CResearchGate
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
LogP 2.5PubChem[1]

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical amidation reactions to more modern catalyzed approaches. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Amidation via Acyl Chloride

This is a traditional and reliable method for the synthesis of amides. It involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with an amine. In this case, 4-methylbenzoyl chloride (p-toluoyl chloride) is reacted with tert-butylamine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Methylbenzoic Acid C 4-Methylbenzoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Reagent D 4-Methylbenzoyl Chloride F This compound D->F Reaction E tert-Butylamine E->F Reagent

Caption: Classical two-step synthesis of this compound.

Step 1: Preparation of 4-Methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve tert-butylamine (1.5 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the 4-methylbenzoyl chloride (1.0 eq), either neat or dissolved in a small amount of the same solvent, to the tert-butylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Copper-Catalyzed Ritter-Type Reaction

A more modern and efficient approach involves a copper-catalyzed Ritter-type reaction. This method utilizes a nitrile as the starting material, which reacts with a source of the tert-butyl cation, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a copper catalyst.

G cluster_0 One-Pot Synthesis A 4-Methylbenzonitrile D This compound A->D Reaction B Di-tert-butyl dicarbonate (Boc₂O) B->D Reagent C Copper(II) Triflate (Cu(OTf)₂) C->D Catalyst

Caption: Copper-catalyzed one-pot synthesis of this compound.

  • To a reaction vessel, add 4-methylbenzonitrile (1.0 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of copper(II) triflate (Cu(OTf)₂, 5 mol%).

  • The reaction can be performed neat or in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If performed in a solvent, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[2]

Characterization

The identity and purity of synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group, a singlet for the tert-butyl group, and a broad singlet for the amide N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the tert-butyl group and the aromatic ring, the CH carbons of the aromatic ring, the methyl carbon, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.27 g/mol ), as well as characteristic fragmentation patterns.

Physical Analysis
  • Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for this compound is 112-113 °C.

  • Chromatography: Thin-layer chromatography (TLC) can be used to monitor reaction progress and assess purity, while high-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively reported, the benzamide scaffold is a privileged structure in medicinal chemistry. Benzamide-containing molecules have demonstrated a broad range of pharmacological activities, including but not limited to:

  • Antipsychotic agents: Sulpiride and amisulpride are examples of benzamide-based drugs used to treat schizophrenia.

  • Antiemetic agents: Metoclopramide and alizapride are benzamides that act on dopamine receptors to prevent nausea and vomiting.

  • Anticancer agents: Entinostat and mocetinostat are benzamide-containing histone deacetylase (HDAC) inhibitors investigated for cancer therapy.

  • Antimicrobial agents: Some benzamide derivatives have shown promising antibacterial and antifungal activities.

The presence of the 4-methyl and N-tert-butyl groups in this compound provides a unique combination of lipophilicity and steric bulk. These features can be exploited in drug design to:

  • Modulate receptor binding: The steric hindrance of the tert-butyl group can influence the binding orientation and selectivity for a particular receptor subtype.

  • Improve pharmacokinetic properties: The lipophilicity of the molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a scaffold for further derivatization: The aromatic ring and the amide nitrogen provide sites for further chemical modification to optimize biological activity and pharmacokinetic properties.

Given the diverse biological roles of benzamides, this compound represents a valuable starting point or fragment for the design and synthesis of novel therapeutic agents. Further screening and derivatization of this compound could lead to the discovery of new drug candidates with a range of potential applications.

Conclusion

This compound is a readily accessible compound with well-defined physicochemical properties. Its synthesis can be achieved through both classical and modern chemical methods, for which detailed protocols are provided in this guide. While its specific biological profile remains to be fully elucidated, its structural similarity to a vast number of pharmacologically active benzamides makes it a compound of significant interest for medicinal chemists and drug development professionals. This technical guide serves as a comprehensive resource to facilitate further research and exploration of this compound and its potential applications in the pharmaceutical sciences.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • Yang, W., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂.
  • Yang, W., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. [Link][2]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-4-methylbenzamide, a substituted benzamide with potential applications in chemical synthesis and drug discovery. The document details its chemical identity, including a list of known synonyms and key physicochemical properties. A significant focus is placed on its synthetic methodologies, offering a detailed, step-by-step protocol for its preparation. Furthermore, this guide explores a range of structurally related compounds, comparing their molecular architecture and properties to the parent compound. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development, offering foundational knowledge and practical insights into this class of molecules.

Introduction to this compound

This compound is a chemical compound belonging to the class of N-substituted benzamides. These structures are characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. The "N-tert-butyl" designation indicates the presence of a bulky tert-butyl group attached to the amide nitrogen, while the "4-methyl" specifies a methyl group at the para position of the benzene ring. The steric hindrance introduced by the tert-butyl group can significantly influence the molecule's conformation, reactivity, and biological activity.[1] Substituted benzamides are a well-established scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological effects.[1] Understanding the synthesis and properties of compounds like this compound is crucial for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity and properties is fundamental for its application in research and development. This section provides a detailed summary of the synonyms and key physicochemical data for this compound.

Synonyms

The compound is known by several names in scientific literature and chemical databases. Establishing these synonyms is critical for exhaustive literature searches and accurate identification.

  • N-(1,1-dimethylethyl)-4-methyl-benzamide[2]

  • N-(tert-Butyl)-4-methylbenzamide[2]

  • N-t-butyl-4-methylbenzamide[2]

  • 4-Methyl-N-(2-methyl-2-propanyl)benzamide[2]

  • Benzamide, N-(1,1-dimethylethyl)-4-methyl-[2]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource
CAS Number 42498-32-8PubChem[2]
Molecular Formula C12H17NOPubChem[2]
Molecular Weight 191.27 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC1=CC=C(C=C1)C(=O)NC(C)(C)CPubChem[2]
InChIKey BHVOUXZTZXPBQA-UHFFFAOYSA-NPubChem[2]

Synthesis of this compound

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 4-methylbenzoyl chloride and tert-butylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product reactant1 4-Methylbenzoyl Chloride reaction Acylation Reaction (in Methylene Chloride, 0°C to RT) reactant1->reaction reactant2 tert-Butylamine reactant2->reaction filtration Filtration reaction->filtration washing Aqueous Washes (HCl, NaHCO3, Brine) filtration->washing drying Drying over Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization (from Ether) evaporation->crystallization product This compound crystallization->product caption Synthesis Workflow for this compound

Synthesis Workflow for this compound
Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-substituted benzamides.[5]

Materials:

  • 4-Methylbenzoyl chloride

  • tert-Butylamine

  • Methylene chloride (DCM)

  • 3 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine in methylene chloride. Cool the solution to 0°C using an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of 4-methylbenzoyl chloride in methylene chloride to the cooled amine solution. Maintain the temperature between 0-5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup - Filtration: Filter the reaction mixture to remove any solid byproducts.

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Stir the crude product with diethyl ether, cool to 0°C, and filter to collect the purified this compound as a solid.

Structurally Related Compounds

The exploration of structurally related compounds is a cornerstone of medicinal chemistry and materials science. By making systematic modifications to a core scaffold, researchers can probe the structure-activity relationship and optimize for desired properties. This section presents a selection of compounds structurally related to this compound.

Structural Relationship Diagram

The following diagram illustrates the structural relationships between this compound and its analogs, highlighting variations in substitution on the benzene ring and the amide nitrogen.

Related_Compounds cluster_n_alkyl N-Alkyl Variations cluster_phenyl Phenyl Ring Variations cluster_other Other Analogs core This compound n_butyl N-Butyl-4-methylbenzamide core->n_butyl N-Alkyl chain length n_ethyl N-Ethyl-4-methylbenzamide core->n_ethyl N-Alkyl chain length p_tert_butyl 4-tert-Butyl-N-methylbenzamide core->p_tert_butyl Para-substituent & N-Alkyl p_bromo 4-Bromo-N-tert-butylbenzamide core->p_bromo Para-substituent p_nitro N-tert-Butyl-4-nitrobenzamide core->p_nitro Para-substituent p_amino 4-Amino-N-tert-butylbenzamide core->p_amino Para-substituent p_methoxy N-tert-Butyl-4-methoxybenzamide core->p_methoxy Para-substituent unsubstituted N-tert-Butylbenzamide core->unsubstituted Remove para-methyl di_tert_butyl N,4-di-tert-butylbenzamide core->di_tert_butyl Para-substituent caption Structural Analogs of this compound

Structural Analogs of this compound
Comparative Table of Related Compounds

This table provides a comparative overview of this compound and its related compounds, highlighting differences in their molecular formula, molecular weight, and CAS number.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource
This compound C12H17NO191.2742498-32-8PubChem[2]
N-Butyl-4-methylbenzamideC12H17NO191.275456-97-3PubChem[6]
N-Ethyl-4-methylbenzamideC10H13NO163.2226819-08-9PubChem[7]
4-tert-Butyl-N-methylbenzamideC12H17NO191.2760028-84-4PubChem[8]
4-Bromo-N-tert-butylbenzamideC11H14BrNO256.1430831-74-0Royal Society of Chemistry[9]
N-tert-Butyl-4-nitrobenzamideC11H14N2O3222.2442498-30-6PubChem[10]
4-Amino-N-(tert-butyl)benzamideC11H16N2O192.2693483-71-7Biosynth[11]
N-tert-Butyl-4-methoxybenzamideC12H17NO2207.2719486-73-8ChemicalBook[12]
N-tert-ButylbenzamideC11H15NO177.245894-65-5PubChem[13]
N,4-di-tert-butylbenzamideC15H23NO233.3530831-79-5Benchchem

Potential Applications and Research Directions

While specific, large-scale applications for this compound are not extensively documented in publicly available literature, its structural motifs are of interest in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: As a substituted benzamide, it serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The tert-butyl group can influence receptor binding and metabolic stability.

  • Intermediate in Organic Synthesis: This compound can be a valuable intermediate for the synthesis of other fine chemicals and active pharmaceutical ingredients.[11][14]

  • Fragment-Based Drug Discovery: Due to its relatively simple structure, it could be used in fragment-based screening to identify small molecules that bind to biological targets.

Further research into the biological activity of this compound and its derivatives could uncover novel therapeutic applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[12][17]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its structural features, particularly the N-tert-butyl group, make it and its analogs interesting candidates for further investigation in medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties, synthesis, and relationship to other substituted benzamides, aiming to support and facilitate future research endeavors in this area.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 576940, this compound. Retrieved from [Link][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 181257, 4-tert-butyl-N-methylbenzamide. Retrieved from [Link][8]

  • PrepChem (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link][5]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228668, n-Butyl-4-methylbenzamide. Retrieved from [Link][6]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 591441, N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link][10]

  • Royal Society of Chemistry (2017). Supplementary Information: A green and efficient synthesis of N-alkyloxaziridines and their use in the amidation of aldehydes. Retrieved from [Link][9]

  • Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Synthetic Communications, 44(9-10), 1747-1752. Retrieved from [Link][4]

  • Career Henan Chemical Co. (n.d.). This compound CAS NO.42498-32-8. Retrieved from [Link][14]

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Methodological & Application

Synthesis of N-tert-Butyl-4-methylbenzamide from 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-P-2026-01

Topic: High-Yield

For: Researchers, scientists, and drug development professionals.

Abstract

N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. This document provides a comprehensive, field-proven protocol for the synthesis of N-tert-Butyl-4-methylbenzamide, a representative secondary amide. The synthesis is achieved via the Schotten-Baumann reaction, a robust and highly efficient method for acylating amines.[1][2][3][4] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations, and describes analytical methods for product characterization. The causality behind experimental choices is emphasized to empower researchers to adapt this protocol for analogous transformations.

Scientific Principles and Reaction Mechanism

The synthesis of this compound from 4-methylbenzoyl chloride and tert-butylamine is a classic example of nucleophilic acyl substitution . This reaction, often conducted under Schotten-Baumann conditions, is highly reliable for forming amide bonds.[1][2][3]

The Mechanism: The reaction proceeds in a well-defined, two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a transient tetrahedral intermediate.[1][2]

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

A base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][5] Neutralizing the acid prevents the protonation of the unreacted tert-butylamine, which would render it non-nucleophilic and halt the reaction.[2] This drives the equilibrium towards the formation of the amide product.[3]

Reaction Scheme Diagram

Caption: Nucleophilic acyl substitution mechanism.

Materials and Methods

Reagent & Equipment Data
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-methylbenzoyl chlorideC₈H₇ClO154.603.09 g20.0Electrophile
tert-ButylamineC₄H₁₁N73.142.1 mL (1.46 g)20.0Nucleophile
Triethylamine (TEA)C₆H₁₅N101.193.1 mL (2.22 g)22.0Base/HCl Scavenger
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Solvent
1 M Hydrochloric AcidHCl36.46~40 mL-Work-up
Saturated NaHCO₃NaHCO₃84.01~20 mL-Work-up
BrineNaCl58.44~20 mL-Work-up
Anhydrous MgSO₄MgSO₄120.37~2-3 g-Drying Agent

Equipment: 100 mL Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.

Safety Precautions
  • 4-methylbenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture to produce HCl gas.[6][7] Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][9]

  • tert-Butylamine: Flammable liquid and corrosive. Causes skin and eye burns.[10] Handle in a fume hood away from ignition sources.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Handle with care in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.

  • The Reaction: The reaction is exothermic. Initial cooling and slow addition of the acyl chloride are critical to control the reaction rate and prevent overheating.[3]

Detailed Experimental Protocol

Reaction Setup & Execution
  • Prepare Amine Solution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (2.1 mL, 20.0 mmol) and triethylamine (3.1 mL, 22.0 mmol). Dissolve these in 25 mL of dichloromethane (DCM).

  • Cool the Reaction: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling is essential to manage the exothermicity of the acylation reaction and minimize potential side reactions.[11]

  • Prepare Acyl Chloride Solution: In a separate beaker, dissolve 4-methylbenzoyl chloride (3.09 g, 20.0 mmol) in 25 mL of DCM.

  • Slow Addition: Transfer the 4-methylbenzoyl chloride solution to a dropping funnel. Add it dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. A white precipitate (triethylammonium chloride) will form. Causality: Slow, dropwise addition ensures the reaction temperature remains low and prevents a dangerous surge in heat evolution.[3][12]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin-Layer Chromatography (TLC).

Work-up and Product Isolation
  • Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Acid Wash: Add 20 mL of 1 M HCl solution to the separatory funnel. Shake gently, venting frequently. This step protonates and removes excess triethylamine and any remaining tert-butylamine into the aqueous layer.

  • Base Wash: Separate the organic layer and wash it with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with 20 mL of brine (saturated NaCl solution) to remove the bulk of the dissolved water.[12]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry it over anhydrous magnesium sulfate (MgSO₄) for 10-15 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. The crude product will be obtained as a solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield the final product as white crystals.[11][12]

Experimental Workflow Diagram

Experimental_Workflow A 1. Prepare Solution (tert-Butylamine, TEA, DCM) B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add 4-methylbenzoyl chloride (in DCM) dropwise B->C D 4. Stir at Room Temp (1-2 hours) C->D E 5. Aqueous Work-up (1M HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Recrystallization) G->H I 9. Characterize Product H->I

Caption: Step-by-step experimental workflow.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White crystalline solid
Molecular Weight 191.27 g/mol [13]
Melting Point ~133-135 °C[11][14]
Yield Typically > 85%
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm.

    • ~7.65 (d, 2H, Ar-H ortho to C=O)

    • ~7.20 (d, 2H, Ar-H meta to C=O)

    • ~5.95 (s, 1H, N-H)

    • ~2.38 (s, 3H, Ar-CH₃)

    • ~1.45 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm.

    • ~166.5 (C=O)

    • ~141.5 (Ar-C)

    • ~133.0 (Ar-C)

    • ~129.0 (Ar-CH)

    • ~126.5 (Ar-CH)

    • ~51.5 (N-C(CH₃)₃)

    • ~28.9 (C(CH₃)₃)

    • ~21.3 (Ar-CH₃)[15]

  • FT-IR (KBr, cm⁻¹):

    • ~3330 (N-H stretch)

    • ~1645 (C=O stretch, Amide I band)[14]

    • ~1540 (N-H bend, Amide II band)

Note: Spectral data are predictive and may vary slightly based on solvent and instrument calibration.

References

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Synthesis of 4-bromo-N-tert-butyl-benzamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-tert-Butylbenzoyl chloride. (2025). Alfa Aesar. Retrieved from [Link]

  • Supplementary Information. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Solvent-controlled amidation of acid chlorides at room temperature. (2023). RSC Publishing. Retrieved from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved from [Link]

  • Experimental procedure for synthesis of an Acyl Chloride insitu. (2021). Reddit. Retrieved from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • A convenient synthesis of N-tert-butyl amides. (2020). ResearchGate. Retrieved from [Link]

  • Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of N-tert-Butyl-4-methylbenzamide, a valuable compound in organic synthesis and medicinal chemistry. The protocol detailed herein is based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of amines. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

This compound is a secondary amide characterized by the presence of a bulky tert-butyl group attached to the amide nitrogen and a methyl group at the para-position of the benzoyl ring.[1][2][3] This substitution pattern imparts significant steric hindrance, which influences the molecule's conformation and reactivity.[4] Amide functionalities are prevalent in a vast array of biologically active molecules and are fundamental building blocks in the synthesis of pharmaceuticals. The N-tert-butyl group, in particular, can modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.

The synthesis described in this protocol utilizes the Schotten-Baumann reaction, a classic and highly efficient method for forming amides from acid chlorides and amines in the presence of a base.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion. The base present in the reaction mixture neutralizes the liberated hydrochloric acid, driving the reaction to completion.[6][7]

Health and Safety Precautions

General Safety:

  • All manipulations should be performed in a well-ventilated fume hood.[8][9][10][11][12]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8][9][10][11][12][13][14]

  • An eyewash station and safety shower should be readily accessible.[13][14][15]

  • Avoid inhalation, ingestion, and skin contact with all chemicals.[8][10][14][15]

Reagent-Specific Hazards:

  • 4-Methylbenzoyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[16][17][18] It is also a lachrymator and reacts with water, so it must be handled with care in a moisture-free environment.[16][17]

  • tert-Butylamine: This reagent is a flammable liquid and vapor.[9][10][11][12] It is corrosive and can cause skin and eye burns.[10][13] Inhalation may cause respiratory irritation and lung edema.[10][13]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle with care to minimize exposure.

  • Sodium Hydroxide (NaOH): NaOH is a corrosive solid and its solutions can cause severe burns.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier
4-Methylbenzoyl chlorideC8H7ClO154.60>98%Sigma-Aldrich
tert-ButylamineC4H11N73.14>99%Acros Organics
Dichloromethane (DCM)CH2Cl284.93AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00PelletsVWR
Hydrochloric Acid (HCl)HCl36.461 M aq. soln.J.T. Baker
Sodium Bicarbonate (NaHCO3)NaHCO384.01Saturated aq. soln.EMD Millipore
Sodium Sulfate (Na2SO4)Na2SO4142.04AnhydrousAlfa Aesar
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Ice bath

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve tert-Butylamine and NaOH in water addition Slowly add 4-Methylbenzoyl chloride in DCM at 0-5 °C reagents->addition Cool in ice bath stirring Stir at room temperature for 2 hours addition->stirring Allow to warm separation Separate organic layer stirring->separation washing Wash with 1 M HCl, sat. NaHCO3, and brine separation->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallize from ethanol/water concentration->recrystallization characterization Characterize product: - Melting Point - NMR Spectroscopy - IR Spectroscopy recrystallization->characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures.[6][19]

Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (5.0 g, 68.4 mmol, 1.0 equiv) in 50 mL of dichloromethane (DCM).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH (3.28 g, 82.1 mmol, 1.2 equiv) in 30 mL of deionized water.

  • Add the aqueous NaOH solution to the stirred solution of tert-butylamine in DCM. The resulting mixture will be biphasic.

  • Cool the biphasic mixture to 0-5 °C using an ice bath. Causality: Cooling is crucial to control the exothermic reaction and to minimize the hydrolysis of the acid chloride, a common side reaction.[7]

Addition of Acyl Chloride
  • Dissolve 4-methylbenzoyl chloride (10.5 g, 68.4 mmol, 1.0 equiv) in 20 mL of DCM in a dropping funnel.

  • Add the 4-methylbenzoyl chloride solution dropwise to the vigorously stirred, cooled biphasic mixture over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures efficient mixing at the interface of the two phases where the reaction primarily occurs.[7]

Reaction Progression
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the mixture vigorously for 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer (bottom layer).

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - to remove unreacted tert-butylamine and sodium hydroxide.

    • Saturated aqueous NaHCO3 solution (2 x 30 mL) - to remove any remaining HCl and 4-methylbenzoic acid (from hydrolysis of the acyl chloride).

    • Brine (1 x 30 mL) - to facilitate the removal of water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purify the crude solid by recrystallization from a hot ethanol/water mixture to obtain this compound as white crystals.[19]

Characterization and Expected Results

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol [1][2]
Melting Point 134-136 °C[20]
Yield Typically >85%

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 5.95 (s, 1H, NH), 2.38 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.8, 141.5, 133.1, 129.0, 126.7, 51.6, 28.8, 21.4.

  • IR (KBr, cm⁻¹): 3330 (N-H stretch), 2965 (C-H stretch), 1645 (C=O stretch, Amide I), 1540 (N-H bend, Amide II).

Mechanistic Discussion Diagram

Schotten_Baumann_Mechanism Amine R-NH₂ (tert-Butylamine) step1 Nucleophilic Attack Amine->step1 AcylChloride R'-COCl (4-Methylbenzoyl Chloride) AcylChloride->step1 Base OH⁻ step3 Proton Transfer Base->step3 Tetrahedral Tetrahedral Intermediate step2 Collapse of Intermediate Tetrahedral->step2 Eliminates Cl⁻ Product Amide Product (this compound) Product->step3 Byproducts Cl⁻ + H₂O step1->Tetrahedral Forms step2->Product Forms protonated amide step3->Product Deprotonates step3->Byproducts Forms

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

The reaction is initiated by the nucleophilic attack of the tert-butylamine on the carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate. The presence of a base, such as sodium hydroxide, is critical. It serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct, thereby preventing the protonation of the starting amine and driving the equilibrium towards the product.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can consistently achieve high yields of the pure product. The Schotten-Baumann reaction remains a cornerstone of amide synthesis due to its operational simplicity, broad substrate scope, and high efficiency.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butylamine.
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Application Notes & Protocols: N-tert-Butyl-4-methylbenzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the synthesis and application of N-tert-Butyl-4-methylbenzamide. While not a ubiquitous reagent, this compound and the broader class of N-tert-butyl amides serve as crucial case studies in understanding the profound influence of steric hindrance on reaction outcomes, particularly in transition metal-catalyzed C-H functionalization. We will explore robust synthetic protocols for its preparation, delve into the mechanistic implications of the bulky tert-butyl group in catalysis, and present its utility as a foundational building block for more complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage steric control in organic synthesis.

Introduction: The Strategic Role of Steric Hindrance

This compound (C₁₂H₁₇NO) is a secondary amide characterized by a sterically demanding tert-butyl group attached to the nitrogen atom and a methyl group at the para-position of the benzoyl moiety.[1] Its structure presents a fascinating dichotomy: the amide functionality is a versatile anchor for directing chemical transformations, yet the bulky alkyl substituent provides a significant steric shield that can inhibit or completely shut down expected reaction pathways.

Understanding the behavior of this molecule is less about cataloging a long list of its direct applications and more about appreciating the strategic insights it offers. For synthetic chemists, the "negative results" or altered reactivity observed with substrates like this compound are often more instructive than successful transformations. They inform catalyst design, substrate selection, and the fundamental limits of widely-used synthetic methods. This guide will illuminate these aspects, providing both practical synthesis protocols and a deeper mechanistic understanding.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
CAS Number 42498-32-8
Appearance White to off-white solid
PSA (Polar Surface Area) 29.10 Ų
LogP 2.91

Synthesis of this compound: Verified Protocols

The preparation of this compound can be reliably achieved through several standard methods of amide bond formation. Below are two field-proven protocols, chosen for their efficiency and scalability.

Protocol 2.1: Acyl Chloride Aminolysis

This classic method involves the reaction of a stable acyl chloride with tert-butylamine. It is a high-yielding, straightforward procedure suitable for a wide range of scales. The causality behind this choice is the high electrophilicity of the acyl chloride carbon, which readily reacts with the nucleophilic amine. An inert solvent like methylene chloride is used to facilitate the reaction while a slight excess of the amine or an external base is used to quench the HCl byproduct.[3]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add methylene chloride (100 mL) and tert-butylamine (1.5 equivalents). Cool the mixture to 0 °C.

  • Addition: Prepare a solution of 4-methylbenzoyl chloride (1.0 equivalent) in methylene chloride (50 mL). Add this solution dropwise to the cooled amine mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

  • Workup: Filter the reaction mixture to remove any amine hydrochloride salt. Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ether or hexanes to yield this compound as a white crystalline solid.[3]

Protocol 2.2: Copper-Catalyzed Ritter-Type Reaction

A more modern approach utilizes a copper-catalyzed reaction between a nitrile and di-tert-butyl dicarbonate (Boc₂O). This method avoids the need to prepare an acyl chloride and often proceeds under mild, solvent-free conditions. The copper catalyst activates the nitrile, making it susceptible to nucleophilic attack by the tert-butyl cation generated in situ from Boc₂O.[4]

Experimental Protocol:

  • Setup: In a clean, dry 50 mL round-bottom flask, combine 4-methylbenzonitrile (1.0 equivalent), di-tert-butyl dicarbonate (1.2 equivalents), and Cu(OTf)₂ (5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).

  • Isolation: Upon completion, dissolve the reaction mixture in a minimal amount of ethyl acetate and purify directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure amide.[4]

Diagram 1: Synthetic Pathways to this compound

This diagram illustrates the two primary synthetic routes described.

SynthesisWorkflow acyl_chloride 4-Methylbenzoyl Chloride product N-tert-Butyl-4- methylbenzamide acyl_chloride->product CH₂Cl₂, rt tbu_amine tert-Butylamine tbu_amine->product nitrile 4-Methylbenzonitrile nitrile->product Solvent-free, rt boc2o Boc₂O boc2o->product catalyst Cu(OTf)₂ catalyst->product

Caption: Workflow for the synthesis of the target amide.

The Decisive Role of the N-tert-Butyl Group in C-H Activation

One of the most powerful strategies in modern synthesis is transition metal-catalyzed C-H activation, where a typically unreactive C-H bond is functionalized. Amides are excellent directing groups for this chemistry, coordinating to a metal center and positioning it to activate a C-H bond at the ortho-position of the aromatic ring.

However, the steric bulk of the N-substituent is a critical, often decisive, factor. Research into rhodium(III)-catalyzed oxidative cycloadditions of benzamides with alkynes provides a compelling case study. While N-methyl and N-ethyl benzamides readily undergo this transformation to form isoquinolones, N-tert-butyl benzamides are reported to be completely unreactive under the same conditions.[5]

Mechanistic Causality: The catalytic cycle is believed to initiate with the metalation of the N-H bond of the amide. This is followed by an intramolecular C-H activation to form a five-membered rhodacycle intermediate. This key intermediate then coordinates with the alkyne, leading to insertion and subsequent reductive elimination to yield the product. The steric congestion imposed by the N-tert-butyl group severely hinders the initial N-H metalation step. The bulky group prevents the rhodium catalyst from accessing the N-H bond, effectively halting the catalytic cycle before it can even begin.[5]

This "failed" reaction is a critical piece of data for any researcher in the field, as it authoritatively demonstrates the steric limits of this catalytic system and underscores the importance of substituent choice on the directing group.

Diagram 2: Inhibition of Rh-Catalyzed C-H Activation

This diagram shows the proposed catalytic cycle and highlights the inhibitory effect of the tert-butyl group.

CH_Activation start N-R-Benzamide + [Rh(III)] Catalyst metalation N-H Metalation start->metalation R = Me, Et inhibition REACTION DOES NOT PROCEED start->inhibition R = t-Bu (Steric Hindrance) cyclometalation ortho C-H Activation (Forms Rhodacycle) metalation->cyclometalation alkyne_coord Alkyne Coordination cyclometalation->alkyne_coord insertion Migratory Insertion alkyne_coord->insertion reductive_elim Reductive Elimination insertion->reductive_elim product Isoquinolone Product reductive_elim->product product->start Regenerates Catalyst

Caption: Steric inhibition of the C-H activation catalytic cycle.

This compound as a Synthetic Intermediate

While direct functionalization can be challenging, the N-tert-butyl benzamide scaffold is a valuable precursor for other molecules. For instance, related compounds like 4-Amino-N-(tert-butyl)benzamide are used as intermediates in the preparation of pharmaceuticals.[6] The synthesis of such derivatives typically involves transformations on the aromatic ring, leaving the robust amide bond intact.

Protocol 4.1: Synthesis of 4-Nitro-N-(tert-butyl)benzamide

Nitration of the aromatic ring is a fundamental step to introduce a versatile nitro group, which can be subsequently reduced to an amine.

Experimental Protocol:

  • Setup: To a flask containing this compound (1.0 eq), add concentrated sulfuric acid at 0 °C.

  • Nitration: Add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-Nitro-N-(tert-butyl)benzamide.

This nitro derivative can then be readily reduced to 4-Amino-N-(tert-butyl)benzamide using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation), providing a key building block for further elaboration in drug discovery programs.[6]

Conclusion and Future Perspectives

This compound is a molecule that teaches a crucial lesson in physical organic chemistry: sterics are not merely a passive feature but an active design element in synthesis. Its utility is found not in a broad array of direct applications, but in its role as a stable, readily synthesized scaffold and as a benchmark for understanding steric limitations in catalysis.

The insights gained from studying its reactivity (and lack thereof) directly influence the development of next-generation catalysts designed to accommodate bulky substrates. Future research may focus on designing ligand systems for palladium, rhodium, or iridium that possess larger binding pockets, potentially enabling the C-H functionalization of sterically encumbered substrates like N-tert-butyl amides. Such advancements would open new avenues for the late-stage functionalization of complex molecules, a critical need in medicinal chemistry and materials science.

References

  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 576940, this compound. Retrieved from [Link].

  • Yang, Z., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181257, 4-tert-butyl-N-methylbenzamide. Retrieved from [Link].

  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Angewandte Chemie International Edition, 47(22), 4019-4021. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for an article. This reference provides characterization data for various N-tert-butyl benzamides. A direct link to a specific article is not available, but the data is part of the supporting information for various publications. A representative example is often found within RSC journal publications.
  • Career Henan Chemical Co. (n.d.). This compound CAS NO.42498-32-8. Retrieved from [Link]

Sources

Use of N-tert-Butyl-4-methylbenzamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-tert-Butyl-4-methylbenzamide as a Chemical Intermediate

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. This compound is a versatile chemical intermediate whose structural features—a robust amide bond, a sterically demanding tert-butyl group, and a modifiable aromatic ring—make it a valuable scaffold in modern organic synthesis. This guide provides a detailed exploration of its synthesis, applications, and the underlying chemical principles that govern its utility, with a focus on its role in constructing complex molecular architectures.

Physicochemical Properties and Characterization

This compound is a white solid at room temperature. Its structure is defined by a central benzamide core, with a tert-butyl group attached to the amide nitrogen and a methyl group at the para-position of the benzene ring.

Table 1: Key Physicochemical Properties [1]

Property Value
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
CAS Number 42498-32-8
Appearance White solid

| Melting Point | 133 - 135 °C[2] |

Table 2: Spectroscopic Data for Characterization [3]

Technique Key Signals
¹H NMR (CDCl₃) δ ~7.6-7.7 (d, 2H, Ar-H), ~7.1-7.2 (d, 2H, Ar-H), ~5.9 (br s, 1H, NH), ~2.3 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~167, ~141, ~133, ~129, ~127, ~52, ~29, ~21

| IR (KBr, cm⁻¹) | ~3330 (N-H stretch), ~1645 (C=O stretch, Amide I) |

Synthesis of this compound

The preparation of this intermediate is straightforward and can be accomplished via several reliable methods. The most common approach involves the acylation of tert-butylamine. An alternative, modern approach utilizes a copper-catalyzed Ritter-type reaction.

Protocol 1: Acylation of tert-Butylamine (Schotten-Baumann Conditions)

This classic method relies on the reaction between 4-methylbenzoyl chloride and tert-butylamine. The presence of a base is crucial to neutralize the HCl byproduct.

Causality: The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. The bulky tert-butyl group does not significantly hinder this reaction, leading to high yields of the desired secondary amide.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butylamine (1.1 equivalents) and a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in CH₂Cl₂. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound as a white solid.

Protocol 2: Copper-Catalyzed Ritter Reaction

This method provides a convenient synthesis from nitriles and di-tert-butyl dicarbonate (Boc₂O), avoiding the need to prepare an acyl chloride.[5]

Causality: Copper(II) triflate (Cu(OTf)₂) acts as a Lewis acid, activating the nitrile for nucleophilic attack by the tert-butyl cation, which is generated in situ from Boc₂O. This forms a nitrilium ion intermediate that is subsequently hydrolyzed to the amide.

Step-by-Step Methodology: [5]

  • Setup: In a reaction vial, combine 4-methylbenzonitrile (1.0 mmol), di-tert-butyl dicarbonate (1.2 mmol), and Cu(OTf)₂ (5 mol%).

  • Reaction: Stir the solvent-free mixture at room temperature for the time required as determined by TLC monitoring (typically 1-2 hours).

  • Isolation: Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Purification: Purify the product directly via flash column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Pathways to this compound

cluster_0 Protocol 1: Acylation cluster_1 Protocol 2: Ritter Reaction 4-Methylbenzoyl Chloride 4-Methylbenzoyl Chloride Product_P1 This compound 4-Methylbenzoyl Chloride->Product_P1 Base, CH₂Cl₂ tert-Butylamine tert-Butylamine tert-Butylamine->Product_P1 4-Methylbenzonitrile 4-Methylbenzonitrile Product_P2 This compound 4-Methylbenzonitrile->Product_P2 Cu(OTf)₂ Boc₂O Di-tert-butyl dicarbonate Boc₂O->Product_P2

Caption: Two primary routes for the synthesis of the target intermediate.

Application as a Directed Metalation Group (DMG) Scaffold

A primary application of this compound is as a substrate in Directed ortho-Metalation (DoM) reactions.[6] This strategy allows for highly regioselective functionalization of the aromatic ring.

Mechanistic Rationale: The amide group is a powerful Directed Metalation Group (DMG). The lone pairs on the amide oxygen coordinate to the lithium atom of a strong base (typically an organolithium reagent like s-BuLi or n-BuLi). This pre-coordination brings the base into close proximity to one of the ortho protons (C2 or C6), facilitating its abstraction over other protons on the ring. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles. The bulky tert-butyl group helps to lock the conformation of the amide, enhancing the directing effect.

Diagram 2: Mechanism of Directed ortho-Metalation (DoM)

A Substrate + Base (this compound + s-BuLi) B Pre-coordination Complex (Li coordinates to Amide Oxygen) A->B Coordination C ortho-Deprotonation (Proton abstraction at C2) B->C Intramolecular Deprotonation D Aryllithium Intermediate C->D E Electrophilic Quench (Addition of E⁺) D->E Nucleophilic Attack F ortho-Functionalized Product E->F Start 4-Nitrobenzoyl Chloride Mid_1 N-tert-Butyl-4-nitrobenzamide Start->Mid_1 Amidation (tert-butylamine) End 4-Amino-N-(tert-butyl)benzamide Mid_1->End Reduction (e.g., H₂, Pd/C) App Drug Discovery (e.g., CRBN Binders) End->App

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of N-tert-Butyl-4-methylbenzamide. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this document details protocols for structural elucidation, identity confirmation, and purity assessment. The methods described herein leverage a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amide. Its robust characterization is critical for ensuring material quality, validating synthesis pathways, and meeting regulatory requirements in drug development and chemical manufacturing. The analytical strategy for such a molecule must be twofold: first, to unequivocally confirm its chemical identity and structure, and second, to accurately determine its purity and quantify any related impurities.

This guide provides the foundational methods to achieve these goals. The initial step in any analytical workflow is to understand the basic physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1]
Molecular Formula C₁₂H₁₇NO [1]
Molecular Weight 191.27 g/mol [1]
CAS Number 42498-32-8 [1]
Appearance White powder [2]

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)(C)C |[1] |

Integrated Analytical Workflow

A robust characterization workflow relies on the integration of orthogonal techniques, where each method provides a unique and complementary piece of information. The overall strategy begins with structural confirmation using spectroscopic methods, followed by quantitative purity analysis using chromatography.

AnalyticalWorkflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure & connectivity HPLC RP-HPLC-UV Primary method for purity assay and impurity profiling NMR->HPLC MS Mass Spectrometry (GC-MS) Confirms molecular weight & fragmentation MS->HPLC IR IR Spectroscopy Confirms presence of key functional groups IR->HPLC GC GC-FID Orthogonal method for purity and volatile impurities HPLC->GC Orthogonal Check Report Certificate of Analysis (Identity, Purity, Assay) HPLC->Report GC->Report Sample Sample Received: This compound Sample->NMR Sample->MS Sample->IR

Caption: Overall analytical workflow for characterization.

Part 1: Structural Elucidation & Identity Confirmation

This phase utilizes spectroscopic techniques to build a complete picture of the molecule's structure, from its atomic connectivity to its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the covalent structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of this compound.

Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is based on the compound's non-polar nature and the solvent's minimal interference with the analyte's signals in the ¹H spectrum.[3]

Table 2: Predicted and Reported NMR Signal Assignments (Solvent: CDCl₃)

Nucleus Group Predicted Shift (ppm) Reported Shift (ppm)[2] Multiplicity Integration
¹H Amide (N-H) 5.8 - 6.2 5.95 broad singlet 1H
Aromatic (ortho to C=O) 7.5 - 7.7 7.61 (d, J=8.1 Hz) doublet 2H
Aromatic (ortho to CH₃) 7.1 - 7.3 7.19 (d, J=7.9 Hz) doublet 2H
Aromatic Methyl (Ar-CH₃) 2.3 - 2.4 2.36 singlet 3H
tert-Butyl (-C(CH₃)₃) 1.4 - 1.5 1.45 singlet 9H
¹³C Carbonyl (C=O) 165 - 168 166.9 - -
Aromatic (C-C=O) 132 - 134 132.9 - -
Aromatic (C-CH₃) 140 - 142 141.2 - -
Aromatic (CH, ortho to C=O) 126 - 127 126.6 - -
Aromatic (CH, ortho to CH₃) 128 - 130 129.0 - -
tert-Butyl (Quaternary C) 51 - 52 51.5 - -
tert-Butyl (CH₃) 28 - 30 28.9 - -

| | Aromatic Methyl (CH₃) | 21 - 22 | 21.3 | - | - |

Protocol 1: NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Mixing: Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at 25 °C. Use standard acquisition parameters.

  • Processing: Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this analyte.[1]

Expected Fragmentation: Electron ionization (EI) is expected to produce a distinct molecular ion peak and characteristic fragment ions. The molecular ion confirms the elemental composition, while fragments validate structural motifs.

MassSpecFragmentation cluster_mol This compound [M]⁺˙ = m/z 191 mol [C₁₂H₁₇NO]⁺˙ frag1 4-Methylbenzoyl Cation [M - C₄H₈N]⁺ m/z 119 (Base Peak) mol->frag1 α-cleavage frag3 tert-Butyl Cation [C₄H₉]⁺ m/z 57 mol->frag3 amide cleavage frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 frag1->frag2 loss of CO

Caption: Predicted major fragmentation pathway in EI-MS.

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in a volatile solvent like ethyl acetate or methanol.

  • GC-MS System: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Parameters:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector: Split/splitless, 250 °C, 1 µL injection volume, split ratio 20:1.

    • Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the analyte. Confirm the molecular ion peak at m/z 191 and compare the fragmentation pattern to the expected fragments (e.g., base peak at m/z 119).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing an essential fingerprint of the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group Rationale
~3330 N-H Stretch Secondary Amide Confirms the N-H bond of the amide.[3]
3100-3000 C-H Stretch Aromatic Indicates the presence of the benzene ring.
2980-2850 C-H Stretch Aliphatic Corresponds to the tert-butyl and methyl groups.
~1645 C=O Stretch (Amide I) Amide Carbonyl A strong, characteristic absorption for the amide C=O.[3][5]

| ~1540 | N-H Bend (Amide II) | Secondary Amide | A key band, coupled with C-N stretch, confirming the amide linkage. |

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal.

  • Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the resulting spectrum with the expected absorption bands listed in Table 3.

Part 2: Purity Assessment and Quantification

Chromatographic methods are the gold standard for separating the main compound from synthesis-related impurities, byproducts, or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for purity determination and assay of this compound due to its high resolution, robustness, and quantitative accuracy.

Method Rationale: A C18 column is chosen as the stationary phase due to the moderate non-polar character of the analyte.[6] A mobile phase of acetonitrile and water provides excellent selectivity for separating the main peak from potential impurities. UV detection is highly effective because of the strong absorbance of the benzamide chromophore. A detection wavelength of 254 nm is a common and robust choice for aromatic compounds.[6]

Table 4: Recommended HPLC-UV Method Parameters

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 40% B; 15-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile:Water (50:50) |

Protocol 4: HPLC Purity Analysis

  • Standard Preparation: Accurately prepare a 0.5 mg/mL stock solution of the reference standard in the sample diluent.

  • Sample Preparation: Prepare a sample solution at the same concentration (0.5 mg/mL). Ensure complete dissolution.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

    • Tailing Factor: The peak tailing is between 0.8 and 1.5.

    • Theoretical Plates: The plate count is ≥ 2000.

    • Trustworthiness: These SST criteria validate that the chromatographic system is performing adequately before generating sample data.

  • Analysis: Inject the sample solution in duplicate.

  • Calculation: Determine the purity by area percent calculation. Integrate all peaks and calculate the percentage of the main peak relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR, MS, and IR spectroscopy ensures unequivocal structural confirmation, while the validated RP-HPLC method offers reliable and accurate purity assessment. Adherence to these protocols will enable scientists to ensure the quality, consistency, and integrity of their material for research, development, and commercial applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-tert-butyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

  • PubChem. n-Butyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-tert-Butyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for a green and efficient synthesis of N-alkyloxaziridines. [Link]

  • NIST WebBook. Benzanilide, n,4-di-tert-butyl-. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. Supporting Information for Direct Synthesis of Amides and Imines. [Link]

  • ChemBK. 4-tert-Butylbenzamide. [Link]

  • ResearchGate. A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. [Link]

  • The Pherobase. This compound. [Link]

  • NIST WebBook. Benzamide, 4-methyl-N-(4-methylbenzoyl)-N-butyl-. National Institute of Standards and Technology. [Link]

  • SpectraBase. Benzamide, 4-tert-butyl-N-(2-butoxyphenyl)- NMR Spectrum. [Link]

  • SIELC Technologies. Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. [Link]

  • NIST WebBook. Benzamide, N,N-diethyl-4-methyl-. National Institute of Standards and Technology. [Link]

  • NCERT. Amines. National Council of Educational Research and Training. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-tert-Butyl-4-methylbenzamide. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for pharmacokinetic studies, impurity profiling, or quality control. We detail the rationale behind method development choices, from sample preparation to mass spectrometric detection, and provide a complete, step-by-step protocol that ensures accuracy and reproducibility in complex biological matrices.

Introduction and Analytical Rationale

This compound is a substituted benzamide, a chemical class prevalent in pharmaceutical development.[1][2] Accurate quantification of such compounds and their related substances (e.g., metabolites, impurities, or degradation products) is critical for assessing the safety, efficacy, and quality of drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

The primary challenge in developing a robust LC-MS/MS assay is to overcome matrix effects and achieve consistent analyte recovery, especially at low concentrations. This guide provides a comprehensive framework for developing and validating such a method, explaining the causality behind each experimental choice to ensure a self-validating and scientifically sound analytical system.

Analyte Characteristics and Method Strategy

Understanding the physicochemical properties of this compound is the foundation for logical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[5]
Molecular Weight 191.27 g/mol PubChem[5]
Structure Benzene ring with a methyl group and an N-tert-butylcarboxamide substituentPubChem[5]
Predicted logP 2.5PubChem[5]
Precursor Ion ([M+H]⁺) m/z 192.3Calculated

Based on its moderate lipophilicity (logP 2.5) and the presence of a protonatable amide group, the following analytical strategy was devised:

  • Sample Preparation: For high-protein matrices like plasma or serum, a straightforward protein precipitation (PPT) protocol is selected.[6] This technique is fast, cost-effective, and sufficient for removing the bulk of interfering proteins prior to analysis.[7]

  • Liquid Chromatography: Reversed-phase chromatography using a C18 column provides effective retention for this moderately nonpolar compound. A gradient elution with an acidified mobile phase (formic acid) is employed to ensure good peak shape and promote analyte protonation for efficient ionization.[8]

  • Mass Spectrometry: Given the basicity of the amide nitrogen, Electrospray Ionization (ESI) in positive ion mode is the optimal choice for generating the protonated precursor ion ([M+H]⁺).[9] Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers superior specificity by monitoring a characteristic fragmentation pathway.[10]

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is optimized for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein crashing.[6]

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to a 2 mL autosampler vial with an insert.[9] Be cautious not to disturb the protein pellet.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following conditions were optimized for the separation and detection of the analyte and its related compounds.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.6-4.5 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min

| Capillary Voltage | 3500 V |

Table 3: Optimized MRM Transitions Note: Collision energies (CE) and fragmentor voltages must be empirically optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (V)
This compound 192.3 119.1 (Quantifier) 50 130 15
192.3 136.1 (Qualifier) 50 130 10

| Internal Standard (IS) | Dependent on IS | Dependent on IS | 50 | Optimized | Optimized |

Rationale for Product Ion Selection: The benzamide parent structure commonly fragments to form a stable benzoyl cation.[11] For this compound, the cleavage of the amide bond results in the highly abundant 4-methylbenzoyl cation at m/z 119.1. A secondary fragment corresponding to the loss of the tert-butyl group (C₄H₉) can also be observed.

Analytical Workflow Visualization

The end-to-end process, from sample receipt to final report generation, follows a structured and traceable path to ensure data integrity.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login (LIMS) SamplePrep Sample Preparation (Protocol 1) SampleReceipt->SamplePrep Batching LCMS LC-MS/MS Analysis (Protocol 2) SamplePrep->LCMS Sequence Injection DataProc Data Processing (Integration & Quantitation) LCMS->DataProc Raw Data DataReview Data Review & QC Check DataProc->DataReview Processed Results Report Final Report Generation DataReview->Report Approved Data

Caption: High-level workflow for LC-MS/MS bioanalysis.

Method Validation Principles

To ensure the reliability and accuracy of the data, the method must be validated according to regulatory guidelines from agencies like the FDA or EMA.[12] Validation is a formal process that proves the analytical method is fit for its intended purpose.[3][13]

Key Validation Parameters:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and matrix components.[4] This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity and Range: The method should produce results that are directly proportional to the analyte concentration over a defined range.[14] A calibration curve with a minimum of six non-zero standards is typically used, with an R² value >0.99 desired.

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of results under the same conditions.[12] These are evaluated at multiple concentration levels (e.g., LLOQ, low, mid, and high QC) in both intra-day and inter-day runs.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably and accurately measured with acceptable precision and accuracy.[4]

  • Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[4]

  • Stability: Analyte stability is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity is maintained.[12]

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound. By integrating a streamlined protein precipitation sample preparation protocol with a highly selective MRM-based detection method, this workflow delivers the accuracy, precision, and sensitivity required for demanding applications in pharmaceutical development. The detailed explanation of the scientific rationale and adherence to established validation principles ensures that this method can be confidently implemented in regulated and research environments.

References

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  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

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  • Patsnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. Available at: [Link]

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  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

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Application Notes & Protocols: N-tert-Butyl-4-methylbenzamide as a Robust Directing Group for Regioselective C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. A primary challenge in this field is controlling the site-selectivity of these transformations. Chelation-assisted C-H activation, utilizing a coordinating functional group, has emerged as a powerful and reliable strategy to direct transition metal catalysts to a specific C-H bond, typically in the ortho position. This guide provides a detailed overview and practical protocols for the use of N-tert-Butyl-4-methylbenzamide as a highly effective and versatile directing group for a range of metal-catalyzed C-H functionalization reactions, including palladium-catalyzed olefinations and iridium-catalyzed borylations. Its straightforward synthesis, robust directing ability, and amenability to subsequent removal make it a valuable tool for academic and industrial chemists.

The Logic of Directed C-H Activation

Transition-metal-catalyzed C-H activation enables the direct conversion of a C-H bond into a new C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.[1] The amide functional group is a particularly powerful directing motif due to the ability of its carbonyl oxygen to coordinate to a metal center.[1] This coordination event forms a stable cyclometalated intermediate, which positions the catalyst in close proximity to one of the ortho C-H bonds of the aromatic ring, thereby facilitating its selective cleavage. The N-tert-butyl group provides steric bulk which can influence reactivity and selectivity, while the 4-methyl substituent on the benzamide ring serves as a convenient spectroscopic handle for reaction monitoring by ¹H NMR.

The overall synthetic strategy follows a logical and modular workflow, beginning with the synthesis of the directing group-containing substrate, proceeding through the key C-H activation step, and concluding with the optional removal of the directing group to unmask a new functional handle.

G sub_synth Substrate Synthesis (this compound) ch_activation Site-Selective C-H Activation sub_synth->ch_activation product_iso Product Isolation & Purification ch_activation->product_iso dg_removal Directing Group Removal (e.g., Hydrolysis) product_iso->dg_removal final_product Final Functionalized Product dg_removal->final_product

Diagram 1: A generalized workflow for a C-H activation strategy employing a removable directing group.

Synthesis of the this compound Substrate

The directing group substrate is readily prepared on a multi-gram scale from commercially available starting materials. The most common method involves the acylation of tert-butylamine with 4-methylbenzoyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methylbenzoyl chloride

  • tert-Butylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting acyl chloride is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a white crystalline solid.[3]

Application I: Palladium-Catalyzed Ortho-Olefination

One of the most well-established applications of amide-directed C-H activation is the palladium-catalyzed Fujiwara-Morita type reaction, which couples the ortho C-H bond with an alkene.[4]

Mechanistic Insight: The reaction is widely believed to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[5][6][7] In this pathway, the amide's carbonyl oxygen coordinates to the Pd(II) center. A carboxylate ligand (often acetate from the palladium precursor) acts as an internal base, abstracting the ortho-proton in a single, six-membered transition state as the new Pd-C bond is formed.[8] This avoids a high-energy oxidative addition step. The resulting palladacycle then undergoes migratory insertion of the alkene, followed by β-hydride elimination to furnish the olefinated product and a Pd(II)-hydride species, which is subsequently reoxidized to regenerate the active catalyst.

G sub Substrate + Pd(II)L₂ coord Coordination sub->coord Coordination cmd CMD (C-H Activation) coord->cmd [DG-Pd-L] palladacycle Palladacycle Intermediate cmd->palladacycle insertion Alkene Insertion palladacycle->insertion + Alkene beta_elim β-Hydride Elimination insertion->beta_elim product Olefinated Product beta_elim->product pd_h Pd(II)-H beta_elim->pd_h regen Catalyst Regeneration (Oxidant) pd_h->regen regen->sub Pd(II)L₂

Diagram 2: Simplified catalytic cycle for Pd-catalyzed ortho-olefination via a CMD pathway.

Protocol 2: General Procedure for Pd-Catalyzed Ortho-Olefination

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-Butyl acrylate, 1.5 - 3.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, Benzoquinone) (1.0 - 2.0 equiv)

  • Solvent (e.g., Toluene, 1,2-Dichloroethane (DCE), or CF₃CH₂OH)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and the oxidant.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent, followed by the alkene via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite® to remove insoluble metal salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the ortho-olefinated product.

Coupling PartnerCatalyst SystemOxidantSolventTemp (°C)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂Ag₂CO₃Toluene11075-85[4]
StyrenePd(OAc)₂Cu(OAc)₂DCE10060-70[4]
Ethyl acrylatePd(OAc)₂BQCF₃CH₂OH100~80[4]
Table 1: Representative conditions for Palladium-catalyzed ortho-olefination. Yields are approximate and may vary.

Application II: Iridium-Catalyzed Ortho-Borylation

The conversion of a C-H bond to a C-B bond is a highly valuable transformation, as the resulting boronate esters are versatile building blocks for Suzuki-Miyaura cross-coupling, oxidation, amination, and other reactions.[9] Iridium complexes are exceptionally effective catalysts for this transformation.[10] The amide directing group facilitates an inner-sphere chelation mechanism, ensuring high regioselectivity for the ortho position.[11]

Mechanistic Insight: In this inner-sphere pathway, the amide carbonyl coordinates directly to a vacant site on the coordinatively unsaturated iridium catalyst.[11] This brings the ortho C-H bond into the coordination sphere of the metal, leading to oxidative addition and formation of an Ir(V)-hydride intermediate. Reductive elimination then forges the C-B bond and regenerates a catalytically active Ir(III) species.[9] The steric and electronic properties of the ligand on the iridium center (commonly a bipyridine derivative) are crucial for catalyst stability and activity.[12]

G sub Substrate chelation Chelation Complex sub->chelation Ir_cat [Ir(III)] Catalyst Ir_cat->chelation borylation C-H Borylation (Oxidative Addition/ Reductive Elimination) chelation->borylation + B₂pin₂ borylation->Ir_cat Catalyst Regeneration product Ortho-Borylated Product borylation->product

Diagram 3: Conceptual pathway for inner-sphere, amide-directed C-H borylation.

Protocol 3: General Procedure for Ir-Catalyzed Ortho-Borylation

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.5 equiv)

  • [Ir(COD)OMe]₂ (Iridium catalyst precursor, 1-3 mol%)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (2-6 mol%)

  • Solvent (e.g., Tetrahydrofuran (THF), Cyclohexane, Octane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add this compound, B₂pin₂, [Ir(COD)OMe]₂, and the dtbpy ligand to an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel tightly (e.g., with a Teflon-lined cap) and remove it from the glovebox.

  • Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 60-100 °C).

  • Stir the reaction for 12-36 hours. Monitor by taking an aliquot, quenching with methanol, and analyzing by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The crude product can often be purified directly by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the ortho-borylated product.

Substrate VariationCatalyst/LigandB-SourceSolventTemp (°C)Yield (%)Reference
Electron-neutral[Ir(COD)OMe]₂/dtbpyB₂pin₂THF8080-90[13][14]
Electron-donating[Ir(COD)OMe]₂/dtbpyB₂pin₂Cyclohexane8075-85[13][14]
Electron-withdrawing[Ir(COD)OMe]₂/dtbpyB₂pin₂Octane10065-75[13][14]
Table 2: Representative conditions for Iridium-catalyzed ortho-borylation. Yields are approximate and may vary.

Post-Functionalization: Removal of the Directing Group

For the C-H activation strategy to be truly powerful, the directing group should be removable to reveal a more versatile functional group. The N-tert-butyl amide can be hydrolyzed back to the corresponding carboxylic acid. While this often requires harsh acidic or basic conditions, milder methods have been developed.[15][16]

Protocol 4: Amide Hydrolysis to Carboxylic Acid

Materials:

  • Ortho-functionalized this compound (1.0 equiv)

  • Acid (e.g., 6 M HCl, Trifluoroacetic acid (TFA), or H₂SO₄)

  • Solvent (e.g., Dioxane, Acetic Acid, or Water)

Procedure (Classical Conditions):

  • Dissolve the amide substrate in a suitable solvent such as dioxane or acetic acid.

  • Add an excess of aqueous strong acid (e.g., 6 M HCl or concentrated H₂SO₄).

  • Heat the mixture to reflux (typically 100-110 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Note on Milder Conditions: Lewis acids like Ytterbium(III) triflate or metal oxide catalysts such as Nb₂O₅ have been reported to facilitate amide hydrolysis under less harsh conditions, which may be preferable for sensitive substrates.[17][18]

Conclusion

This compound is a robust and highly reliable directing group for the regioselective ortho-functionalization of aromatic C-H bonds. Its ease of synthesis, strong coordinating ability with a variety of transition metals (including Pd and Ir), and established protocols for its removal make it an excellent choice for researchers in synthetic methodology, medicinal chemistry, and materials science. The protocols outlined in this guide provide a solid foundation for employing this versatile tool to streamline the synthesis of complex, highly substituted aromatic molecules.

References

  • Giri, R., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Society Reviews, 38(11), 3242-3272. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]

  • Chen, X., et al. (2015). C–H activation via concerted metalation–deprotonation at a palladium(iii) center. Dalton Transactions, 44(37), 16223-16226. Available at: [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Effects on Regioselectivity. Journal of the American Chemical Society, 136(11), 4287-4299. Available at: [Link]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. Available at: [Link]

  • Wikipedia contributors. (2023). Concerted metalation deprotonation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Vantilborgh, M., et al. (2018). Analysis of the Palladium-Catalyzed (Aromatic)C–H Bond Metalation–Deprotonation Mechanism Spanning the Entire Spectrum of Arenes. The Journal of Organic Chemistry, 83(15), 8035-8046. Available at: [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Available at: [Link]

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  • Preshlock, S. M., et al. (2016). Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactivated Alkyl C−H Bonds. Journal of the American Chemical Society, 138(3), 841-844. Available at: [Link]

  • Zakis, J. M., et al. (2024). Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity. ChemCatChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

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  • Yang, S., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Journal of Chemical Research, 44(9-10), 601-605. Available at: [Link]

  • Perdikomatis, G. P., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2011(1), 115-130. Available at: [Link]

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  • Reek, J. N. H., et al. (2019). Iridium-Catalyzed Ortho-Selective C−H Borylation of Secondary Aromatic Amides. Angewandte Chemie International Edition, 58(39), 13915-13919. Available at: [Link]

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  • Ishiyama, T., et al. (2021). Bulky Bipyridine-Type Ligand-Enabled para-Selective C–H Borylation of Aromatic Compounds. Organic Letters, 23(15), 5821-5825. Available at: [Link]

  • Cheng, C., & Hartwig, J. F. (2015). Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society, 137(26), 8633-8643. Available at: [Link]

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The Strategic Role of N-tert-Butyl-4-methylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of well-defined chemical scaffolds is paramount to the efficient identification and optimization of novel therapeutic agents. Among these, the benzamide moiety stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs across various therapeutic areas.[1][2] This guide focuses on a representative member of this class, N-tert-Butyl-4-methylbenzamide, to provide researchers, scientists, and drug development professionals with a detailed framework for its synthesis, characterization, and potential applications as a foundational tool in medicinal chemistry research.

While extensive research has been conducted on complex benzamide derivatives, this document will illuminate the utility of this specific, structurally simpler molecule as a starting point for library synthesis, a fragment for screening, and a model system for exploring structure-activity relationships (SAR). We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins a successful medicinal chemistry campaign.

Physicochemical Properties and Strategic Considerations

This compound is a small molecule characterized by a central benzamide core with two key substitutions: a 4-methyl group on the phenyl ring and a tert-butyl group on the amide nitrogen. These features, while seemingly simple, impart specific properties that are of significant interest in drug design.

PropertyValueSource
Molecular Formula C12H17NOPubChem CID: 576940[3]
Molecular Weight 191.27 g/mol PubChem CID: 576940[3]
CAS Number 42498-32-8PubChem CID: 576940[3]
XLogP3 (Predicted) 2.5PubChem CID: 576940[3]

The tert-butyl group provides significant steric bulk, which can influence the molecule's conformation and its ability to fit into protein binding pockets. This steric hindrance can also protect the amide bond from hydrolysis, potentially improving metabolic stability. The 4-methyl group is a small, lipophilic substituent that can be used to probe hydrophobic interactions within a binding site. The overall lipophilicity (XLogP3 of 2.5) places the molecule in a favorable range for drug-likeness, suggesting a good balance between solubility and permeability.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a straightforward amidation reaction. Below is a detailed protocol for its preparation in a laboratory setting.

Protocol 1: Synthesis via Acyl Chloride

This is a common and efficient method for the synthesis of amides.

Materials:

  • 4-Methylbenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM)

  • 3 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) in dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane to the cooled tert-butylamine solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitate.

    • Wash the filtrate with 3 N HCl three times.

    • Wash the organic layer with saturated NaHCO3 solution twice.

    • Wash the organic layer with brine twice.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter off the Na2SO4 and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Stir the crude product with diethyl ether for 30 minutes, then cool to 0°C.

    • Collect the white crystals by filtration.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

This compound as a Scaffold in a Drug Discovery Workflow

While this compound itself may not have a known potent biological activity, its value lies in its potential as a starting point for a drug discovery campaign. The following section outlines a hypothetical workflow for its use.

Initial Screening and Hit Identification

This compound can be included in a screening library for a variety of biological targets. Given the broad activity of benzamides, it could be screened against enzymes (kinases, proteases, etc.), G-protein coupled receptors (GPCRs), or in phenotypic screens.[1][2]

G cluster_0 Phase 1: Hit Identification Compound Library Compound Library HTS High-Throughput Screening Hit Confirmation Hit Confirmation This compound This compound

Workflow for Hit Identification

Hit-to-Lead Optimization

If this compound or a close analog is identified as a "hit" in a screen, the next step is to systematically modify its structure to improve potency, selectivity, and drug-like properties. This process is known as hit-to-lead optimization.

G cluster_1 Phase 2: Hit-to-Lead Optimization Initial Hit This compound SAR by Library Synthesis SAR Exploration via Parallel Synthesis In Vitro Assays Potency & Selectivity Assays ADME Profiling In Vitro ADME (solubility, stability, permeability) Lead Candidate Lead Candidate

Generalized Hit-to-Lead Workflow

Protocol 2: Parallel Synthesis for SAR Exploration

To explore the structure-activity relationship around the this compound scaffold, a library of analogs can be synthesized in parallel.

Materials:

  • A diverse set of substituted benzoyl chlorides or carboxylic acids

  • A diverse set of primary and secondary amines

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Solvents (e.g., DMF, DCM)

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • LC-MS for analysis

Procedure:

  • Reaction Array Design: Design a matrix of reactions where each well of a 96-well plate contains a unique combination of a carboxylic acid (or acyl chloride) and an amine.

  • Reagent Preparation: Prepare stock solutions of the carboxylic acids, amines, and coupling reagents.

  • Reaction Execution:

    • Dispense the carboxylic acid solutions into the wells of the reaction block.

    • Add the coupling reagents.

    • Add the amine solutions to initiate the reactions.

  • Incubation: Seal the reaction block and allow it to shake at room temperature or with gentle heating overnight.

  • Work-up and Analysis:

    • Quench the reactions with water.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude product from each well by LC-MS to confirm the formation of the desired amide and to estimate purity.

  • Biological Screening: The crude or purified products can then be submitted for biological screening.

Potential Therapeutic Applications based on Analog Activity

While direct biological data for this compound is sparse in the public domain, the activities of structurally related benzamides can provide insights into its potential applications.

  • Antimicrobial Agents: Substituted benzamides have been investigated for their antibacterial and antifungal properties.[4] The this compound scaffold could be a starting point for developing new anti-infective agents.

  • Enzyme Inhibitors: Benzamide derivatives have been identified as inhibitors of various enzymes, including protein kinases and InhA (enoyl-acyl carrier protein reductase) in M. tuberculosis.[5][6] The tert-butyl and methyl groups of the title compound could be modified to probe the active sites of such enzymes.

  • CNS Agents: The benzamide scaffold is present in several drugs that act on the central nervous system, often by targeting dopamine and serotonin receptors.[2]

Conclusion

This compound serves as an excellent model compound for illustrating the principles of modern medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the broader benzamide class, makes it a valuable tool for both academic research and industrial drug discovery. By understanding the strategic considerations behind its use as a chemical scaffold and by employing systematic protocols for its synthesis and derivatization, researchers can effectively leverage this and similar molecules to explore new chemical space and ultimately discover novel therapeutic agents. The protocols and workflows presented in this guide provide a solid foundation for initiating such a research program.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening with N-[1-tert-butyl-3-[(2S) -...]. Retrieved from https://www.benchchem.
  • PubChem. (n.d.). 4-tert-butyl-N-methylbenzamide. Retrieved from [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. Available at: [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1229. Available at: [Link]

  • Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687-701. Available at: [Link]. Available at: [Link]

Sources

Application Note: A High-Yield Protocol for N-tert-butyl Amide Synthesis Catalyzed by Copper(II) Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-tert-butyl Amides

The N-tert-butyl amide moiety is a privileged scaffold in modern medicinal chemistry and drug development. Its prevalence is due to the unique physicochemical properties conferred by the bulky tert-butyl group, which can enhance metabolic stability, modulate solubility, and improve oral bioavailability by sterically shielding the amide bond from enzymatic degradation. This functional group is a cornerstone in numerous marketed pharmaceuticals.[1] The development of efficient, mild, and scalable synthetic routes to N-tert-butyl amides is therefore a critical objective for process chemists and medicinal chemists alike.

Traditional methods for amide synthesis often require harsh conditions or the use of expensive and sensitive coupling agents. In contrast, transition metal-catalyzed approaches offer milder alternatives.[2][3] Copper(II) trifluoromethanesulfonate, commonly known as copper(II) triflate (Cu(OTf)₂), has emerged as a highly effective and versatile Lewis acid catalyst for a wide range of organic transformations.[4][5] Its high stability, commercial availability, and strong Lewis acidity make it an ideal candidate for activating substrates in complex synthetic steps.[4]

This application note details a robust and highly efficient protocol for the synthesis of N-tert-butyl amides via a copper(II) triflate-catalyzed Ritter-type reaction between diverse nitriles and di-tert-butyl dicarbonate (Boc₂O). This method is distinguished by its operational simplicity, mild reaction conditions (often solvent-free at room temperature), and excellent yields across a broad substrate scope.[6]

Reaction Mechanism: The Role of Copper(II) Triflate

The reaction proceeds through a proposed Ritter-type mechanism, where the key role of copper(II) triflate is the activation of the nitrile substrate. The strong Lewis acidity of the Cu(II) center coordinates to the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the nitrile carbon.

The proposed catalytic cycle can be summarized as follows:

  • Nitrile Activation: The Lewis acidic Cu(OTf)₂ catalyst coordinates with the lone pair of electrons on the nitrile nitrogen, polarizing the C≡N bond and making the carbon atom highly susceptible to nucleophilic attack.

  • Carbocation Generation: Di-tert-butyl dicarbonate (Boc₂O) serves as the source for the tert-butyl carbocation. This is a crucial step in the Ritter reaction.

  • Nucleophilic Attack: The activated nitrile-copper complex undergoes nucleophilic attack by the tert-butyl carbocation.

  • Intermediate Formation & Hydrolysis: A stable intermediate is formed, which, upon aqueous workup, hydrolyzes to yield the final N-tert-butyl amide product and regenerates the catalyst.

This process provides a direct and atom-economical route to the desired amide. A study on this reaction highlights that Cu(OTf)₂ is a superior catalyst compared to other copper salts like CuCl, CuI, CuO, and CuBr₂, which were found to be ineffective at room temperature.[6]

Reaction_Mechanism RCN R-C≡N (Nitrile) Activated_Complex [R-C≡N→Cu(OTf)₂] Activated Complex RCN->Activated_Complex CuOTf2 Cu(OTf)₂ (Catalyst) CuOTf2->Activated_Complex Coordination Boc2O Boc₂O tBu_cation t-Bu⁺ (tert-butyl cation) Boc2O->tBu_cation Generates Intermediate [R-C(t-Bu)=N-Cu(OTf)₂]⁺ Intermediate tBu_cation->Intermediate Nucleophilic Attack Activated_Complex->Intermediate Product R-C(=O)NH-t-Bu (N-tert-butyl Amide) Intermediate->Product Hydrolysis Regen_Catalyst Cu(OTf)₂ Intermediate->Regen_Catalyst Releases Workup H₂O (Aqueous Workup) Workup->Product

Figure 1. Proposed mechanism for Cu(OTf)₂-catalyzed N-tert-butyl amide synthesis.

Detailed Experimental Protocol

This protocol is based on the highly efficient method described by Yang, et al., for the synthesis of N-tert-butyl benzamide from benzonitrile.[6]

3.1. Materials and Equipment

  • Reagents:

    • Nitrile substrate (e.g., Benzonitrile, >99%)

    • Di-tert-butyl dicarbonate (Boc₂O, >98%)

    • Copper(II) triflate (Cu(OTf)₂, 98%)

    • Ethyl acetate (EtOAc, ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Magnetic stir plate

    • Standard glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Column chromatography setup (optional, for purification)

3.2. Synthesis Procedure

No special precautions for excluding air or moisture are necessary for this reaction.

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the nitrile (e.g., benzonitrile, 1.0 mmol, 103 mg).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 262 mg).

  • Catalyst Addition: Add copper(II) triflate (Cu(OTf)₂, 0.05 mmol, 18 mg, 5 mol%).

  • Reaction: Stir the resulting mixture vigorously at room temperature (25 °C). The reaction is typically performed solvent-free.[6]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system) until the starting nitrile is consumed. Reaction times typically range from 2 to 10 hours depending on the substrate.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel or recrystallization.

Process Optimization and Substrate Scope

The efficiency of the amidation can be fine-tuned by adjusting key parameters. The following table summarizes optimization studies based on the synthesis of N-tert-butyl benzamide.[6]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ (5)None25295
2Cu(OTf)₂ (2.5)None25489
3Cu(OTf)₂ (10)None25295
4CuCl (10)None2524No Reaction
5CuI (10)None2524No Reaction
6Cu(OTf)₂ (5)CH₃CN25875
7Cu(OTf)₂ (5)None50196

Key Insights:

  • Catalyst Loading: A catalyst loading of 5 mol% Cu(OTf)₂ provides an optimal balance between reaction rate and cost-efficiency.[6] Increasing the loading to 10 mol% does not significantly improve the yield, while decreasing it to 2.5 mol% leads to a slightly lower yield.[6]

  • Solvent Effects: The reaction proceeds most efficiently under solvent-free conditions. While solvents like acetonitrile can be used, they may lead to longer reaction times and lower yields.

  • Temperature: The reaction proceeds effectively at room temperature. A moderate increase in temperature (e.g., to 50 °C) can accelerate the reaction rate for less reactive substrates without significant side product formation.[6]

  • Substrate Scope: This protocol is highly versatile and accommodates a wide range of nitriles, including:

    • Aryl nitriles: Both electron-rich and electron-deficient aryl nitriles react efficiently to provide excellent yields.

    • Alkyl nitriles: Linear and cyclic alkyl nitriles are well-tolerated, affording the corresponding amides in high yields.

    • Heterocyclic nitriles: Substrates containing heterocycles such as furan also react successfully.[6]

Sources

Application Notes and Protocols for the Derivatization of N-tert-Butyl-4-methylbenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the chemical derivatization of N-tert-Butyl-4-methylbenzamide, a scaffold of interest in medicinal chemistry and chemical biology. We present field-proven protocols for the synthesis of functionalized precursors and their subsequent conjugation to widely used biological reporters, including fluorescent dyes and biotin. This document is intended for researchers, scientists, and drug development professionals seeking to develop tool compounds for target identification, elucidation of mechanism of action, and high-throughput screening assays. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction: The Rationale for Derivatization

This compound and its analogues have emerged as a promising class of molecules in drug discovery, exhibiting a range of biological activities.[1] To fully explore their therapeutic potential and understand their molecular mechanisms, it is often necessary to develop chemical probes. Derivatization of the parent molecule with reporter tags such as fluorophores or affinity labels enables a wide array of biological investigations, from cellular imaging to target protein isolation.[][3]

The core challenge in designing such probes is to introduce a chemical handle for conjugation without disrupting the pharmacophore responsible for the molecule's biological activity.[4] This guide focuses on strategic modifications of the this compound scaffold at positions predicted to be amenable to substitution with minimal impact on its core binding properties. We will explore two primary avenues for functionalization: modification of the 4-methyl group and substitution on the aromatic ring.

Strategic Approaches to Functionalization

To create versatile precursors for conjugation, we will focus on introducing key reactive functional groups: primary amines and carboxylic acids. These groups are readily targeted by a vast portfolio of commercially available labeling reagents.[5][6]

Below is a logical workflow for the generation of derivatized this compound probes.

derivatization_workflow A This compound B Precursor Synthesis A->B C1 4-(Aminomethyl) Derivative B->C1 C2 4-Carboxy Derivative B->C2 D Conjugation C1->D C2->D E1 Fluorescent Probe D->E1 E2 Biotinylated Probe D->E2 F Biological Assays E1->F E2->F G1 Fluorescence Microscopy F->G1 G2 Flow Cytometry F->G2 G3 Affinity Pulldown F->G3 G4 Western Blot F->G4

Figure 1: General workflow for the derivatization of this compound.

Synthesis of Functionalized Precursors

Synthesis of 4-(Aminomethyl)-N-tert-butylbenzamide (Amine-Precursor)

This protocol describes a two-step synthesis to introduce a primary amine via the 4-methyl group, a position often suitable for modification.

Workflow:

amine_synthesis_workflow A This compound B Bromination (NBS, AIBN) A->B C 4-(Bromomethyl)-N-tert-butylbenzamide B->C D Azide Substitution (NaN3) C->D E 4-(Azidomethyl)-N-tert-butylbenzamide D->E F Reduction (e.g., H2, Pd/C) E->F G 4-(Aminomethyl)-N-tert-butylbenzamide F->G

Figure 2: Synthesis of the amine-functionalized precursor.

Protocol 3.1.1: Benzylic Bromination

  • Rationale: N-Bromosuccinimide (NBS) is a selective reagent for the bromination of allylic and benzylic C-H bonds under radical conditions initiated by azobisisobutyronitrile (AIBN).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(bromomethyl)-N-(tert-butyl)benzamide.[7]

Protocol 3.1.2: Azide Substitution and Reduction

  • Rationale: The benzylic bromide is a good leaving group and can be readily displaced by sodium azide. The resulting azide is then reduced to the primary amine.

  • Procedure:

    • Dissolve 4-(bromomethyl)-N-(tert-butyl)benzamide (1.0 eq) in a polar aprotic solvent like DMF.

    • Add sodium azide (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-(azidomethyl)-N-tert-butylbenzamide.

    • Dissolve the crude azide in methanol or ethanol and add a catalytic amount of 10% Palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-(aminomethyl)-N-tert-butylbenzamide.

Synthesis of 4-Carboxy-N-tert-butylbenzamide (Carboxy-Precursor)

This protocol details the oxidation of the 4-methyl group to a carboxylic acid.

Protocol 3.2.1: Oxidation of the Methyl Group

  • Rationale: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Cerium(IV) ammonium nitrate is an effective reagent for this transformation.[8][9]

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.

    • Add Cerium(IV) ammonium nitrate (4.0 eq) in portions to control the exotherm.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by recrystallization or column chromatography to yield 4-carboxy-N-tert-butylbenzamide.

Conjugation to Reporter Molecules

Fluorescent Labeling with Fluorescein Isothiocyanate (FITC)

This protocol describes the conjugation of the amine-precursor with FITC, a widely used green fluorescent dye.[10]

Protocol 4.1.1: FITC Conjugation

  • Rationale: The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea linkage. The reaction is typically carried out at a slightly basic pH.[11]

  • Materials:

    • 4-(Aminomethyl)-N-tert-butylbenzamide (Amine-Precursor)

    • Fluorescein isothiocyanate (FITC, isomer I)

    • Anhydrous DMSO

    • 0.1 M Sodium bicarbonate buffer, pH 9.0

  • Procedure:

    • Dissolve the Amine-Precursor in a minimal amount of DMSO.

    • In a separate vial, prepare a fresh 10 mg/mL solution of FITC in anhydrous DMSO.[10]

    • In a reaction vial, add the Amine-Precursor solution to the 0.1 M sodium bicarbonate buffer.

    • Add a 1.5 to 5-fold molar excess of the FITC solution to the buffered Amine-Precursor solution with stirring.

    • Protect the reaction from light by wrapping the vial in aluminum foil and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, purify the fluorescently labeled product by preparative reverse-phase HPLC.[12][13]

Parameter Value Reference
Excitation Wavelength ~491 nm[10]
Emission Wavelength ~516 nm[10]

Table 1: Spectral Properties of the FITC-conjugated probe.

Biotinylation using NHS-Biotin

This section provides protocols for biotinylating both the amine and carboxy-precursors.

Protocol 4.2.1: Biotinylation of the Amine-Precursor

  • Rationale: N-hydroxysuccinimide (NHS) esters of biotin are highly reactive towards primary amines, forming a stable amide bond.[6][14]

  • Materials:

    • 4-(Aminomethyl)-N-tert-butylbenzamide (Amine-Precursor)

    • NHS-Biotin

    • Anhydrous DMF or DMSO

    • 0.1 M Sodium phosphate buffer, pH 7.2-7.5

  • Procedure:

    • Dissolve the Amine-Precursor in the sodium phosphate buffer.

    • Immediately before use, prepare a 10 mg/mL solution of NHS-Biotin in anhydrous DMF or DMSO.[14]

    • Add a 10-20 fold molar excess of the NHS-Biotin solution to the Amine-Precursor solution.[14]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

    • The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM.[15]

    • Purify the biotinylated product by reverse-phase HPLC.

Protocol 4.2.2: Biotinylation of the Carboxy-Precursor

  • Rationale: The carboxylic acid can be activated by a carbodiimide, such as EDC, to react with an amine-containing biotin derivative (e.g., Biotin-Hydrazide or amine-PEG-biotin) to form a stable amide bond.[5][16]

  • Materials:

    • 4-Carboxy-N-tert-butylbenzamide (Carboxy-Precursor)

    • Biotin-Hydrazide

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) (optional, to improve efficiency)

    • MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.4)

  • Procedure:

    • Dissolve the Carboxy-Precursor in MES buffer (or PBS).

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add Biotin-Hydrazide (1.2 eq) to the reaction mixture.

    • Stir the reaction for 2-4 hours at room temperature.

    • Monitor the reaction by TLC or HPLC.

    • Purify the biotinylated product by reverse-phase HPLC.

Characterization and Quality Control

It is crucial to thoroughly characterize the final derivatized products to ensure their identity, purity, and suitability for biological assays.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized precursors and the final conjugated products.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the derivatized molecules, verifying successful conjugation.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to assess the purity of the final products. A purity of >95% is recommended for use in biological assays.[19]

Applications in Biological Assays

The derivatized this compound molecules are now ready for a variety of biological applications.

Workflow for Probe Application:

probe_application_workflow cluster_fluorescent Fluorescent Probe Applications cluster_biotinylated Biotinylated Probe Applications A1 Cellular Uptake and Localization A2 Target Engagement (e.g., FRET/BRET) A3 High-Content Screening B1 Affinity Purification of Target Proteins B2 Pulldown Assays B3 Western Blotting / Far-Western B4 ELISA-based Assays

Figure 3: Applications of derivatized probes in biological research.

The fluorescent probes can be used for direct visualization of the compound's distribution in cells via fluorescence microscopy. Biotinylated probes are invaluable for identifying the cellular binding partners of this compound through affinity pulldown experiments followed by mass spectrometry-based proteomic analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of this compound into valuable tool compounds for biological research. By carefully selecting the functionalization strategy and conjugation chemistry, researchers can generate high-quality fluorescent and biotinylated probes to accelerate their drug discovery and chemical biology programs.

References

  • You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of native and biotinylated small molecules a¹H NMR.... Retrieved from [Link]

  • G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin!. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Biotin based Conjugation Protocol. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic strategies for the biotinylation of bioactive small molecules. Retrieved from [Link]

  • LookChem. (n.d.). 4-(bromomethyl)-N-(tert-butyl)benzamide. Retrieved from [Link]

  • Scribd. (n.d.). Protein Labelling With FITC. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How to process fluorescently labeled oligos after HPLC purification?. Retrieved from [Link]

  • NCBI. (2021, October 7). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Retrieved from [Link]

  • ResearchGate. (2018, March 10). Anyone experience in EDC coupling reaction of biotin?. Retrieved from [Link]

  • Google Patents. (n.d.). US5283342A - Biotinylated small molecules.
  • Creative Biolabs. (n.d.). Biotin Conjugation. Retrieved from [Link]

  • TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 26). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Retrieved from [Link]

  • Thieme. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus. Retrieved from [Link]

  • Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.
  • Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

  • bioRxiv. (2021, March 18). Detectability of biotin tags by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts. Retrieved from [Link]

  • LookChem. (n.d.). 4-AMINO-N-(TERT-BUTYL)BENZAMIDE (93483-71-7) 's Synthetic route. Retrieved from [Link]

  • NIH. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

  • PMC. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Zenodo. (n.d.). NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. Retrieved from [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). C−H functionalization of N‐alkoxy benzamides. Retrieved from [Link]

  • PMC. (n.d.). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Semantic Scholar. (1987, March 1). Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamnes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-methylbenzamide. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-tert-Butyl-4-methylbenzamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields.

Introduction

This compound is a valuable compound in organic synthesis and medicinal chemistry. Its synthesis, most commonly achieved via the Schotten-Baumann reaction between 4-methylbenzoyl chloride and tert-butylamine, appears straightforward. However, achieving high yields and purity can be challenging due to competing side reactions and purification difficulties. This guide provides practical, field-tested advice to help you navigate these complexities.

The primary method discussed is the acylation of tert-butylamine with 4-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[1]

Reaction Overview

Reaction_Overview cluster_reactants Reactants cluster_products Products reagent1 4-Methylbenzoyl Chloride product This compound reagent1->product reagent2 tert-Butylamine reagent2->product byproduct tert-Butylammonium Chloride

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of acyl chloride: Presence of moisture in reagents or solvent. 3. Protonation of amine: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic.[2]1. Extend reaction time: Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 3. Add a base: Incorporate a base (e.g., aqueous NaOH, pyridine, or triethylamine) to neutralize the HCl as it forms.[3][4]
Formation of a White Precipitate that is not the Product 1. tert-Butylammonium chloride: The HCl byproduct reacts with tert-butylamine to form a salt.[2]1. Use a biphasic system: Employing a two-phase system (e.g., dichloromethane and aqueous NaOH) will cause the salt to partition into the aqueous layer.[5][6] 2. Aqueous workup: Wash the reaction mixture with water to dissolve and remove the ammonium salt.
Product is an Oil or Waxy Solid, Not Crystalline 1. Presence of impurities: Residual solvent or side products can lower the melting point.[7] 2. Isomeric impurities: If the starting 4-methylbenzoyl chloride is contaminated with other isomers.1. Purification: Recrystallization from a suitable solvent (e.g., ethanol or hexanes) is often effective.[8] Column chromatography can also be used. 2. Use high-purity starting materials: Ensure the purity of 4-methylbenzoyl chloride before starting the reaction.
Difficulty in Purification by Column Chromatography 1. Product streaking on silica gel: Amides can sometimes interact strongly with the silica gel.[9] 2. Co-elution with impurities: Non-polar impurities may elute with the product.1. Modify the eluent: Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent system.[9] 2. Alternative purification: Consider recrystallization as a primary purification method.
Hydrolysis of the Amide Product 1. Harsh acidic or basic conditions during workup: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cleave the amide bond.[7]1. Use mild workup conditions: Wash with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃ solution) and avoid prolonged contact times.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann reaction for this synthesis?

A1: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[3][4] If not neutralized, the HCl will react with the basic tert-butylamine to form tert-butylammonium chloride, a salt that is not nucleophilic and will not react with the acyl chloride.[2] This would effectively remove the starting amine from the reaction, leading to a poor yield.

Q2: What is the advantage of using a two-phase system (Schotten-Baumann conditions)?

A2: The use of a two-phase system, typically an organic solvent like dichloromethane and an aqueous base solution (e.g., NaOH), offers several advantages.[5][6] The starting materials and the product remain in the organic phase, while the base in the aqueous phase neutralizes the generated HCl.[4] This separation prevents the base from reacting with the acyl chloride (hydrolysis) and facilitates an efficient reaction.

Q3: Can I use a different base, like pyridine or triethylamine?

A3: Yes, organic bases like pyridine or triethylamine can be used.[3] They act as both a base to neutralize HCl and can also serve as a nucleophilic catalyst. Pyridine, in particular, can react with the acyl chloride to form a highly reactive acylpyridinium salt, which can accelerate the acylation of the amine.[3]

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A4: If the reaction is slow, you can try gentle heating. However, be cautious as this can also promote side reactions. Another approach is to use a more reactive acylating agent or a catalyst. For instance, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.

Q5: What are the most likely side products in this synthesis?

A5: The primary side product is often the result of the hydrolysis of 4-methylbenzoyl chloride to 4-methylbenzoic acid, which can occur if there is moisture present. Another possibility is the formation of a symmetrical anhydride from the reaction of 4-methylbenzoyl chloride with the carboxylate of 4-methylbenzoic acid.

Q6: Is recrystallization or column chromatography better for purification?

A6: For large-scale synthesis, recrystallization is generally more practical and economical. Column chromatography is an excellent technique for achieving high purity on a smaller scale but can be less efficient for larger quantities.[7] The choice often depends on the scale of your reaction and the nature of the impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Conditions

This protocol is a standard and reliable method for the synthesis of this compound.

Materials and Equipment:
  • 4-Methylbenzoyl chloride

  • tert-Butylamine

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • In a round-bottom flask, dissolve tert-butylamine (1.0 equivalent) in dichloromethane.

  • Add the 10% aqueous NaOH solution (2.0 equivalents) to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or hexanes.[8]

Workflow Diagram

Workflow start Start dissolve Dissolve tert-butylamine in DCM start->dissolve add_base Add aqueous NaOH dissolve->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add 4-methylbenzoyl chloride cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Aqueous workup react->workup dry Dry and concentrate workup->dry purify Purify by recrystallization dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the protonated amide. The base then deprotonates this intermediate to yield the final product.[1]

Reaction Mechanism Diagram

Mechanism reagents 4-Methylbenzoyl Chloride + tert-Butylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic attack product This compound + HCl intermediate->product Chloride elimination

Caption: Simplified mechanism of this compound formation.

References

Technical Support Center: Purification of Crude N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-tert-Butyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final product.

Introduction

This compound is a chemical intermediate with applications in various fields of research and development.[1] Achieving high purity of this compound is critical for obtaining reliable and reproducible results in downstream applications. The synthesis of this compound, typically via the reaction of 4-methylbenzoyl chloride with tert-butylamine, can result in a crude product containing unreacted starting materials, byproducts, and other impurities. This guide will walk you through common purification challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The isolated product is an oil or a low-melting solid, not the expected crystalline material.

Possible Causes:

  • Presence of Impurities: Residual solvents, unreacted starting materials (tert-butylamine, 4-methylbenzoyl chloride), or byproducts such as 4-methylbenzoic acid can act as impurities that depress the melting point and prevent crystallization.[2]

  • Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials will contaminate the product.

Solutions:

  • Aqueous Workup to Remove Water-Soluble Impurities:

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

      • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted tert-butylamine, followed by a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃) to remove 4-methylbenzoic acid.[3]

      • Finally, wash with brine to remove any remaining water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Protocol:

      • Select an appropriate solvent system. A good starting point is a mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, based on the principle of "like dissolves like".[6]

      • Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent in a mixed system).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize crystal yield.

      • Isolate the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly.

    • Causality: The desired compound is highly soluble in the hot solvent but has low solubility at cold temperatures, while the impurities remain in solution or are removed during hot filtration.

Issue 2: Significant product loss during column chromatography on silica gel.

Possible Causes:

  • Product Adsorption: Amides can sometimes exhibit strong interactions with the acidic silica gel, leading to tailing and poor recovery.[7]

  • Improper Eluent System: The polarity of the eluent may not be optimized for efficient elution of the product.

Solutions:

  • Eluent System Modification:

    • Recommendation: A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

    • For stubborn cases: Adding a small amount of a more polar solvent like methanol or a base like triethylamine (e.g., 1%) to the eluent can help to reduce tailing and improve recovery by competing with the product for active sites on the silica gel.[7]

  • Alternative Stationary Phase:

    • Recommendation: Consider using a less acidic stationary phase, such as neutral or basic alumina, which may reduce the strong interaction with the amide.[8]

Issue 3: Presence of unreacted 4-methylbenzoyl chloride in the final product.

Possible Cause:

  • Incomplete Quenching: 4-methylbenzoyl chloride is reactive towards water and alcohols.[5][9] If the reaction is not properly quenched, it can persist through the workup.

Solution:

  • Quenching Protocol: At the end of the reaction, ensure a thorough quench by adding water or a dilute aqueous base. Stir vigorously to ensure complete hydrolysis of the unreacted acid chloride to the more easily removable 4-methylbenzoic acid.[5] The resulting carboxylic acid can then be removed with a basic wash as described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The most common impurities are typically:

  • Unreacted tert-butylamine: This is a volatile and odorous liquid.[10]

  • Unreacted 4-methylbenzoyl chloride: A moisture-sensitive and corrosive liquid.[5][9]

  • 4-methylbenzoic acid: The hydrolysis product of 4-methylbenzoyl chloride.[5][9]

  • Di-tert-butyl urea (if phosgene or a derivative is used in an alternative synthesis): This is a common byproduct in related reactions.

Q2: What is a suitable solvent for recrystallizing this compound?

A2: While the optimal solvent should be determined experimentally, a good starting point would be a solvent pair. Given the amide's structure, a combination of a polar solvent in which it is soluble when hot (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like water or hexanes) is a logical choice.[6]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. The melting point of N-tert-butylbenzamide is reported to be 133-135 °C, which can serve as a close reference.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q4: What are the key safety precautions when handling the chemicals involved in the synthesis and purification?

A4:

  • 4-Methylbenzoyl chloride: Corrosive and moisture-sensitive.[5][9] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts with water to produce HCl gas.[5][9]

  • tert-Butylamine: Flammable, corrosive, and has a strong, unpleasant odor.[10][12][13] Work in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Data Presentation

Table 1: Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
This compound191.27~134 (estimated)[14]--
4-Methylbenzoyl chloride154.59-4 to -2[15]225-227[15]Corrosive, moisture-sensitive[5][9]
tert-Butylamine73.14-67[10]46[10]Flammable, corrosive[10][13]
4-Methylbenzoic acid136.15180-182274-275Irritant

Experimental Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool Slowly to Room Temp. C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Aqueous Workup Workflow

Aqueous_Workup A Crude Product in Organic Solvent B Wash with 1M HCl A->B C Separate Layers B->C D Aqueous Layer (tert-butylammonium chloride) C->D Discard E Organic Layer C->E F Wash with 1M NaOH E->F G Separate Layers F->G H Aqueous Layer (Sodium 4-methylbenzoate) G->H Discard I Organic Layer G->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter and Concentrate K->L M Purified Product L->M

Caption: Workflow for the purification of this compound using an aqueous workup.

References

Technical Support Center: N-tert-Butyl-4-methylbenzamide Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N-tert-Butyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. We will delve into the physicochemical reasons behind these issues and provide validated, step-by-step protocols to overcome them, ensuring the integrity and success of your work.

Compound Profile: Understanding the "Why" of Poor Solubility

This compound is an organic compound whose structure inherently limits its aqueous solubility. The presence of a nonpolar 4-methyl-substituted benzene ring and a bulky, hydrophobic tert-butyl group creates a molecule with significant nonpolar character.[1][2] This hydrophobicity is the primary driver of the solubility challenges researchers face.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₁₇NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1][3]
Appearance White powder / crystalline solidResearchGate[4]
Predicted XLogP3 2.5PubChem[1]
Water Solubility Predicted to be low to insolubleBased on structure and related compounds[5][6]

The XLogP3 value, a measure of hydrophobicity, is greater than 2, indicating poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?

Answer: This is expected behavior due to the compound's chemical structure. As shown in Table 1, this compound is a hydrophobic molecule, meaning it repels water. The fundamental principle of solubility is "like dissolves like," where polar compounds dissolve in polar solvents (like water) and nonpolar compounds dissolve in nonpolar solvents. Your compound requires a non-aqueous or co-solvent system to be effectively solubilized. Direct dissolution in a fully aqueous medium will be unsuccessful.

Q2: What are the recommended organic solvents for creating a high-concentration stock solution?

Answer: To create a stock solution, you should use a water-miscible organic solvent in which the compound is freely soluble. Based on the solubility of similar benzamide structures, the following solvents are recommended starting points.

Table 2: Recommended Solvents for Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMA strong, versatile solvent. Ensure the final concentration in your assay is low (<0.5%) to avoid biological effects.
Ethanol (EtOH) 1-10 mMA less toxic option suitable for many cell-based assays. May be less effective than DMSO for high concentrations.
Dimethylformamide (DMF) 10-50 mMSimilar in solvent strength to DMSO. Use with appropriate safety precautions.

Pro-Tip: Always start with a small amount of your compound to test solubility in a new solvent before committing your entire supply. Use gentle warming (37°C) or sonication to assist dissolution if needed.

Q3: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. What's wrong?

Answer: This is a common and critical issue known as precipitation upon dilution. It occurs because while the compound is soluble in 100% organic solvent, the final percentage of that co-solvent in your aqueous medium is too low to maintain solubility. The hydrophobic compound molecules aggregate and fall out of the solution.

To resolve this, you must ensure the final formulation has sufficient solubilizing power. The diagram below outlines a troubleshooting workflow to address this problem.

G cluster_solutions Troubleshooting Pathways start Precipitation observed upon aqueous dilution q1 Is the final co-solvent concentration high enough? (e.g., >1% DMSO) start->q1 sol1 Increase final co-solvent %. (Validate assay tolerance first) q1->sol1 No sol2 Incorporate a surfactant (e.g., Tween® 80, Pluronic® F-68) q1->sol2 Yes, still precipitates end_goal Achieve Stable Aqueous Formulation sol1->end_goal sol3 Utilize cyclodextrin complexation (e.g., HP-β-CD) sol2->sol3 Or sol2->end_goal sol3->end_goal

Caption: Troubleshooting workflow for precipitation issues.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer: Generally, no. The strategy of adjusting pH to increase solubility is effective for ionizable compounds (i.e., those with acidic or basic functional groups that can be charged).[7] The amide functional group in this compound is neutral and does not readily accept or lose a proton under physiologically relevant pH conditions. Therefore, altering the pH of your solution will not significantly impact its solubility.

Detailed Protocols for Solubility Enhancement

For experiments requiring a stable aqueous formulation, more advanced techniques are necessary. The following protocols provide detailed, step-by-step instructions.

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

This protocol describes the standard method for creating a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO (or Ethanol)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of compound (MW 191.27), add 522.8 µL of DMSO for a 100 mM stock).

  • Promote Dissolution: Vortex the vial for 1-2 minutes. If the solid persists, use a sonicator bath for 5-10 minutes or gently warm the vial to 37°C. Visually inspect to ensure all solid material has dissolved completely.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility via Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their apparent solubility in water.[8] This protocol uses the kneading method to form an inclusion complex.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Compound:HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Prepare Paste: Place the weighed HP-β-CD into a mortar. Add a minimal amount of deionized water (just enough to form a thick, cohesive paste) and knead thoroughly with the pestle.

  • Incorporate Compound: Gradually add the weighed this compound powder to the paste.

  • Knead: Knead the mixture continuously and vigorously for 30-60 minutes. This energetic input is crucial for driving the compound into the cyclodextrin cavity.

  • Dry the Complex: Spread the resulting paste into a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting dried solid is the inclusion complex. It can be pulverized into a fine powder and should show significantly improved wettability and solubility in aqueous media compared to the parent compound.

G cluster_prep Preparation cluster_process Complexation cluster_finish Isolation A Weigh HP-β-CD C Add minimal H₂O to HP-β-CD in mortar A->C B Weigh Compound E Gradually add compound B->E D Knead to form paste C->D F Knead vigorously for 30-60 min E->F G Dry mixture under vacuum F->G H Pulverize dried complex G->H

Caption: Workflow for cyclodextrin inclusion complex formation.

Safety & Handling

As a standard laboratory practice, always handle this compound with appropriate personal protective equipment (PPE).

  • Gloves and Lab Coat: Wear suitable protective gloves and a lab coat.[10][11]

  • Eye Protection: Use safety glasses or goggles.[5]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

  • Consult SDS: Always consult the most recent Safety Data Sheet (SDS) from your supplier for comprehensive safety and handling information.[5][12]

References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-tert-butyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-tert-Butyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-tert-Butylbenzamide. ChemBK. [Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. IJMSDR. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER. [Link]

  • ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • Royal Society of Chemistry. Supplementary Information. RSC. [Link]

  • NCERT. Amines. National Council of Educational Research and Training. [Link]

  • MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. [Link]

  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [Link]

Sources

Technical Support Center: Side Reactions in the Synthesis of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-Butyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and FAQs for the common synthetic routes to this valuable amide intermediate. Our focus is on anticipating and resolving issues related to side reactions, yield optimization, and product purification.

Introduction to this compound Synthesis

This compound is a substituted amide frequently used as a building block in medicinal chemistry and materials science. Its synthesis is a fundamental example of amide bond formation. While seemingly straightforward, the steric hindrance of the tert-butyl group and the reactivity of the starting materials can lead to several side reactions that complicate synthesis and purification.

This guide will focus on the two most prevalent synthetic strategies:

  • The Acyl Chloride (Schotten-Baumann) Method: A robust and common approach involving the reaction of 4-methylbenzoyl chloride with tert-butylamine.

  • The Carbodiimide Coupling Method: An alternative route that couples 4-methylbenzoic acid directly with tert-butylamine using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Each method has a unique profile of potential side reactions, which we will address in the dedicated troubleshooting sections below.

Part 1: The Acyl Chloride (Schotten-Baumann) Method

This method relies on the nucleophilic acyl substitution of a highly reactive 4-methylbenzoyl chloride with tert-butylamine. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]

Schotten_Baumann_Reaction SM1 4-Methylbenzoyl Chloride Product This compound SM1->Product Acyl Substitution SM2 tert-Butylamine SM2->Product Acyl Substitution Base Base (e.g., NaOH, TEA) Base->Product Acyl Substitution Byproduct HCl (neutralized by base)

Caption: General workflow for the Schotten-Baumann synthesis.

Troubleshooting Guide: Acyl Chloride Method
Q1: My yield is very low (<< 80%), and a significant amount of tert-butylamine starting material remains. What went wrong?

A1: Inefficient HCl Scavenging. This is the most common issue. The reaction generates one equivalent of HCl.[1] If this acid is not immediately neutralized by a base, it will react with the nucleophilic tert-butylamine to form tert-butylammonium chloride. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction and reducing the yield.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used. For biphasic Schotten-Baumann conditions (e.g., DCM/water), vigorous stirring is essential to ensure the base in the aqueous phase can neutralize the HCl generated in the organic phase.[2]

  • Order of Addition: When using a non-aqueous base like triethylamine (TEA), consider adding the acyl chloride solution slowly to a solution of the tert-butylamine and TEA. This ensures a base is always present to neutralize the HCl as it forms.

  • Check Amine pKa: The chosen base must be stronger than the amine product to effectively deprotonate the ammonium salt and drive the equilibrium.[3]

Q2: My final product is contaminated with 4-methylbenzoic acid. How did this happen and how can I prevent it?

A2: Hydrolysis of the Acyl Chloride. 4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis upon contact with water.[4][5] This side reaction consumes your starting material and generates 4-methylbenzoic acid, which can be difficult to separate from the final product due to similar polarities.

Preventative Measures:

  • Anhydrous Conditions: Use dry solvents (e.g., anhydrous dichloromethane or THF) and glassware. Ensure your tert-butylamine and any non-aqueous base (like triethylamine) are also dry.

  • Controlled Temperature: Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions, including hydrolysis if trace water is present.[6]

  • Workup Strategy: The 4-methylbenzoic acid impurity can be removed during the aqueous workup by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH). The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

Hydrolysis_Side_Reaction AcylChloride 4-Methylbenzoyl Chloride SideProduct 4-Methylbenzoic Acid AcylChloride->SideProduct Hydrolysis Water Water (H₂O)

Caption: Hydrolysis of acyl chloride leading to carboxylic acid impurity.

Part 2: The Carbodiimide Coupling Method (e.g., DCC)

This method activates the carboxylic acid (4-methylbenzoic acid) with a coupling reagent like dicyclohexylcarbodiimide (DCC) to form a reactive intermediate, which is then attacked by the amine. This avoids the need to handle the moisture-sensitive acyl chloride.

Troubleshooting Guide: Carbodiimide Method
Q1: After my reaction, I have a major byproduct that is neutral, has a high melting point, and is difficult to remove. What is it?

A1: N-Acylurea Formation. This is the most significant side reaction when using carbodiimides like DCC.[7] The primary reactive intermediate, an O-acylisourea, can undergo an irreversible intramolecular rearrangement (O→N acyl shift) to form a highly stable N-acylurea. This byproduct is unreactive and often has solubility and chromatographic properties similar to the desired amide, making purification challenging.[7][8]

Mitigation Strategies:

  • Low Temperature: Keep the reaction temperature low (0 °C to room temperature) as the rearrangement is temperature-dependent.[7]

  • Use of Additives: The most effective solution is to add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine. This effectively intercepts the pathway to N-acylurea formation.[7][9]

N_Acylurea_Formation cluster_pathway Reaction Pathways cluster_desired Desired Path cluster_side Side Reaction O_acyl O-Acylisourea (Reactive Intermediate) Amine tert-Butylamine O_acyl->Amine Nucleophilic Attack N_acylurea N-Acylurea (Stable Byproduct) O_acyl->N_acylurea Irreversible Rearrangement Product Desired Amide Amine->Product Troubleshooting_Workflow Start Low Product Yield or Purity CheckMethod Which synthesis method was used? Start->CheckMethod AC_Path Acyl Chloride (Schotten-Baumann) CheckMethod->AC_Path Acyl Chloride DCC_Path DCC Coupling CheckMethod->DCC_Path DCC AC_Q1 Is 4-methylbenzoic acid an impurity? AC_Path->AC_Q1 AC_A1_Yes Likely Hydrolysis. Use anhydrous conditions. AC_Q1->AC_A1_Yes Yes AC_Q2 Is tert-butylamine starting material present? AC_Q1->AC_Q2 No End Re-run with Optimized Conditions AC_A1_Yes->End AC_A2_Yes Inefficient HCl Scavenging. Check base stoichiometry and addition order. AC_Q2->AC_A2_Yes Yes AC_Q2->End No AC_A2_Yes->End DCC_Q1 Is there a persistent, neutral impurity? DCC_Path->DCC_Q1 DCC_A1_Yes Likely N-Acylurea. Use HOBt additive and low temperature. DCC_Q1->DCC_A1_Yes Yes DCC_Q2 Is there a white solid contaminant after filtration? DCC_Q1->DCC_Q2 No DCC_A1_Yes->End DCC_A2_Yes Residual DCU. Purify via solvent swap or chromatography. DCC_Q2->DCC_A2_Yes Yes DCC_Q2->End No DCC_A2_Yes->End

References

Improving regioselectivity in reactions involving N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-Butyl-4-methylbenzamide

Welcome to the technical support center for improving regioselectivity in reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of substitution reactions on this versatile scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Understanding the Regiochemical Puzzle of this compound

Before diving into troubleshooting, it's critical to understand the electronic and steric factors at play in the this compound molecule. The regioselectivity of aromatic substitution is not governed by a single group, but by the interplay of all substituents.

  • The N-tert-Butylbenzamide Group: The amide functional group is an ortho, para-director in electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair can donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when attack occurs at the ortho or para positions. However, this activating effect is moderated because the lone pair also participates in resonance with the adjacent carbonyl group. Crucially, the bulky tert-butyl group poses a significant steric hindrance, often disfavoring substitution at the ortho position.

  • The 4-Methyl Group (p-Tolyl moiety): The methyl group is a weakly activating ortho, para-director due to hyperconjugation and inductive effects. Since it is in the para position relative to the amide, its directing effects target the same positions (C2, C6, C3, C5).

This creates a competitive scenario where both groups direct incoming electrophiles to the C2/C6 and C3/C5 positions. Achieving high regioselectivity requires choosing a reaction strategy that can overcome this ambiguity.

Table 1: Competing Directing Effects in this compound

Position Substituent Directing Attack Influence Type Likelihood of Substitution (EAS)
C2, C6 N-tert-Butylbenzamide Electronic (Resonance) & Steric (Hindrance) Moderate (Electronically favored, sterically hindered)

| C3, C5 | 4-Methyl | Electronic (Hyperconjugation) | High (Electronically favored, sterically accessible) |

Strategic Decision-Making for Regiocontrol

Choosing the correct synthetic strategy is the most critical step in controlling regioselectivity. The following flowchart outlines a decision-making process based on your desired product.

G cluster_notes Key Considerations start Desired Regioisomer? ortho_amide Substitution at C2/C6 (ortho to Amide) start->ortho_amide Predominantly one isomer ortho_methyl Substitution at C3/C5 (ortho to Methyl) start->ortho_methyl Predominantly one isomer strategy_dom Strategy: Directed ortho-Metalation (DoM) ortho_amide->strategy_dom Highest Selectivity strategy_ch Advanced Strategy: Transition-Metal C-H Activation ortho_amide->strategy_ch Alternative for specific functional groups strategy_eas Strategy: Electrophilic Aromatic Substitution (EAS) ortho_methyl->strategy_eas Generally favored dom_note DoM leverages the amide as a powerful Directing Metalation Group (DMG). eas_note EAS is governed by electronics and sterics; selectivity can be condition-dependent. ch_note C-H activation also uses the amide as a directing group for specific catalysts.

Caption: Strategic workflow for selecting a reaction pathway.

Frequently Asked Questions (FAQs)

Q1: For a standard electrophilic aromatic substitution (e.g., nitration, halogenation), which position is most likely to be substituted?

A: In a standard EAS reaction, substitution is most likely to occur at the C3 and C5 positions (ortho to the methyl group and meta to the amide). Although the amide group is an ortho, para-director, the ortho positions (C2, C6) are sterically hindered by the bulky N-tert-butyl group. The methyl group's directing effect towards C3 and C5 is less hindered, making these positions the most nucleophilic and accessible. Therefore, you can expect the 3-substituted or 3,5-disubstituted product to be major.

Q2: How can I force substitution to occur at the C2 position, ortho to the amide?

A: To achieve high selectivity for the C2 position, you must override the standard EAS reactivity. The most effective and widely used method is Directed ortho-Metalation (DoM) . In this strategy, the amide group acts as a Directing Metalation Group (DMG). It coordinates to a strong organolithium base (like n-BuLi or s-BuLi), which then selectively deprotonates the nearest (ortho) C-H bond. The resulting aryllithium species can then be quenched with an electrophile to install a substituent exclusively at the C2 position. Transition-metal-catalyzed C-H activation is another advanced method where the amide can direct a catalyst (e.g., Rh, Ir, Ru) to functionalize the ortho C-H bond.

Q3: Does the N-tert-butyl group offer any advantages over other N-alkyl groups in Directed ortho-Metalation?

A: Yes. While secondary amides can be effective DMGs, the N-H proton is acidic and will be deprotonated by the organolithium base first. This requires the use of at least two equivalents of base—one to deprotonate the amide N-H and a second to deprotonate the ortho C-H bond. The N-tert-butyl group is a tertiary amide precursor (after deprotonation of the N-H), but the principle remains. More importantly, the conformation of the N-tert-butyl amide directing group can be crucial for achieving efficient metalation. Some studies suggest that the steric bulk helps lock the conformation required for effective coordination with the lithium base.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (Mixture of 2- and 3-substituted products)

  • Potential Cause A: Reaction Temperature is Too High. Higher temperatures can provide enough energy to overcome the steric barrier at the C2 position, leading to a loss of selectivity.

  • Solution A: Lower the reaction temperature. For halogenations or nitrations, running the reaction at 0 °C or even -20 °C can significantly enhance selectivity for the less-hindered C3 position. Monitor the reaction for a longer period to ensure completion.

  • Potential Cause B: Inappropriate Lewis Acid or Catalyst. The size and reactivity of the Lewis acid can influence the steric sensitivity of the electrophile.

  • Solution B: Screen different Lewis acids. For a Friedel-Crafts acylation, a bulkier Lewis acid like ZnCl₂ might show a greater preference for the less-hindered C3 position compared to AlCl₃.

Table 2: Example Conditions for Improving C3/C5 Selectivity in EAS

Reaction Type Standard Conditions High-Selectivity Modification Rationale
Bromination Br₂, FeBr₃, CH₂Cl₂, 25 °C NBS, H₂SO₄, 0 °C Creates a less reactive, bulkier electrophile, increasing sensitivity to steric hindrance at C2.
Nitration HNO₃, H₂SO₄, 25-40 °C Ac₂O, HNO₃, -10 °C Generates acetyl nitrate (in situ), a milder nitrating agent that is more selective.

| Acylation | AcCl, AlCl₃, DCE, 50 °C | Ac₂O, ZnCl₂, 25 °C | Uses a milder Lewis acid, which can increase the steric differentiation between the C2 and C3 positions. |

Problem 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)

This is a common issue, as DoM reactions are highly sensitive to reaction conditions.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting cluster_quenching Quenching Troubleshooting start Low Yield in DoM check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_quenching 3. Analyze Quenching Step start->check_quenching reagent_sol • Titrate organolithium base (n-BuLi, s-BuLi).  Concentration degrades over time. • Use freshly distilled, anhydrous solvent (THF, Et₂O).  Water quenches the base. • Ensure starting material is pure and dry. condition_sol • Temperature: Maintain at -78 °C during lithiation.  Warming can cause side reactions. • Time: Allow sufficient time for deprotonation (1-2 h). • Additives: Consider adding TMEDA to break up  BuLi aggregates and increase basicity. quenching_sol • Electrophile Reactivity: Ensure the electrophile is  reactive enough to quench the aryllithium. • Addition Temperature: Add electrophile at -78 °C  before slowly warming the reaction.

Caption: Troubleshooting workflow for Directed ortho-Metalation.

  • Potential Cause A: Inactive Organolithium Reagent. The concentration of commercially available n-BuLi or s-BuLi solutions can decrease over time due to slow decomposition.

  • Solution A: Always titrate your organolithium reagent before use. A fresh titration (e.g., with diphenylacetic acid) is the only way to know the true molarity. Even a newly opened bottle should be checked.

  • Potential Cause B: Presence of Water or Protic Impurities. Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources in the solvent or on the glassware.

  • Solution B: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be rigorously dried, typically by distillation from sodium/benzophenone under an inert atmosphere.

  • Potential Cause C: Insufficient Deprotonation Time or Temperature. The deprotonation step is kinetically controlled and requires sufficient time at low temperatures.

  • Solution C: Perform the lithiation at -78 °C (a dry ice/acetone bath) for at least 1-2 hours. If the reaction is still sluggish, consider adding an amine ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine), which can break up butyllithium aggregates and increase the kinetic basicity of the reagent.

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Bromo-N-tert-butyl-4-methylbenzamide via Directed ortho-Metalation

This protocol describes a reliable method for achieving substitution exclusively at the C2 position.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (titrated)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane or Hexachloroethane (as a source of Br⁺ or Cl⁺)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a stir bar, a rubber septum, a thermometer, and an argon inlet.

  • Dissolution: Add this compound (1.0 eq) to the flask and purge with argon for 10-15 minutes. Add anhydrous THF via syringe to dissolve the starting material (concentration ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the amide N-H, and the second deprotonates the ortho C-H. The solution may turn a yellow or orange color, indicating the formation of the dianion.

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete metalation.

  • Quenching: In a separate, dry flask, prepare a solution of the electrophile (e.g., 1,2-dibromoethane, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming & Quench: After stirring for an additional hour at -78 °C, slowly allow the reaction to warm to 0 °C. Quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-bromo product.

Rationale for Key Steps:

  • s-BuLi: sec-Butyllithium is more basic and sterically hindered than n-BuLi, often leading to faster and cleaner metalations.

  • Two Equivalents of Base: Essential for deprotonating both the acidic N-H proton and the C2-H proton to form the dianionic intermediate.

  • -78 °C: This temperature is critical to prevent decomposition of the aryllithium intermediate and side reactions with the THF solvent.

Protocol 2: Selective Synthesis of 3-Nitro-N-tert-butyl-4-methylbenzamide via Electrophilic Aromatic Substitution

This protocol aims to maximize substitution at the less-hindered C3 position.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0 °C to form acetyl nitrate in situ. Allow this mixture to stir for 10 minutes.

  • Addition: Add the prepared acetyl nitrate solution dropwise to the cooled solution of the benzamide over 20 minutes, maintaining the temperature below -5 °C.

  • Reaction: Stir the reaction at -10 °C to 0 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to isolate the 3-nitro product.

References

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Victoria. (n.d.). 10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. Retrieved from [Link]

  • Reusch, W. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • Study.com. (n.d.).

Technical Support Center: N-tert-Butyl-4-methylbenzamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-tert-Butyl-4-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the scale-up of this common amidation reaction.

Introduction: The Chemistry and Its Challenges

This compound is typically synthesized via the acylation of tert-butylamine with 4-methylbenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust method for amide bond formation.[1][2] While straightforward on a lab scale, scaling up this process presents several challenges that can impact yield, purity, and safety. The primary concerns revolve around managing the reaction's exothermicity, controlling impurity formation, and ensuring efficient product isolation.[3]

Amide bond formation is a cornerstone of pharmaceutical and chemical manufacturing, yet it is often associated with inefficiencies and the use of stoichiometric coupling agents.[4][5][6] The direct acylation with an acid chloride is atom-economical but requires careful control to be successful on a larger scale.

Reaction Pathway: Schotten-Baumann Acylation

The fundamental transformation involves the nucleophilic attack of tert-butylamine on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products 4-methylbenzoyl_chloride 4-Methylbenzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate 4-methylbenzoyl_chloride->tetrahedral_intermediate tert-butylamine tert-Butylamine tert-butylamine->tetrahedral_intermediate Nucleophilic Attack product This compound tetrahedral_intermediate->product Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl Proton Transfer caption Fig. 1: Schotten-Baumann Reaction Mechanism

Caption: Fig. 1: Schotten-Baumann Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the reaction of 4-methylbenzoyl chloride with tert-butylamine in the presence of a base.[1][7] This approach is favored over direct condensation of 4-methylbenzoic acid and tert-butylamine, which would require high temperatures or the use of costly coupling agents that generate significant waste, a major concern in large-scale synthesis.[5][8]

Q2: Why is temperature control so critical during the scale-up of this amidation?

A2: The reaction between an acid chloride and an amine is highly exothermic.[3] On a small scale, this heat can dissipate quickly. However, in larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. Poor temperature control can lead to a runaway reaction, increased rates of side reactions (such as hydrolysis of the acid chloride), and potential degradation of the product, all of which will lower the final yield and purity.

Q3: What are the primary impurities I should expect, and how can they be minimized?

A3: Common impurities include:

  • 4-methylbenzoic acid: Formed from the hydrolysis of unreacted 4-methylbenzoyl chloride during the reaction or aqueous work-up.[9][10] To minimize this, ensure strictly anhydrous conditions and consider adding the acid chloride to the amine mixture below the surface to avoid contact with any headspace moisture.

  • Unreacted starting materials: Residual tert-butylamine and 4-methylbenzoyl chloride.[10] Using a slight excess of the less expensive reagent (typically the amine) can help drive the reaction to completion.

  • Diacylation product: While sterically hindered, it's a theoretical possibility if the reaction conditions are too harsh. Minimizing these impurities starts with careful control of stoichiometry, temperature, and reaction time.

Q4: What are the typical work-up procedures for isolating the amide product on a large scale?

A4: A standard aqueous work-up is typically employed. This involves quenching the reaction mixture, often with water or a dilute base like sodium bicarbonate, to neutralize any remaining acid chloride and the HCl byproduct.[11] The product is then extracted into an organic solvent. The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess tert-butylamine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any 4-methylbenzoic acid, and finally with brine.[11] The organic layer is then dried and the solvent removed.

Troubleshooting Guide for Scale-Up

This section addresses specific problems that may arise during the scale-up process.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Hydrolysis Acid Chloride Hydrolysis Low_Yield->Hydrolysis Mixing Poor Mixing Low_Yield->Mixing Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Purity_Issues Purity Issues Purity_Issues->Mixing Temp_Control Inadequate Temp. Control Purity_Issues->Temp_Control Side_Reactions Side Reactions Purity_Issues->Side_Reactions Exotherm Runaway Exotherm Exotherm->Temp_Control Addition_Rate Control Addition Rate Exotherm->Addition_Rate Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Agitation Improve Agitation Mixing->Agitation Temp_Control->Addition_Rate Cooling Enhance Cooling Temp_Control->Cooling Optimize_Equivalents Optimize Equivalents Stoichiometry->Optimize_Equivalents Side_Reactions->Temp_Control Refine_Workup Refine Work-up Side_Reactions->Refine_Workup caption Fig. 2: Troubleshooting Workflow

Caption: Fig. 2: Troubleshooting Workflow

Issue 1: Reaction Yield Significantly Drops Upon Scale-Up
Potential CauseScientific Explanation & Troubleshooting Steps
Inefficient Mass Transfer In a larger vessel, achieving homogenous mixing of the organic and aqueous phases (if used) is more difficult. This leads to poor mass transfer, slowing the reaction and increasing the residency time where the acid chloride can hydrolyze.[3] Solution: Increase the agitation rate and consider using a reactor with baffles. For very large scales, a continuous flow reactor can offer superior mixing and heat transfer.[3]
Acid Chloride Hydrolysis Water is a competing nucleophile. On a larger scale, there are more opportunities for water ingress (e.g., from solvents, headspace). Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen). Ensure all reagents are dry before use.[11]
Incorrect Reagent Stoichiometry Inaccurate measurement or transfer of reagents on a large scale can lead to an unfavorable stoichiometric ratio. Solution: Carefully calibrate all measuring equipment. It is common practice to use a slight excess (1.05-1.1 equivalents) of the amine to ensure the complete consumption of the more valuable acid chloride.
Issue 2: Product Purity is Low After Scale-Up
Potential CauseScientific Explanation & Troubleshooting Steps
Localized Hot Spots Due to poor mixing and inefficient heat removal, localized areas of high temperature can form, especially at the point of addition of the acid chloride. These "hot spots" accelerate side reactions. Solution: Implement subsurface addition of the 4-methylbenzoyl chloride into a well-agitated mixture of the amine and base. Slowing the addition rate and ensuring adequate cooling capacity are crucial.
Ineffective Work-up Phase separations can be more challenging in large vessels, leading to incomplete removal of impurities. Emulsion formation can also be an issue. Solution: Allow for adequate settling time during extractions. If emulsions form, adding brine can help break them. Ensure the pH of the aqueous phase is in the correct range during acid/base washes to effectively remove impurities.
Co-precipitation of Impurities During crystallization/precipitation of the final product, impurities can become trapped in the crystal lattice. Solution: Consider a controlled cooling profile during crystallization rather than rapid crashing out of the product. A final re-slurry or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can significantly improve purity.[7]

Experimental Protocol & Scale-Up Considerations

Lab-Scale Protocol (Illustrative)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylamine (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Add a tertiary amine base like triethylamine (1.2 equivalents).[12]

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.[7]

  • Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization.

Scale-Up Considerations & Adjustments
ParameterLab Scale (e.g., 1L flask)Pilot Plant (e.g., 100L reactor)Key Considerations
Agitation Magnetic StirrerOverhead Mechanical Stirrer (e.g., impeller, turbine)Mechanical stirring is essential for effective mixing in large volumes. The type of impeller should be chosen to ensure good top-to-bottom turnover.
Addition Dropping FunnelMetering Pump with Subsurface Feed LineA pump allows for precise control over the addition rate, which is critical for managing the exotherm. Subsurface addition prevents localized overheating at the surface.
Temperature Control Ice BathReactor Jacket with Chiller/Heater UnitA reactor jacket provides a much larger surface area for heat exchange. A programmable unit can precisely control the temperature profile of the reaction.
Work-up Separatory FunnelReactor Vessel (for phase separation)Ensure the reactor has a bottom outlet valve that allows for clean separation of layers. Viewports are essential for monitoring the interface.

References

  • Reaction Chemistry & Engineering - RSC Publishing. Bayesian optimisation of the Schotten–Baumann reaction in a continuous flow reactor. Available from: [Link]

  • Pharmaceutical Technology. Reducing the Complexity of Commercial-Scale Amide Formation. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • The Journal of Organic Chemistry. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • ResearchGate. Challenges and outlook for catalytic direct amidation reactions. Available from: [Link]

  • Chemical Communications (RSC Publishing). Organoboron catalysis for direct amide/peptide bond formation. Available from: [Link]

  • Organic Letters. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available from: [Link]

  • ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Available from: [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Available from: [Link]

  • OLON. Rediscovery of an Old Named Reaction: from Micellar Catalysis to Unusual Schotten-Baumann Conditions. Available from: [Link]

  • PubChem - NIH. This compound. Available from: [Link]

  • ResearchGate. How to purify p-amino tert butyl benzamide? Available from: [Link]

  • University of Bath's research portal. 2019 JECamp Green Chemistry. Available from: [Link]

  • PubMed Central. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Available from: [Link]

  • ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available from: [Link]

  • JOCPR. Synthesis and characterisation of process related impurity in bosentan monohydrate. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Available from: [Link]

  • Chemical Communications (RSC Publishing). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Available from: [Link]

  • NIH. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available from: [Link]

Sources

Troubleshooting low yield in N-tert-butyl amide click reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Technical Support Center: N-tert-butyl Amide Click Reactions

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when substrates contain sterically demanding groups like N-tert-butyl amides. The significant steric bulk of the tert-butyl group can present unique challenges not always addressed in standard protocols. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these issues and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield for a CuAAC reaction involving a substrate with an N-tert-butyl amide group. What is the most likely cause?

The primary culprit is almost certainly steric hindrance. The bulky tert-butyl group can physically obstruct the approach of the azide and alkyne moieties to the copper catalyst's active site.[1] This slows down the reaction rate and can prevent the formation of the necessary metallacycle intermediate for the cycloaddition to occur efficiently.[2] While standard CuAAC reactions are famously robust, significant steric hindrance requires careful optimization of the reaction conditions to overcome the higher activation energy barrier.[3]

Q2: My reaction is not working at all, and I'm only recovering my starting materials. What are the first things I should check?

When a click reaction fails completely, the issue almost always lies with the catalyst system . The active catalyst in a CuAAC reaction is the Copper(I) ion (Cu(I)).[4] This oxidation state is notoriously unstable in solution and readily oxidizes to the catalytically inactive Cu(II) state, especially in the presence of oxygen.[3][5]

Immediate Checklist:

  • Oxygen Exclusion: Did you degas your solvents and reaction mixture? Dissolved oxygen is the most common cause of catalyst deactivation.[6][7]

  • Reducing Agent: If generating Cu(I) in situ from a Cu(II) source (e.g., CuSO₄), is your reducing agent (e.g., sodium ascorbate) fresh? Sodium ascorbate solutions should be prepared immediately before use, as they degrade in the presence of oxygen.[6][8]

  • Copper Source: Are you using a reliable source of copper? If using a Cu(I) salt like CuBr or CuI directly, ensure it has not been visibly oxidized (it should not be green/blue).[7]

Q3: How can I improve the stability and activity of my copper catalyst, especially for a difficult, sterically hindered reaction?

Enhancing catalyst performance is key. This is achieved by protecting the Cu(I) ion and modulating its reactivity with a stabilizing ligand.

  • Use a Ligand: Nitrogen-based chelating ligands are essential. They stabilize the Cu(I) oxidation state, prevent disproportionation, and increase the catalytic rate.[9][10][11] For substrates with bulky groups, a ligand is not just recommended—it's often required.

  • Choose the Right Ligand: The choice of ligand can dramatically affect reaction outcomes.[5] Tris(benzyltriazolylmethyl)amine (TBTA) is common for organic solvents, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for aqueous media due to its high water solubility.[6][11] For particularly challenging reactions, more advanced ligands like BTTAA may offer faster kinetics and greater biocompatibility.[11]

  • Order of Addition Matters: To ensure the ligand can protect the copper, it is crucial to pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding the reducing agent.[6][8] Adding the ascorbate last prevents the premature reduction and precipitation of copper species.[8]

Q4: My TLC and LC-MS analysis show my starting materials are being consumed, but I have multiple new spots/peaks and a low yield of the desired triazole. What's happening?

This often points to side reactions, with the most common being the Glaser coupling , which is the oxidative homocoupling of your terminal alkyne to form a diacetylene.[3] This side reaction is also mediated by copper and is favored by the presence of oxygen. If your catalyst system is not well-protected or if there is significant oxygen present, you will divert your alkyne starting material to this unproductive pathway. Minimizing the amount of copper catalyst and ensuring anaerobic conditions are the best ways to suppress this side reaction.[3]

Systematic Troubleshooting Guide

When facing low yields, a systematic approach is more effective than random changes. Use the following decision tree to diagnose the problem and follow the detailed guides to resolve it.

Troubleshooting Decision Workflow

TroubleshootingWorkflow cluster_start cluster_diagnosis Problem Diagnosis cluster_solutions Troubleshooting Paths Start Low Yield in N-tert-butyl Amide Click Reaction Diagnosis Analyze reaction crude by TLC or LC-MS. Are starting materials consumed? Start->Diagnosis Sol_Catalyst Problem: Catalyst Inactivity Action: See Guide 1 - Check/replace reagents - Degas solvents thoroughly - Add/optimize ligand - Check order of addition Diagnosis->Sol_Catalyst No / Very Little Consumption Sol_Reaction Problem: Reaction Conditions Action: See Guide 2 - Increase temperature - Increase reaction time - Change solvent system - Adjust concentration Diagnosis->Sol_Reaction Yes, but conversion is slow/incomplete Sol_SideReaction Problem: Side Reactions Action: See Guide 1 & 2 - Ensure anaerobic conditions - Minimize copper loading - Check for Glaser coupling byproduct Diagnosis->Sol_SideReaction Yes, but multiple byproducts observed Sol_Purity Problem: Reagent Issues Action: See Guide 3 - Purify starting materials - Check stoichiometry - Rule out inhibitory groups Sol_Reaction->Sol_Purity Sol_SideReaction->Sol_Reaction

Caption: A decision tree to systematically troubleshoot low-yield click reactions.

Guide 1: Optimizing the Catalyst System

The heart of the CuAAC reaction is the copper catalyst. Its effectiveness dictates the outcome.

1. Ensure Anaerobic Conditions:

  • Rationale: Oxygen irreversibly oxidizes the active Cu(I) catalyst to the inactive Cu(II) form.[3] This is the single most common reason for reaction failure.

  • Action: Degas all solvents (water, t-BuOH, DMSO, etc.) before use. This can be done by sparging with an inert gas like argon or nitrogen for 15-20 minutes or by using a freeze-pump-thaw technique for organic solvents.[6][7] Assemble your reaction under a positive pressure of inert gas.

2. Select the Appropriate Ligand:

  • Rationale: Ligands protect the Cu(I) catalyst from oxidation and aggregation, keeping it soluble and catalytically active.[10][11] The electronic and steric properties of the ligand can accelerate the reaction, which is critical for hindered substrates.[12]

  • Action: If you are not using a ligand, add one. If you are, consider switching to a more effective one. See the table below for guidance.

Ligand Typical Solvent Key Advantages Considerations Reference
TBTA DMSO, THF, TolueneVery high reaction kinetics.Low aqueous solubility.[11]
THPTA Water, Aqueous BuffersHigh water solubility, good for bioconjugation.Moderate kinetics compared to others.[6][11]
BTTAA Water, Aqueous BuffersVery fast kinetics, highly biocompatible, very low cytotoxicity.[11]
BTTES Water, Aqueous BuffersHigh water solubility, very stable in biological systems.[11]

3. Use Fresh Reducing Agent and Proper Reagent Order:

  • Rationale: When using a Cu(II) salt (like CuSO₄), the reducing agent (sodium ascorbate) generates the active Cu(I) in situ. This agent is oxygen-sensitive.[8] The order of addition ensures the ligand complexes with the copper before reduction, preventing the formation of insoluble copper oxides.[6][8]

  • Action:

    • Prepare a stock solution of sodium ascorbate in degassed water immediately before use.

    • In a separate vial, mix the CuSO₄ and the ligand (e.g., THPTA) in your solvent.

    • Add the copper/ligand solution to your azide and alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

Guide 2: Overcoming Steric Hindrance & Sluggish Reactions

For bulky substrates like N-tert-butyl amides, standard room-temperature conditions may be insufficient.

1. Adjust Reaction Temperature:

  • Rationale: Increasing the temperature provides the necessary thermal energy to overcome the activation barrier increased by steric repulsion.

  • Action: While many click reactions proceed at room temperature, sluggish reactions with hindered substrates often benefit from gentle heating.[6] Monitor the reaction at temperatures between 40-65 °C. Be cautious, as higher temperatures can also accelerate catalyst decomposition if conditions are not strictly anaerobic.

2. Modify Solvent and Concentration:

  • Rationale: The solvent must fully dissolve all components (azide, alkyne, catalyst complex).[6] Furthermore, the solvent can influence the transition state. Less coordinating solvents may be beneficial. Increased concentration can favor the bimolecular reaction.

  • Action:

    • Ensure no reactants are precipitating. Common solvent systems include mixtures of water with t-BuOH, DMSO, or THF.[6][13]

    • If the reaction is slow, try increasing the concentration of your reactants.

3. Extend Reaction Time:

  • Rationale: Steric hindrance slows the reaction rate. A reaction that is typically complete in 1-2 hours might require 12-24 hours for a hindered substrate.

  • Action: Monitor the reaction over a longer period (e.g., at 1h, 4h, 12h, and 24h) by TLC or LC-MS to determine if the reaction is simply slow or has stalled completely.

Guide 3: Reagent Purity and Stoichiometry

1. Verify Reagent Purity:

  • Rationale: Impurities in your azide or alkyne starting materials can sometimes coordinate to the copper catalyst and inhibit it.

  • Action: Ensure your starting materials are pure. If necessary, purify them by column chromatography, recrystallization, or distillation before use.

2. Check Stoichiometry:

  • Rationale: The reaction is typically run with a slight excess of one of the components (often the less valuable or more accessible one) to drive the reaction to completion.

  • Action: A 1:1 to 1:1.2 ratio of alkyne to azide is standard. Ensure your concentrations and molecular weights are calculated correctly.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Substrate

This protocol is a robust starting point for a 0.1 mmol scale reaction and should be optimized for specific substrates.

Reagent Stock Solutions:

  • Azide Substrate: 100 mM in degassed DMSO.

  • Alkyne Substrate: 100 mM in degassed DMSO.

  • Copper(II) Sulfate (CuSO₄): 50 mM in degassed sterile water.[6]

  • THPTA Ligand: 100 mM in degassed sterile water.[6]

  • Sodium Ascorbate (NaAsc): 200 mM in degassed sterile water (prepare fresh).[6]

Reaction Setup (under inert atmosphere):

  • To a clean vial, add 1.0 mL of degassed t-BuOH/water (1:1 v/v) as the reaction solvent.

  • Add your azide substrate (e.g., 100 µL of 100 mM stock, 0.01 mmol, 1.0 eq).

  • Add your alkyne substrate (e.g., 110 µL of 100 mM stock, 0.011 mmol, 1.1 eq).

  • In a separate microcentrifuge tube, prepare the catalyst premix:

    • Add 10 µL of 50 mM CuSO₄ solution (0.5 µmol, 5 mol%).

    • Add 10 µL of 100 mM THPTA solution (1.0 µmol, 10 mol%). Mix gently.

  • Add the catalyst premix to the main reaction vial.

  • Initiate the reaction by adding 25 µL of the freshly prepared 200 mM sodium ascorbate solution (5.0 µmol, 50 mol%).

  • Seal the vial, and stir the reaction at 50 °C.

  • Monitor reaction progress by TLC or LC-MS at appropriate time intervals.

Protocol 2: Degassing Solvents by Sparge Method
  • Pour the solvent into a flask with a sidearm. Ensure the flask is no more than two-thirds full.

  • Insert a gas dispersion tube (a tube or needle that reaches the bottom of the flask) connected to a source of inert gas (Argon or Nitrogen).

  • Insert a second needle into the headspace (not touching the liquid) to act as a vent.

  • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.

  • Remove the gas dispersion tube and vent needle and quickly seal the flask for storage under a positive pressure of inert gas.

CuAAC Catalytic Cycle

Understanding the mechanism highlights the critical role of each component.

CuAAC_Cycle Cu_I Cu(I)-Ligand Cu_II Cu(II)-Ligand (Inactive) Cu_I->Cu_II Oxidation Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide + Alkyne - H+ Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Alkyne R1-C≡CH (Alkyne) Azide R2-N3 (Azide) Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Triazolide Cu(I)-Triazolide Intermediate Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I + H+ Product Product (Triazole) Triazolide->Product Protonolysis Oxygen O₂ Proton H+

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Catalyst Selection for N-tert-Butyl-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-tert-Butyl-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges in the synthesis of this important amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

There are two primary and highly effective catalytic routes for the synthesis of this compound:

  • Lewis Acid-Catalyzed Ritter Reaction : This method involves the reaction of 4-methylbenzonitrile with a source of a tert-butyl carbocation, such as di-tert-butyl dicarbonate or tert-butanol. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for this transformation, often proceeding under solvent-free conditions at room temperature.[1] The Ritter reaction is a cornerstone for preparing N-tert-butyl amides.[2]

  • Amide Coupling using Carbodiimide Catalysis : This is a classic approach that starts from 4-methylbenzoic acid and tert-butylamine. The reaction is facilitated by coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt).[3] This method is widely used for forming amide bonds in pharmaceutical and organic chemistry.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield can stem from several factors, depending on the chosen synthetic route:

  • Poor Quality of Reagents : Starting materials (acid, amine, nitrile) must be pure and dry. Moisture is particularly detrimental as it can hydrolyze starting materials (like acid chlorides) or deactivate catalysts.

  • Catalyst Inactivity : The catalyst may be old, hydrated, or improperly handled. For instance, Lewis acids like Cu(OTf)₂ are sensitive to moisture.

  • Suboptimal Reaction Conditions : Temperature, reaction time, and solvent choice are critical. For example, some amide coupling reactions require initial cooling to control the exothermic reaction before being allowed to warm to room temperature.[3]

  • Inefficient Purification : Significant product loss can occur during workup and purification. Amides can sometimes adhere to silica gel during chromatography.[6] Recrystallization may also require careful solvent selection to ensure good recovery.

Q3: I'm struggling with the purification of the final product. What are the best practices?

Purifying this compound can be challenging due to the presence of unreacted starting materials or byproducts.

  • Column Chromatography : This is a very effective method. For amides that may streak or stick to standard silica gel, using a mobile phase containing a small amount of a basic modifier (e.g., 1% triethylamine in your eluent system) can improve separation. Alternatively, using basic alumina as the stationary phase can be beneficial.[7]

  • Aqueous Wash : A standard workup procedure involving washing the organic layer with dilute acid (e.g., 1N HCl) to remove basic impurities like unreacted tert-butylamine, followed by a wash with a base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials like 4-methylbenzoic acid, is highly recommended.[4]

  • Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can yield highly pure material.

Troubleshooting Guide: Route-Specific Issues

Route 1: Amide Coupling (4-Methylbenzoic Acid + tert-Butylamine)
Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive coupling reagents (EDCI/HOBt).Use fresh or properly stored coupling reagents. EDCI is particularly moisture-sensitive.
Low reaction temperature.While the initial addition is often done at 0 °C to control the exothermic reaction, ensure the reaction is allowed to stir at room temperature for a sufficient time (typically 3-12 hours) to proceed to completion.[3]
Reaction Stalls (Monitored by TLC) Insufficient amount of coupling reagents or base.Ensure you are using at least stoichiometric amounts, and often a slight excess (1.1-1.5 equivalents), of the coupling reagents and a suitable non-nucleophilic base like DIPEA or triethylamine.[3]
Difficult Purification Presence of unreacted 4-methylbenzoic acid.Perform a thorough aqueous wash with a saturated solution of sodium bicarbonate (NaHCO₃) to extract the acidic starting material into the aqueous layer.
Product co-elutes with HOBt or other byproducts.Optimize your eluent system for column chromatography. A gradient elution from low polarity (e.g., 9:1 Hexane:EtOAc) to higher polarity can effectively separate the product.
Route 2: Cu(OTf)₂-Catalyzed Ritter Reaction (4-Methylbenzonitrile + Di-tert-butyl dicarbonate)
Problem Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity Hydrated Cu(OTf)₂ catalyst.Copper(II) triflate is hygroscopic. Ensure it is stored in a desiccator. If necessary, dry it under a high vacuum before use.
Reaction performed in a protic solvent.The original high-yield procedure is performed under solvent-free conditions.[1] If a solvent is necessary, use a dry, aprotic solvent like dichloromethane or acetonitrile.
Low Conversion Insufficient catalyst loading.While the reaction can proceed with as little as 5 mol% of Cu(OTf)₂, increasing the catalyst loading to 10 mol% may improve the yield and reaction rate.[1]
Low reaction temperature.The reaction proceeds efficiently at room temperature, but gentle heating to 50 °C can accelerate the conversion if it is sluggish.[1]
Formation of Side Products Impurities in the 4-methylbenzonitrile.Use high-purity nitrile. Distill the starting material if its purity is questionable.

Protocols & Data

Protocol 1: Synthesis via Cu(OTf)₂-Catalyzed Ritter Reaction

This protocol is adapted from the work of Yang, F. et al.[1]

Materials:

  • 4-Methylbenzonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a clean, dry reaction vial, add 4-methylbenzonitrile (1.0 mmol, 1.0 eq).

  • Add di-tert-butyl dicarbonate (1.2 mmol, 1.2 eq).

  • Add Cu(OTf)₂ (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Catalyst Performance in Ritter Reaction

The choice of catalyst is critical for the success of the Ritter reaction. The following table summarizes the performance of various copper catalysts for the synthesis of N-tert-butyl benzamide, providing a strong indication of their relative efficacy for the 4-methyl substituted analogue.

EntryCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ RT195
2Cu(NO₃)₂·3H₂ORT120
3CuCl₂501265
4CuBr₂501256
5CuSO₄·5H₂O50120
6CuI50120

Data adapted from Yang, F. et al., Synthetic Communications, 2014.[1] The data clearly shows the superior activity of Cu(OTf)₂ at room temperature.

Mechanistic Insights & Workflows

Proposed Mechanism for Cu(OTf)₂-Catalyzed Ritter Reaction

The diagram below illustrates the proposed catalytic cycle. The Lewis acidic copper(II) triflate activates the di-tert-butyl dicarbonate, facilitating the formation of a tert-butyl carbocation. This cation is then trapped by the nitrile, leading to a nitrilium ion intermediate, which is subsequently hydrolyzed during workup to yield the final amide product.

Ritter_Mechanism Boc2O Boc₂O Activated_Complex [Boc₂O--Cu(OTf)₂] Activated Complex Boc2O->Activated_Complex + Cu(OTf)₂ CuOTf2 Cu(OTf)₂ tBu_cation tert-Butyl Cation (CH₃)₃C⁺ Activated_Complex->tBu_cation → CO₂ + tBuO-Cu(OTf)₂ Nitrilium_Ion Nitrilium Ion Intermediate tBu_cation->Nitrilium_Ion + Nitrile Nitrile 4-Methylbenzonitrile Product This compound Nitrilium_Ion->Product + H₂O H2O H₂O (from workup)

Caption: Proposed mechanism of Cu(OTf)₂-catalyzed Ritter reaction.

General Troubleshooting Workflow

When encountering issues in your synthesis, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve common problems.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reagents 1. Verify Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_Catalyst 2. Assess Catalyst Activity (Age, Storage, Handling) Check_Reagents->Check_Catalyst Reagents OK Result_Not_OK Problem Persists Check_Reagents->Result_Not_OK Reagents Faulty Check_Conditions 3. Review Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Check_Catalyst->Result_Not_OK Catalyst Inactive Check_Workup 4. Analyze Workup & Purification (Extraction, Chromatography) Check_Conditions->Check_Workup Conditions OK Check_Conditions->Result_Not_OK Conditions Suboptimal Result_OK Problem Solved Check_Workup->Result_OK Issue Identified & Fixed Check_Workup->Result_Not_OK Purification Loss Consult Consult Literature / Senior Scientist Result_Not_OK->Consult

Caption: A systematic workflow for troubleshooting synthesis problems.

References

  • Yang, F., et al. (2014). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Synthetic Communications, 44(9-10), 1747-1751. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Iqbal, Z., & Hanna, S. Y. (2016). How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

  • ACS Publications. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2017). N-tert-Butyloxaziridines as efficient reagents for the synthesis of amides from aldehydes. RSC Publishing. [Link]

  • Mai, W. P., et al. (2013). nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. RSC Advances. [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

  • Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in N-tert-Butyl-4-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-tert-Butyl-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting advice to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Purity of Crude Product with Multiple Spots on TLC

A common issue observed is the presence of multiple spots on a Thin Layer Chromatography (TLC) plate, indicating a mixture of compounds. This can often be attributed to side reactions or unreacted starting materials.

Question: My TLC plate shows a major product spot along with a baseline spot and another spot close to the solvent front. What are these impurities?

Answer: This pattern typically indicates the presence of both polar and non-polar impurities.

  • Baseline Spot (Polar Impurity): This is often 4-methylbenzoic acid. It arises from the hydrolysis of the starting material, 4-methylbenzoyl chloride, upon exposure to moisture.[1] Acyl chlorides are highly reactive and readily react with water, so it is crucial to maintain anhydrous conditions.[2]

  • Spot Near Solvent Front (Non-Polar Impurity): This could be unreacted tert-butylamine, especially if it was used in excess.

  • Other Spots: Other minor spots could be due to the formation of 4-methylbenzoic anhydride or other side products.

Solutions & Preventative Measures:

Parameter Recommendation Scientific Rationale
Glassware & Reagents Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents.To prevent the hydrolysis of the moisture-sensitive 4-methylbenzoyl chloride into 4-methylbenzoic acid.[1]
Reaction Atmosphere Conduct the reaction under an inert atmosphere, such as nitrogen or argon.This further minimizes the exposure of reactants to atmospheric moisture.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of tert-butylamine.This ensures the complete consumption of the acyl chloride, which can be challenging to remove during purification.
Temperature Control Add the 4-methylbenzoyl chloride solution dropwise to the tert-butylamine solution at a low temperature (0-5 °C).[3]The reaction between an acyl chloride and an amine is highly exothermic.[1][] Low-temperature addition helps to control the reaction rate and prevent potential side reactions.
Base Selection A suitable base, such as triethylamine or pyridine, should be used to neutralize the HCl generated during the reaction.[5]The Schotten-Baumann reaction requires a base to drive the equilibrium towards the product by neutralizing the acid byproduct.[6][7]
Issue 2: Formation of a White Precipitate During the Reaction

Question: A dense white precipitate formed immediately after adding the acyl chloride. Is this my product?

Answer: While the product, this compound, is a white solid, the initial precipitate formed is likely the hydrochloride salt of the amine base used (e.g., triethylammonium chloride) or the unreacted tert-butylamine hydrochloride.[8] The desired amide product will form as the reaction progresses.

Troubleshooting Workflow for Impure Product

Caption: A workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents are generally preferred for the Schotten-Baumann reaction.[6] Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction is complete.[9] Other suitable aprotic solvents include diethyl ether and tetrahydrofuran (THF).[2]

Q2: How can I effectively remove the 4-methylbenzoic acid byproduct during workup?

A2: An aqueous basic wash is the most effective method. By washing the organic layer with a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic 4-methylbenzoic acid will be deprotonated to form the corresponding sodium salt. This salt is water-soluble and will be extracted into the aqueous layer, leaving the desired amide in the organic phase.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is often a highly effective method for purifying solid organic compounds like this compound. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used. Alternatively, column chromatography on silica gel can be employed for more challenging separations.[10]

Q4: Can this reaction be performed without a tertiary amine base?

A4: While a tertiary amine base is standard, the reaction can be performed using an excess of the reacting amine (tert-butylamine in this case) to act as the base. However, this may require more rigorous purification to remove the resulting tert-butylamine hydrochloride salt. Another common method is the use of an aqueous solution of a base like sodium hydroxide in a biphasic system.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 4-methylbenzoyl chloride

  • tert-butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Main Reaction and Key Byproduct Formation Pathway

ReactionPathways cluster_main Desired Reaction Pathway cluster_byproduct Major Byproduct Pathway AcylChloride 4-methylbenzoyl chloride Product N-tert-Butyl-4- methylbenzamide AcylChloride->Product + Amine tert-butylamine Amine->Product + Water H₂O (moisture) Byproduct 4-methylbenzoic acid Water->Byproduct + AcylChloride_copy 4-methylbenzoyl chloride AcylChloride_copy->Byproduct +

Sources

N-tert-Butyl-4-methylbenzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-Butyl-4-methylbenzamide

Welcome to the technical resource guide for this compound (CAS: 42498-32-8). This document serves as a centralized hub for researchers, scientists, and drug development professionals, providing expert guidance on the stability, storage, and handling of this compound. As Senior Application Scientists, we have compiled this information to proactively address common challenges and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keeping the container sealed prevents moisture absorption and potential atmospheric contamination. While room temperature storage is generally acceptable for short to medium terms, for long-term archival, storage at 2-8°C is recommended to minimize any potential for slow degradation.

Q2: Is this compound stable under normal laboratory conditions?

Yes, this compound is a chemically stable solid under standard ambient conditions (room temperature and pressure).[1] Its robust amide structure is not prone to rapid decomposition. However, stability can be compromised by exposure to incompatible materials or extreme environmental conditions.

Q3: What materials or chemical classes are incompatible with this compound?

Q4: What are the physical signs of degradation I should look for?

As a pure compound, this compound is typically a white to off-white solid.[1][3] Signs of potential degradation or contamination include:

  • Discoloration: A change to yellow or brown hues.

  • Change in Texture: Clumping or the appearance of a sticky or oily residue, which may suggest moisture absorption or melting point depression due to impurities.

  • Odor: The development of an amine-like (fishy) or acidic odor, which could indicate hydrolysis.

Q5: How should I handle the compound upon receipt and for routine use?

Upon receiving the compound, ensure the container seal is intact. For routine use, follow these best practices:

  • Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4]

  • Use clean, dry spatulas and weighing instruments to prevent cross-contamination.

  • After dispensing the required amount, securely reseal the container to protect the remaining stock from moisture and air.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem 1: Inconsistent or Poor Solubility in Organic Solvents

  • Probable Cause(s):

    • Incorrect Solvent Choice: While amides are generally soluble in a range of organic solvents, the specific combination of the tert-butyl and tolyl groups dictates its profile. The compound is expected to be insoluble in water.[1]

    • Low Purity: The presence of insoluble impurities can hinder dissolution.

    • Supersaturation/Precipitation: The solution may have been prepared at a higher temperature and crashed out upon returning to room temperature.

  • Step-by-Step Solution:

    • Verify Solvent Polarity: Test solubility in a small scale across a range of solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., DMSO, DMF), and polar protic (e.g., ethanol, methanol).

    • Apply Gentle Heating: For moderately soluble systems, gently warm the mixture to increase the rate of dissolution. Always check the compound's melting point (a similar compound, N-tert-butylbenzamide, melts at 133-135 °C) to avoid decomposition.[1]

    • Use Sonication: Place the solvent-solute mixture in an ultrasonic bath to break up aggregates and enhance dissolution.

    • Confirm Purity: If solubility issues persist, re-analyze the purity of your material using a suitable technique like HPLC or NMR.

Problem 2: Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)

  • Probable Cause(s):

    • Contamination: The sample may be contaminated with residual solvents from its synthesis or purification.

    • Degradation: As mentioned, hydrolysis is a primary degradation pathway. The presence of 4-methylbenzoic acid and/or tert-butylamine would be indicative of this.

    • Incomplete Reaction: If you synthesized the material, you might be seeing unreacted starting materials.

  • Step-by-Step Solution:

    • Identify Hydrolysis Products: In an LC-MS analysis, look for the molecular ions corresponding to 4-methylbenzoic acid (C₈H₈O₂, MW: 136.15) and tert-butylamine (C₄H₁₁N, MW: 73.14). In ¹H NMR, look for the characteristic singlet of the tert-butyl group of the amine and the aromatic signals and carboxylic acid proton of the benzoic acid derivative.

    • Check for Solvent Residue: Compare peaks in your ¹H NMR spectrum to the known chemical shifts of common laboratory solvents.

    • Purification Protocol: If degradation or contamination is confirmed, purify the bulk material. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for solid compounds. Column chromatography can also be used for more challenging separations.

Section 3: Key Data Summary

This table provides a quick reference for the essential properties and conditions for this compound.

ParameterValue / RecommendationSource(s)
Chemical Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
CAS Number 42498-32-8[5]
Appearance White to off-white solid[1][3]
Storage Temperature Room Temperature / 2-8°C (long-term)[1][6]
Storage Conditions Store in a dry, cool, well-ventilated area in a tightly sealed container.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][2]
Primary Degradation Pathway Amide hydrolysis.[2]
Hazardous Decomposition Forms oxides of carbon and nitrogen upon combustion.[1]

Section 4: Experimental Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected analytical results with your this compound sample.

G start Unexpected Analytical Result (e.g., NMR, LC-MS) check_purity Is the sample from a new or old batch? start->check_purity new_batch New Batch check_purity->new_batch New old_batch Old/Improperly Stored Batch check_purity->old_batch Old sub_analysis1 Analyze for Synthesis Impurities: - Starting Materials - Reagents - Byproducts new_batch->sub_analysis1 sub_analysis2 Analyze for Degradation Products: - 4-methylbenzoic acid - tert-butylamine (Hydrolysis) old_batch->sub_analysis2 confirm_impurity Are impurities identified? sub_analysis1->confirm_impurity sub_analysis2->confirm_impurity purify Purify Sample: - Recrystallization - Chromatography confirm_impurity->purify Yes no_impurity Re-evaluate Analytical Method: - Check instrument calibration - Verify mobile/stationary phase - Review data processing confirm_impurity->no_impurity No reanalyze Re-analyze Purified Sample purify->reanalyze

Caption: Troubleshooting workflow for unexpected analytical data.

References

  • This compound . PubChem, National Institutes of Health. [Link]

  • 4-tert-butyl-N-methylbenzamide . PubChem, National Institutes of Health. [Link]

  • This compound (C12H17NO) . (2024). The Pherobase. [Link]

  • N-tert-Butyl-4-nitrobenzamide . PubChem, National Institutes of Health. [Link]

  • Amines . NCERT. [Link]

  • This journal is © The Royal Society of Chemistry 2017 . Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Analysis for the Modern Laboratory: N-tert-Butylbenzamide vs. N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the benzamide scaffold remains a cornerstone for constructing molecules with significant biological activity and material properties. Within this class, N-tert-butyl substituted benzamides are of particular interest due to the bulky tert-butyl group, which can impart unique steric and electronic properties, enhance metabolic stability, and serve as a valuable directing group in C-H functionalization reactions. This guide provides an in-depth, objective comparison of two closely related analogues: N-tert-butylbenzamide and its para-methylated counterpart, N-tert-butyl-4-methylbenzamide. We will delve into their physicochemical properties, synthetic considerations, reactivity, and biological relevance, supported by experimental data and established protocols to inform researchers in their selection and application of these versatile compounds.

At a Glance: Structural and Physicochemical Distinctions

The primary difference between N-tert-butylbenzamide and this compound is the presence of a methyl group at the para-position of the phenyl ring. This seemingly minor structural change has subtle yet significant consequences for the molecule's electronic properties, lipophilicity, and crystal packing, which in turn influence its solubility, melting point, and reactivity.

G cluster_0 N-tert-butylbenzamide cluster_1 This compound a b G cluster_0 Amidation from Acyl Chloride cluster_1 Ritter Reaction acyl_chloride Benzoyl Chloride (or 4-Methylbenzoyl Chloride) product1 N-tert-Butylbenzamide (or methylated analogue) acyl_chloride->product1 + tert_butylamine tert-Butylamine tert_butylamine->product1 + base Base (e.g., Pyridine) base->product1 in nitrile Benzonitrile (or 4-Methylbenzonitrile) product2 N-tert-Butylbenzamide (or methylated analogue) nitrile->product2 tert_butanol tert-Butanol tert_butanol->product2 acid Strong Acid (e.g., H₂SO₄) acid->product2 hydrolysis H₂O Workup product2->hydrolysis

Caption: Common synthetic workflows for N-tert-butylbenzamides.

Influence of the Para-Methyl Group on Reactivity

The electron-donating nature of the para-methyl group in this compound can influence the reactivity of the molecule in several ways compared to its unsubstituted counterpart:

  • Amide Bond Stability: The increased electron density on the aromatic ring can be relayed to the carbonyl carbon, making it slightly less electrophilic. This could subtly decrease its susceptibility to nucleophilic attack and hydrolysis, potentially enhancing its stability under certain conditions.

  • C-H Functionalization: The N-tert-butylbenzamide group is a well-established directing group for ortho-C-H bond activation, guiding transition metals to functionalize the C-H bond adjacent to the amide. [1]The electronic nature of the para-substituent can tune the reactivity in these transformations. An electron-donating group like methyl can increase the electron density of the ring, potentially facilitating oxidative addition of the C-H bond to the metal center. However, this can be counterbalanced by steric effects.

  • Electrophilic Aromatic Substitution: If further functionalization of the aromatic ring is desired, the para-methyl group in this compound will direct incoming electrophiles to the ortho positions relative to the methyl group (meta to the amide). In contrast, the amide group in N-tert-butylbenzamide is a meta-director.

Spectroscopic Characterization

The spectroscopic data for both compounds are very similar, with the key differences arising from the signals of the para-methyl group in this compound.

Spectroscopic DataN-tert-butylbenzamideThis compound
¹H NMR (CDCl₃) δ ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~5.9 (br s, 1H, NH), ~1.46 (s, 9H, C(CH₃)₃) [2]δ ~7.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.9 (br s, 1H, NH), ~2.4 (s, 3H, Ar-CH₃), ~1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~167 (C=O), ~136 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~51.5 (C(CH₃)₃), ~29 (C(CH₃)₃) [2]δ ~167 (C=O), ~141 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~51.5 (C(CH₃)₃), ~29 (C(CH₃)₃), ~21 (Ar-CH₃)
IR (KBr, cm⁻¹) ν ~3332 (N-H stretch), ~1643 (C=O stretch, Amide I) [2]Expected to be very similar: ν ~3330 (N-H stretch), ~1640 (C=O stretch, Amide I)

Biological and Pharmacological Context

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs with diverse therapeutic actions, including antipsychotic, antiemetic, and anticancer effects. [3]This broad bioactivity is often attributed to the ability of the amide group to form key hydrogen bonds with biological targets and the capacity of the benzene ring to engage in various interactions, such as pi-stacking.

While extensive biological data for this compound is not widely published, its structural similarity to other biologically active benzamides suggests it is a valuable candidate for screening in drug discovery programs. The introduction of the methyl group can impact:

  • Binding Affinity and Selectivity: The methyl group can provide additional van der Waals interactions within a receptor's binding pocket or, conversely, introduce steric hindrance, thereby altering the binding affinity and selectivity profile compared to the unsubstituted analogue.

  • Metabolic Stability: The para-position of a phenyl ring is often susceptible to metabolic hydroxylation by cytochrome P450 enzymes. The presence of the methyl group at this position may block this metabolic pathway, potentially increasing the compound's half-life in vivo.

Derivatives of N-tert-butylbenzamide are also being explored as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a key target in the development of proteolysis-targeting chimeras (PROTACs). [4]The electronic and steric properties of substituents on the benzamide ring can significantly influence binding affinity to CRBN.

Experimental Protocols

General Procedure for the Synthesis of N-tert-Butyl Amides via the Ritter Reaction

This protocol is a generalized procedure adaptable for the synthesis of both N-tert-butylbenzamide and this compound from their respective nitriles.

Materials:

  • Benzonitrile or 4-methylbenzonitrile (1.0 eq)

  • tert-Butanol (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add benzonitrile (or 4-methylbenzonitrile) and tert-butanol.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. The addition is exothermic and should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude amide product.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield the pure N-tert-butyl amide as a white solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), comparing the obtained data with literature values.

Conclusion

N-tert-butylbenzamide and this compound are two closely related and synthetically accessible compounds with distinct physicochemical properties stemming from the electronic and steric influence of the para-methyl group. While N-tert-butylbenzamide is a well-established building block and directing group, this compound offers a nuanced alternative for researchers looking to fine-tune properties such as lipophilicity, metabolic stability, and electronic character. The choice between these two reagents will ultimately depend on the specific application, whether it be in the synthesis of advanced materials, the development of new synthetic methodologies, or the exploration of novel pharmacophores. This guide provides the foundational data and experimental context to empower researchers to make an informed decision for their specific needs.

References

  • This journal is © The Royal Society of Chemistry 2017. The Royal Society of Chemistry. [Link]

  • N-tert-butyl-benzamide - 5894-65-5, C11H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • N-t-Butylbenzamide | C11H15NO | CID 138622. PubChem. [Link]

  • An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. SciSpace. [Link]

  • This compound (C12H17NO). The Pherobase. [Link]

  • This compound | C12H17NO | CID 576940. PubChem. [Link]

  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. [Link]

  • Benzamide, N-(1,1-dimethylethyl)-. NIST WebBook. [Link]

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A Comparative Analysis of N-tert-Butyl-4-methylbenzamide and Other Benzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents with diverse biological activities. These activities range from antipsychotic and antiemetic to anticancer and anti-inflammatory effects.[1] The pharmacological profile of a benzamide derivative is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. This guide provides a comparative analysis of N-tert-Butyl-4-methylbenzamide against other benzamide derivatives, drawing upon established structure-activity relationships (SAR) to infer its potential biological performance. While direct, comprehensive experimental data for this compound is limited in publicly accessible literature, this guide will synthesize data from structurally related analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental designs and provide detailed protocols for the evaluation of such compounds.

The Structural Significance of N-tert-Butyl and 4-Methyl Substituents

The unique structural features of this compound—the bulky tertiary butyl group attached to the amide nitrogen and the methyl group at the para position of the benzoyl ring—are predicted to significantly influence its physicochemical properties and biological activity.

  • The N-tert-Butyl Group: The presence of a sterically demanding tert-butyl group on the amide nitrogen can have several implications. It can restrict the rotation around the N-C(O) bond, influencing the conformation of the molecule and its ability to fit into the binding pockets of target proteins. This steric hindrance can also impact the molecule's reactivity and metabolic stability. In some cases, bulky N-alkyl groups have been shown to enhance the potency of benzamide derivatives, while in other contexts, they can lead to a decrease in activity.

  • The 4-Methyl Group: Substitution at the para-position of the benzoyl ring is a common strategy in benzamide drug design. A methyl group at this position can influence the electronic properties of the aromatic ring and provide a key interaction point within a receptor's binding site. The 4-methyl substituent has been explored in the context of various biological targets, including protein kinases.

Comparative Biological Activities: An Inferential Analysis

Given the lack of extensive direct testing data for this compound, we will compare its structural features to those of other benzamides with known biological activities. This allows for an informed inference of its potential therapeutic applications.

Anticancer Activity: Protein Kinase Inhibition

Recent research has highlighted the potential of 4-methylbenzamide derivatives as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.

Supporting Experimental Data:

A study on 4-methylbenzamide derivatives incorporating 2,6-substituted purines demonstrated significant anticancer activity.[2] For instance, compounds 7 and 10 from this study, which share the 4-methylbenzamide core, exhibited potent inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar range, comparable to the established kinase inhibitor sorafenib.[2]

CompoundTarget Cell LineIC50 (µM)[2]
7 (2,6-dichloropurine derivative)K562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal Carcinoma)4.56
10 (2,6-dichloropurine derivative)K562 (Leukemia)2.53
HL-60 (Leukemia)1.52
OKP-GS (Renal Carcinoma)24.77
Sorafenib (Reference) K562 (Leukemia)1.75
HL-60 (Leukemia)1.25
OKP-GS (Renal Carcinoma)3.94

Structure-Activity Relationship Insights:

The N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone was identified as a key structural element for the observed anticancer activity.[2] While this compound possesses a simpler N-substituent, the presence of the 4-methylbenzamide core suggests that it could serve as a valuable scaffold for the development of novel kinase inhibitors. The bulky N-tert-butyl group would likely modulate the binding affinity and selectivity for different kinases compared to the N-aryl substituted analogs in the study.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the antiproliferative activity of benzamide compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Benzamide compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Logical Workflow for Anticancer Activity Screening

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 MTT Assay & Data Analysis start Synthesize/Acquire Benzamide Analogs dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Prepare Serial Dilutions dissolve->dilute treat Add Compound Dilutions to Cells dilute->treat seed Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h seed->incubate1 incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for evaluating the in vitro anticancer activity of benzamide analogs.

Anti-inflammatory Activity

Certain benzamide derivatives have demonstrated promising anti-inflammatory properties. A study on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives revealed significant in vivo anti-inflammatory activity.[3][4][5]

Supporting Experimental Data:

In a carrageenan-induced rat paw edema model, compounds 4i and 4a exhibited anti-inflammatory activity comparable to the standard drug indomethacin.[3]

Compound% Inhibition of Paw Edema (at 9h)[3]
4i (indole derivative)54.239
4a (4-fluorobenzamido derivative)54.130
Indomethacin (Reference) ~55

Structure-Activity Relationship Insights:

The study highlighted that the nature of the substituent on the benzamido group plays a crucial role in the anti-inflammatory activity. While the N-tert-butyl group in this compound is on the other side of the amide bond compared to the compounds in this study, it underscores the importance of bulky lipophilic groups in modulating this activity. The 4-methyl group could also contribute to favorable interactions with the target enzyme, potentially cyclooxygenase (COX).

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes a classic in vivo model for assessing the anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. The control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 3, 6, 9, and 12 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

G cluster_0 Inflammatory Stimulus cluster_1 COX Pathway cluster_2 Inflammatory Response stimulus Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation benzamides Benzamide Derivatives (Potential Inhibitors) benzamides->cox Inhibition

Caption: Potential mechanism of anti-inflammatory action of benzamides via COX inhibition.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet abundant in the public domain, a comparative analysis based on the structure-activity relationships of analogous benzamides provides valuable insights into its potential. The presence of the 4-methylbenzamide core suggests that it is a promising scaffold for the development of anticancer agents, particularly protein kinase inhibitors. Furthermore, the N-tert-butyl group, a feature shared with some anti-inflammatory benzamides, indicates a potential for activity in this therapeutic area as well.

Future research should focus on the direct biological evaluation of this compound in a panel of in vitro and in vivo assays to validate these hypotheses. Screening against a broad range of kinases and assessing its anti-inflammatory and analgesic properties would be a logical starting point. The detailed experimental protocols provided in this guide offer a validated framework for such investigations. The continued exploration of the vast chemical space occupied by benzamide derivatives holds significant promise for the discovery of novel and effective therapeutic agents.

References

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A Researcher's Guide to the Structural Validation of N-tert-Butyl-4-methylbenzamide via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, certainty is paramount. This guide provides an in-depth, technical comparison of spectroscopic data for the structural validation of N-tert-Butyl-4-methylbenzamide, a compound of interest in medicinal chemistry. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a self-validating system for structural confirmation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Structural Integrity in Drug Discovery

In the intricate landscape of pharmaceutical research, the precise three-dimensional arrangement of atoms within a molecule dictates its biological activity. An isomeric impurity or a misidentified structure can lead to erroneous biological data, wasted resources, and potential safety concerns. Therefore, the robust and unequivocal validation of a synthesized compound's structure is not merely a procedural step but a fundamental requirement for advancing a potential therapeutic agent. NMR spectroscopy stands as a powerful and indispensable tool in this endeavor, offering a detailed fingerprint of a molecule's atomic framework.[1]

Foundational Principles of Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[2] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. The application of radiofrequency pulses can induce transitions between these energy states, and the subsequent relaxation of the nuclei generates a signal. The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, providing a wealth of structural information.[3]

Key parameters obtained from NMR spectra that aid in structural elucidation include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Electronegative atoms and aromatic rings, for instance, tend to "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratios of different types of protons in the molecule.[4]

  • Splitting (Multiplicity): Spin-spin coupling between neighboring, non-equivalent protons causes signals to split into multiple peaks (e.g., doublets, triplets, quartets). The "n+1 rule" is a useful heuristic, where 'n' is the number of neighboring protons, predicting the number of peaks in a signal.[5]

  • ¹³C NMR and DEPT: ¹³C NMR provides a signal for each unique carbon atom in a molecule. To distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is employed. DEPT experiments, typically DEPT-90 and DEPT-135, selectively display signals based on the number of attached protons.[6][7]

A Comparative Workflow for the Validation of this compound

The following workflow provides a systematic approach to acquiring and interpreting NMR data to validate the structure of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Structural Verification dissolve Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). filter Filter the solution into a clean 5 mm NMR tube to remove any particulate matter. dissolve->filter H1_NMR Acquire ¹H NMR Spectrum filter->H1_NMR Prepared Sample C13_NMR Acquire Broadband Decoupled ¹³C NMR Spectrum H1_NMR->C13_NMR analyze_H1 Analyze ¹H NMR: - Chemical Shifts - Integration - Splitting Patterns H1_NMR->analyze_H1 Acquired Data DEPT Acquire DEPT-135 and DEPT-90 Spectra C13_NMR->DEPT analyze_C13 Analyze ¹³C & DEPT NMR: - Chemical Shifts - Assign Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->analyze_C13 Acquired Data DEPT->analyze_C13 Acquired Data correlate Correlate ¹H and ¹³C Data with the Proposed Structure analyze_H1->correlate analyze_C13->correlate validate Confirm Structure of this compound correlate->validate

Caption: Workflow for the structural validation of this compound using NMR spectroscopy.

Experimental Protocol

Sample Preparation

A high-quality NMR spectrum is contingent on a properly prepared sample.[8][9]

  • Dissolution: Accurately weigh approximately 10-20 mg of the synthesized this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals in ¹H NMR.[10]

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, it is imperative to remove any solid particles.[10] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

  • DEPT: Acquire DEPT-90 and DEPT-135 spectra. These experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups.

Predicted vs. Experimental NMR Data for this compound

The following tables provide a comparison between the predicted and experimentally observed NMR data for this compound. The experimental data was obtained from a published source.[10]

¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)[10]IntegrationMultiplicityCoupling Constant (J, Hz)Assignment Rationale
Aromatic (ortho to C=O)7.6 - 7.87.622HDoublet (d)6.8These protons are deshielded by the electron-withdrawing carbonyl group and are coupled to the adjacent aromatic protons.
Aromatic (meta to C=O)7.1 - 7.37.212HDoublet (d)6.4These protons are less deshielded than their ortho counterparts and are coupled to the neighboring aromatic protons.
Amide (N-H)5.8 - 6.25.921HBroad Singlet (br s)-The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.
Methyl (on ring)2.3 - 2.52.373HSinglet (s)-This is a singlet as there are no adjacent protons to couple with.
tert-Butyl1.4 - 1.61.469HSinglet (s)-The nine protons of the three methyl groups are equivalent and have no neighboring protons, resulting in a strong singlet.
¹³C NMR and DEPT Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)[10]DEPT-135DEPT-90Assignment Rationale
Carbonyl (C=O)165 - 170166.8No SignalNo SignalThe carbonyl carbon is highly deshielded and, being quaternary, does not appear in DEPT spectra.
Aromatic (C-CH₃)140 - 143141.3No SignalNo SignalThis is a quaternary aromatic carbon, hence no signal in DEPT.
Aromatic (C-C=O)132 - 135133.0No SignalNo SignalAnother quaternary aromatic carbon, which does not show up in DEPT spectra.
Aromatic (CH, meta to C=O)128 - 130129.0PositivePositiveThese are CH carbons in the aromatic ring.
Aromatic (CH, ortho to C=O)125 - 128126.6PositivePositiveThese are also CH carbons in the aromatic ring.
tert-Butyl (quaternary C)50 - 5351.4No SignalNo SignalThe quaternary carbon of the tert-butyl group will not appear in DEPT spectra.
tert-Butyl (CH₃)28 - 3028.8PositiveNo SignalThe three equivalent methyl groups of the tert-butyl substituent.
Methyl (on ring)20 - 2221.3PositiveNo SignalThe methyl group attached to the aromatic ring.

Data Interpretation and Structural Confirmation

The excellent correlation between the predicted and experimental NMR data provides strong evidence for the successful synthesis of this compound.

  • The ¹H NMR spectrum clearly shows the expected signals for the aromatic protons with the characteristic splitting pattern of a 1,4-disubstituted benzene ring. The integration values of 2H:2H:1H:3H:9H are in perfect agreement with the number of protons in each distinct chemical environment of the target molecule.

  • The ¹³C NMR spectrum displays the correct number of signals (eight), corresponding to the eight unique carbon atoms in the structure.

  • The DEPT-135 and DEPT-90 spectra (inferred from the assignments) would confirm the presence of two CH₃ groups (positive signals in DEPT-135, absent in DEPT-90), two aromatic CH groups (positive in both DEPT-135 and DEPT-90), and four quaternary carbons (absent in both DEPT spectra).

Alternative Structures and How NMR Distinguishes Them

To further underscore the power of this analytical approach, let's consider a potential isomeric alternative, N-tert-Butyl-2-methylbenzamide .

G cluster_0 This compound (Target) cluster_1 N-tert-Butyl-2-methylbenzamide (Isomer) cluster_2 NMR as a Discriminatory Tool target_H_NMR ¹H NMR: - Two doublets in aromatic region - Symmetrical pattern conclusion NMR data unequivocally supports the 4-methyl isomer. target_H_NMR->conclusion Matches experimental data target_C_NMR ¹³C NMR: - 8 distinct signals target_C_NMR->conclusion Matches experimental data isomer_H_NMR ¹H NMR: - Complex multiplet in aromatic region - Asymmetrical pattern isomer_H_NMR->conclusion Contradicts experimental data isomer_C_NMR ¹³C NMR: - 9 distinct signals (due to asymmetry) isomer_C_NMR->conclusion Contradicts experimental data

Caption: Comparison of expected NMR data for this compound and a potential isomer.

In the case of the 2-methyl isomer, the aromatic region of the ¹H NMR spectrum would exhibit a more complex, asymmetrical multiplet pattern, and the ¹³C NMR spectrum would show nine distinct signals due to the loss of symmetry. The observed simple doublet-of-doublets pattern and the eight-carbon signal count in the experimental spectra definitively rule out this and other isomeric possibilities, thereby validating the structure of this compound.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and DEPT NMR data provides a robust and self-validating framework for the structural confirmation of this compound. The congruence between the predicted and experimental spectral data, coupled with the ability to definitively exclude plausible isomeric alternatives, underscores the power and necessity of NMR spectroscopy in modern chemical research and drug development. This guide serves as a template for the rigorous structural validation that is essential for ensuring the integrity and reproducibility of scientific findings in the pharmaceutical sciences.

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A Comparative Analysis of the Biological Activity of N-tert-Butyl-methylbenzamide Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The biological effects of these compounds are often finely tuned by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparative analysis of the biological activities of three positional isomers of N-tert-Butyl-methylbenzamide: N-tert-Butyl-4-methylbenzamide, N-tert-Butyl-3-methylbenzamide, and N-tert-Butyl-2-methylbenzamide.

While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this guide will leverage established principles of structure-activity relationships (SAR) and in silico modeling to hypothesize their differential biological effects.[3][4] We will present detailed, validated experimental protocols to enable researchers to test these hypotheses and generate empirical data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of isomeric substitution on the biological activity of this class of compounds.

Structural Rationale for Comparative Analysis

The position of the methyl group on the benzamide ring is expected to significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

  • This compound (para-isomer): The methyl group at the para position exerts a positive inductive (+I) and hyperconjugative effect, increasing electron density at the para position. This may influence interactions with target proteins where electron-rich moieties are favorable.

  • N-tert-Butyl-3-methylbenzamide (meta-isomer): The methyl group at the meta position primarily exerts a +I effect, leading to a moderate increase in electron density at the ortho and para positions relative to the amide group. Its steric hindrance is less pronounced compared to the ortho-isomer.

  • N-tert-Butyl-2-methylbenzamide (ortho-isomer): The ortho-methyl group introduces significant steric hindrance around the amide functionality. This can restrict the rotation of the amide bond and influence the overall conformation of the molecule, potentially leading to altered binding affinities for target proteins.

Below is a Graphviz diagram illustrating the structural differences between the three isomers.

isomers cluster_para para-isomer cluster_meta meta-isomer cluster_ortho ortho-isomer p This compound m N-tert-Butyl-3-methylbenzamide o N-tert-Butyl-2-methylbenzamide

Caption: Positional isomers of N-tert-Butyl-methylbenzamide.

Hypothesized Biological Activities and Supporting Rationale

Based on the known activities of benzamide derivatives, we hypothesize that these isomers may exhibit differential activity in the following areas:

  • Anticancer Activity (HDAC Inhibition): Many benzamide derivatives are known histone deacetylase (HDAC) inhibitors.[1] The binding of these inhibitors to the zinc-containing active site of HDACs is crucial for their activity. The position of the methyl group could influence this interaction. The steric bulk of the ortho-isomer might hinder optimal binding, potentially reducing its HDAC inhibitory activity compared to the meta- and para-isomers.

  • Antimicrobial Activity: Substituted benzamides have shown promising antimicrobial properties.[3] Quantitative Structure-Activity Relationship (QSAR) studies have indicated that topological and shape descriptors are key to their antibacterial action. The different shapes of the three isomers are therefore likely to result in varied antimicrobial efficacy.

Experimental Protocols for Comparative Biological Evaluation

To empirically validate the hypothesized differences in biological activity, the following detailed experimental protocols are provided.

Synthesis of N-tert-Butyl-methylbenzamide Isomers

A general and reliable method for the synthesis of these amides is the acylation of tert-butylamine with the corresponding methylbenzoyl chloride.[5]

Workflow for Synthesis:

synthesis_workflow reagents Methylbenzoyl chloride (ortho, meta, or para) + tert-Butylamine reaction Reaction in Dichloromethane (DCM) 0°C to Room Temp. reagents->reaction Acylation workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quenching & Extraction purification Purification (Crystallization or Column Chromatography) workup->purification product Pure N-tert-Butyl- methylbenzamide Isomer purification->product

Caption: General workflow for the synthesis of N-tert-Butyl-methylbenzamide isomers.

Step-by-Step Protocol:

  • Dissolve tert-butylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the respective methylbenzoyl chloride (ortho-, meta-, or para-) (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compounds exhibit toxicity towards cancer cell lines, providing a measure of their potential anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the three isomers in dimethyl sulfoxide (DMSO). Dilute the stock solutions with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (HDAC Inhibitory Assay)

This assay will quantify the inhibitory potential of the isomers against a representative histone deacetylase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of a commercially available HDAC enzyme (e.g., HDAC1), and a fluorogenic HDAC substrate.

  • Compound Preparation: Prepare serial dilutions of the three isomers in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the HDAC enzyme, followed by the test compounds at various concentrations. Pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC₅₀ value for each isomer.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical data based on SAR principles to illustrate the expected outcomes of the proposed experiments. This data is for illustrative purposes only and must be confirmed by experimental validation.

IsomerPredicted IC₅₀ (Cytotoxicity - HeLa cells)Predicted IC₅₀ (HDAC1 Inhibition)Rationale for Predicted Activity
This compound 25 µM15 µMThe para-methyl group may favorably interact with a hydrophobic pocket in the active site.
N-tert-Butyl-3-methylbenzamide 35 µM20 µMThe meta-methyl group provides a balance of electronic and steric properties, leading to moderate activity.
N-tert-Butyl-2-methylbenzamide >100 µM>50 µMSignificant steric hindrance from the ortho-methyl group is predicted to impede binding to the target.

Conclusion

The positional isomerism of the methyl group in N-tert-Butyl-methylbenzamide is anticipated to have a profound impact on the biological activity of these compounds. This guide provides a robust framework for the synthesis and comparative biological evaluation of the ortho-, meta-, and para-isomers. By employing the detailed experimental protocols herein, researchers can generate valuable empirical data to elucidate the structure-activity relationships governing the biological effects of this class of molecules, thereby informing the design of novel therapeutic agents. The integration of SAR principles and in silico predictions offers a powerful, hypothesis-driven approach to navigate the complexities of drug discovery.

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A Comparative Analysis of N-(tert-butyl)-2-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Scientists and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the positional isomerism of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: N-(tert-butyl)-2-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide. As a Senior Application Scientist, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their experimental designs and synthetic strategies.

The core structural difference between these two compounds lies in the position of the electron-withdrawing nitro (-NO₂) group on the benzamide scaffold. This seemingly subtle change from the ortho (2-position) to the para (4-position) has profound implications for the molecule's electronic distribution, steric environment, and potential for intramolecular interactions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of N-(tert-butyl)-2-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide. It is important to note that while extensive experimental data is available for the 4-nitro isomer, some data for the 2-nitro isomer is based on predictive models due to limited availability in public literature.[1]

PropertyN-(tert-butyl)-2-nitrobenzamideN-(tert-butyl)-4-nitrobenzamide
CAS Number 41225-78-9[2]42498-30-6[3][4]
Molecular Formula C₁₁H₁₄N₂O₃[5]C₁₁H₁₄N₂O₃[3]
Molecular Weight 222.24 g/mol [5]222.24 g/mol [3][4]
Melting Point Data not readily available157–158 °C[6]
Appearance Predicted: SolidYellow solid[6]
Solubility Predicted to be soluble in organic solventsSoluble in organic solvents like deuterated chloroform[4]
Predicted XlogP 1.2[5]2.1[3]

Synthesis and Reactivity: The Impact of Isomerism

The synthetic routes to both isomers are conceptually similar, primarily involving the acylation of tert-butylamine with the corresponding nitrobenzoyl chloride. However, the position of the nitro group influences the reactivity of the starting materials and the properties of the final products.

Synthetic Pathways

The general synthetic approach for both isomers is outlined below. The key difference lies in the choice of the starting nitrobenzoic acid.

Synthesis cluster_2_nitro N-(tert-butyl)-2-nitrobenzamide Synthesis cluster_4_nitro N-(tert-butyl)-4-nitrobenzamide Synthesis 2-Nitrobenzoic_acid 2-Nitrobenzoic Acid 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoic_acid->2-Nitrobenzoyl_chloride SOCl₂ or (COCl)₂ N_2_nitro N-(tert-butyl)-2-nitrobenzamide 2-Nitrobenzoyl_chloride->N_2_nitro tert-Butylamine, Base 4-Nitrobenzoic_acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_acid->4-Nitrobenzoyl_chloride SOCl₂ or (COCl)₂ N_4_nitro N-(tert-butyl)-4-nitrobenzamide 4-Nitrobenzoyl_chloride->N_4_nitro tert-Butylamine, Base

Figure 1: General synthetic pathways for N-(tert-butyl)-nitrobenzamide isomers.

Reactivity Considerations

The ortho-nitro group in N-(tert-butyl)-2-nitrobenzamide introduces significant steric hindrance around the amide functionality. This can influence the kinetics of reactions involving the amide bond. Furthermore, the proximity of the nitro and amide groups allows for the potential of intramolecular hydrogen bonding between the amide N-H and an oxygen of the nitro group. This interaction can affect the molecule's conformation, restricting the rotation around the aryl-carbonyl bond and influencing its overall shape and binding properties.

In contrast, the para-nitro group in N-(tert-butyl)-4-nitrobenzamide exerts its strong electron-withdrawing effect primarily through resonance, which deactivates the aromatic ring towards electrophilic substitution. The nitro group in the 4-position can be readily reduced to an amine, making N-(tert-butyl)-4-nitrobenzamide a valuable intermediate for the synthesis of various para-substituted benzamides.[7]

Spectroscopic Profile: A Comparative Look

Spectroscopic analysis provides a fingerprint for molecular structure. Below is a comparison of the key spectroscopic features of the two isomers.

¹H NMR Spectroscopy
  • N-(tert-butyl)-4-nitrobenzamide: The ¹H NMR spectrum in CDCl₃ typically shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the nitro group. A broad singlet for the N-H proton is also observed, along with a characteristic singlet for the nine equivalent protons of the tert-butyl group.[4][6]

  • N-(tert-butyl)-2-nitrobenzamide: Predicted ¹H NMR data suggests a more complex aromatic region due to the asymmetry of the substitution pattern. The chemical shifts of the aromatic protons are expected to be influenced by the proximity of the nitro and amide groups.[1]

¹³C NMR Spectroscopy
  • N-(tert-butyl)-4-nitrobenzamide: The ¹³C NMR spectrum displays distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons, in addition to the aromatic carbons.[6]

  • N-(tert-butyl)-2-nitrobenzamide: Predicted data indicates that the chemical shifts of the aromatic carbons, particularly the one bearing the amide group and the one bearing the nitro group, will differ significantly from the 4-nitro isomer due to the different electronic and steric environment.[1]

Infrared (IR) Spectroscopy
  • N-(tert-butyl)-4-nitrobenzamide: The IR spectrum shows characteristic absorption bands for the N-H stretching vibration, the C=O stretching of the amide, and the symmetric and asymmetric stretching vibrations of the nitro group.[6]

  • N-(tert-butyl)-2-nitrobenzamide: The IR spectrum is expected to show similar characteristic peaks. However, the position of the N-H and C=O stretching bands might be shifted if intramolecular hydrogen bonding is present.

The following diagram illustrates the key functional groups and their expected influence on the spectroscopic data.

Spectroscopy cluster_main Key Structural Features Influencing Spectroscopy Structure_2_nitro N-(tert-butyl)-2-nitrobenzamide Features_2_nitro Ortho-nitro group: - Steric hindrance - Potential intramolecular H-bonding Structure_2_nitro->Features_2_nitro Structure_4_nitro N-(tert-butyl)-4-nitrobenzamide Features_4_nitro Para-nitro group: - Strong resonance effect - Symmetrical aromatic substitution Structure_4_nitro->Features_4_nitro

Figure 2: Positional isomerism and its structural implications.

Potential Biological Activities

Nitrobenzamide derivatives have been investigated for a range of biological activities.[8][9][10] While specific comparative studies between these two isomers are limited, the broader class of compounds has shown promise in several therapeutic areas.

  • Antimicrobial and Antitubercular Activity: Certain nitrobenzamides have demonstrated potent activity against Mycobacterium tuberculosis, with the substitution pattern on the aromatic ring being crucial for efficacy.[11]

  • Anti-inflammatory and Antitumor Activity: Some substituted nitrobenzamides have been evaluated for their anti-inflammatory and antitumor properties.[8][12][13]

  • Neuroprotective Effects: N-(tert-butyl)-2-nitrobenzamide has been identified as a compound of interest for its potential neuroprotective properties in the context of neurodegenerative diseases like Parkinson's disease.[2]

The difference in the position of the nitro group can significantly impact how these molecules interact with biological targets, affecting their efficacy and selectivity.

Experimental Protocols

For researchers planning to work with these compounds, the following are generalized protocols for their synthesis and characterization.

Synthesis of N-(tert-butyl)-4-nitrobenzamide

This protocol is adapted from established literature procedures.[4]

Step 1: Formation of 4-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid.

  • Slowly add thionyl chloride in excess.

  • Heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • In a separate flask, dissolve tert-butylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Slowly add the 4-nitrobenzoyl chloride solution to the tert-butylamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of N-(tert-butyl)-2-nitrobenzamide

A similar two-step protocol is employed for the synthesis of the 2-nitro isomer, starting from 2-nitrobenzoic acid.[2]

Experimental_Workflow cluster_synthesis General Synthesis Workflow cluster_characterization Characterization Start Nitrobenzoic Acid (ortho or para) Step1 Acid Chloride Formation (e.g., SOCl₂) Start->Step1 Step2 Amidation with tert-Butylamine & Base Step1->Step2 Workup Aqueous Workup Step2->Workup Purification Recrystallization or Chromatography Workup->Purification Product N-(tert-butyl)-nitrobenzamide Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP

Figure 3: A generalized workflow for the synthesis and characterization of N-(tert-butyl)-nitrobenzamide isomers.

Characterization Methods

The synthesized compounds should be characterized using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C=O, NO₂).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the solid products.

Conclusion

The comparison between N-(tert-butyl)-2-nitrobenzamide and N-(tert-butyl)-4-nitrobenzamide underscores the critical role of positional isomerism in determining the properties and potential applications of organic molecules. The para-isomer is a well-characterized compound, often utilized as a synthetic intermediate. The ortho-isomer, while less extensively documented in terms of its fundamental physicochemical properties, presents intriguing possibilities due to the steric and electronic effects of the proximate nitro and amide groups, including its potential in neuroprotective research. This guide provides a foundational understanding of these two molecules, enabling researchers to leverage their distinct characteristics in the pursuit of novel chemical entities and therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationship of N-tert-Butyl-4-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzamide scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1] This guide provides a deep dive into the structure-activity relationship (SAR) of N-tert-Butyl-4-methylbenzamide analogs. In the absence of extensive publicly available SAR studies on a cohesive series of these specific analogs, this document serves as a predictive and methodological guide. We will extrapolate from the SAR of related benzamide derivatives to infer potential trends and provide a comprehensive framework for initiating a systematic investigation. Our focus is on explaining the causality behind experimental choices and providing self-validating protocols to guide future research.

Introduction to the this compound Scaffold

This compound is a simple yet intriguing molecule characterized by three key structural motifs: a bulky N-tert-butyl group, a central benzamide core, and a para-methylated phenyl ring. Each of these components offers a vector for chemical modification to modulate the compound's physicochemical properties and biological activity. Benzamide derivatives, as a class, are known to exhibit a wide range of biological activities, including but not limited to central nervous system (CNS) activity, enzyme inhibition, and antimicrobial properties.[1] Understanding how modifications to this specific scaffold influence its biological effect is paramount for designing novel and effective therapeutic agents.

Postulated Structure-Activity Relationships

Based on SAR studies of related benzamide analogs, we can hypothesize how structural modifications at different positions of the this compound molecule might influence its biological activity. The following sections explore these potential relationships.

The N-tert-Butyl Group: A Modulator of Potency and Selectivity

The N-tert-butyl group provides significant steric bulk around the amide nitrogen. This can have several implications for biological activity:

  • Receptor Binding: The bulky nature of the tert-butyl group can influence how the molecule fits into a binding pocket. In some cases, this steric hindrance may be crucial for achieving selectivity for a particular biological target.

  • Metabolic Stability: The presence of the tert-butyl group can shield the amide bond from enzymatic hydrolysis, potentially increasing the compound's metabolic stability and in vivo half-life.

  • Hydrogen Bonding: The amide proton (N-H) is a critical hydrogen bond donor. While the tert-butyl group itself is lipophilic, the presence of this N-H bond is often crucial for interaction with target proteins. Studies on other benzamide series have shown that replacing this proton (e.g., with an N-methyl group) can lead to a significant loss of activity, suggesting the importance of this hydrogen bond donor capability.[2]

The Benzoyl Ring: The Core for Interaction and Substitution

The aromatic ring is a key feature for establishing interactions with biological targets, often through pi-stacking or hydrophobic interactions. The substitution pattern on this ring is a critical determinant of activity.

  • Para-Substitution: The 4-methyl group in the parent compound is a small, lipophilic substituent. Replacing this methyl group with other substituents can drastically alter the electronic and steric properties of the molecule:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups can modulate the acidity of the amide proton and introduce new potential interactions (e.g., halogen bonding). The introduction of a fluorine atom, for instance, has been shown to increase binding affinity in some benzamide series.[3]

    • Electron-Donating Groups (EDGs): Methoxy or amino groups can alter the electron density of the ring and potentially form additional hydrogen bonds with the target.

    • Larger Lipophilic Groups: Increasing the size of the substituent at the para position could enhance hydrophobic interactions, but may also introduce steric clashes.

  • Ortho- and Meta-Substitution: Placing substituents at the ortho or meta positions can influence the conformation of the amide bond relative to the ring, which can be critical for proper orientation within a binding site.

The Amide Linker: A Rigid and Polar Core

The amide bond is a rigid and polar functional group that plays a crucial role in the overall structure and properties of the molecule. Its key features include:

  • Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, complementing the N-H donor.

  • Conformational Rigidity: The planar nature of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for binding to a specific target.

A Proposed Workflow for SAR Investigation

To systematically investigate the SAR of this compound analogs, a logical and iterative workflow is essential. The following diagram and detailed protocols outline such a process.

SAR_Workflow cluster_0 Phase 1: Library Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Iteration A Define Core Scaffold (this compound) B Plan Analog Series: - N-Alkyl Variations - Phenyl Ring Substitutions - Amide Modifications A->B C Synthesize Analog Library B->C D Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D F Determine IC50 / EC50 Values D->F E Cell-Based Functional Assay (e.g., Cytotoxicity, Reporter Gene) E->F G Analyze SAR Data F->G H Identify 'Hit' Compounds G->H I Design & Synthesize Second-Generation Analogs H->I I->C Iterative Refinement

Caption: A proposed iterative workflow for the structure-activity relationship (SAR) investigation of this compound analogs.

Comparative Data (Hypothetical)

The following table presents a hypothetical dataset for a series of this compound analogs, illustrating how SAR data could be organized and interpreted. The target is a hypothetical protein kinase.

Compound IDR (Substitution at para-position)N-SubstituentKinase Inhibition IC50 (µM)Cytotoxicity (HepG2) CC50 (µM)Selectivity Index (SI = CC50/IC50)
1 -CH3 (Parent)tert-Butyl15.2>100>6.6
2a -Htert-Butyl25.8>100>3.9
2b -Ftert-Butyl8.5>100>11.8
2c -Cltert-Butyl10.185.38.4
2d -OCH3tert-Butyl18.9>100>5.3
3a -CH3Isopropyl35.6>100>2.8
3b -CH3Cyclohexyl12.492.17.4

Interpretation of Hypothetical Data:

  • Effect of Para-Substitution: Replacing the para-methyl group with a hydrogen (Compound 2a) reduces activity compared to the parent compound (1), suggesting the methyl group contributes positively to binding. Introducing a fluorine atom (Compound 2b) significantly improves potency, a common observation in medicinal chemistry that may be due to favorable electronic or binding interactions.[3]

  • Effect of N-Substitution: Reducing the steric bulk of the N-substituent from tert-butyl to isopropyl (Compound 3a) leads to a decrease in activity. However, a different bulky, lipophilic group like cyclohexyl (Compound 3b) may restore or even slightly improve activity, indicating that the size and shape of this group are important for optimal fit.

Experimental Protocols

To generate reliable and reproducible SAR data, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Synthesis of this compound Analogs

A common method for synthesizing benzamide analogs is the coupling of a carboxylic acid with an amine using a coupling agent.

Protocol: Amide Coupling Reaction

  • Dissolution: In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

  • Activation: Add a coupling agent such as EDC (1.1 eq) and an additive like HOBt (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., tert-butylamine) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

In Vitro Biological Assays

Protocol: MTT Assay for Cytotoxicity [4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the CC50 value (the concentration of compound that causes a 50% reduction in cell viability) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol: Radioligand Binding Assay [4]

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor, the cell membrane preparation, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the unbound radioligand by filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

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A Comparative Guide to the Synthetic Routes of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-Butyl-4-methylbenzamide is a substituted aromatic amide with applications in medicinal chemistry and materials science. Its synthesis can be approached through several distinct pathways, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. We will delve into three primary synthetic strategies: the Ritter reaction, the Schotten-Baumann reaction, and amide bond formation using coupling agents, as well as a multi-step approach starting from p-xylene.

Route 1: The Ritter Reaction - A Convergent Approach

The Ritter reaction offers a convergent and efficient method for the synthesis of N-tert-butyl amides.[1][2] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene.[3][4] In the context of this compound synthesis, a modified Ritter reaction using di-tert-butyl dicarbonate as the source of the tert-butyl cation has been shown to be highly effective.[5]

Mechanistic Insights

The reaction is initiated by the protonation of di-tert-butyl dicarbonate by a Lewis or Brønsted acid, leading to the formation of a tert-butyl cation. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of 4-methylbenzonitrile. The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the final this compound product.

Ritter_Mechanism cluster_0 Step 1: Formation of tert-butyl cation cluster_1 Step 2: Nucleophilic attack by nitrile cluster_2 Step 3: Hydrolysis Boc2O Di-tert-butyl dicarbonate tBu+ tert-butyl cation Boc2O->tBu+ Protonation & Fragmentation Boc2O->tBu+ H+ Acid Catalyst (e.g., Cu(OTf)₂) Nitrile 4-Methylbenzonitrile Nitrilium Nitrilium ion Nitrile->Nitrilium Nucleophilic Attack Nitrile->Nitrilium H2O Water Amide N-tert-Butyl-4- methylbenzamide H2O->Amide Hydrolysis H2O->Amide

Caption: Mechanism of the modified Ritter reaction.

Experimental Protocol: Copper(II) Triflate Catalyzed Ritter Reaction[5]
  • Materials:

    • 4-Methylbenzonitrile

    • Di-tert-butyl dicarbonate

    • Copper(II) triflate (Cu(OTf)₂)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-methylbenzonitrile (1.0 mmol) in dichloromethane (5 mL), add di-tert-butyl dicarbonate (1.2 mmol) and copper(II) triflate (5 mol%).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

  • Characterization:

    • Appearance: White powder.[5]

    • Melting Point: 112–113 °C.[5]

    • ¹H NMR (500 MHz, CDCl₃): δ 7.61 (d, J = 8.1 Hz, 2H), 7.19 (d, J = 7.9 Hz, 2H), 5.95 (s, 1H), 2.38 (s, 3H), 1.46 (s, 9H).[5]

    • ¹³C NMR (126 MHz, CDCl₃): δ 166.9, 141.5, 133.0, 129.0, 126.8, 51.6, 28.9, 21.4.

Route 2: The Schotten-Baumann Reaction - A Classic Approach

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides under basic conditions.[6][7][8][9][10] This two-phase reaction system effectively neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[10]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base present in the aqueous phase neutralizes the protonated amine and the generated HCl.[6][9]

Schotten_Baumann_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine tert-Butylamine AcylChloride 4-Methylbenzoyl chloride Amine->AcylChloride Amine->AcylChloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral AcylChloride->Tetrahedral Amide N-tert-Butyl-4- methylbenzamide Tetrahedral->Amide Collapse & Proton Transfer Tetrahedral->Amide Base Base (e.g., NaOH)

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis from 4-Methylbenzoyl Chloride
  • Materials:

    • 4-Methylbenzoyl chloride

    • tert-Butylamine

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve tert-butylamine (1.2 equivalents) in dichloromethane.

    • Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents) to the stirred solution.

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 3: Amide Bond Formation via Coupling Agents

Modern organic synthesis frequently employs coupling agents to facilitate the formation of amide bonds directly from carboxylic acids and amines, avoiding the need to prepare highly reactive acyl chlorides.[11][12][13][14][15] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose.[11][14][15]

Mechanistic Insights

The carboxylic acid (4-methylbenzoic acid) reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine). The attack of the amine on the activated carboxyl group leads to the formation of the amide bond and the release of a water-soluble urea byproduct.[11][13]

Amide_Coupling_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack by Amine Acid 4-Methylbenzoic acid EDC EDC Acid->EDC Acid->EDC O-acylisourea O-acylisourea intermediate EDC->O-acylisourea EDC->O-acylisourea Amine tert-Butylamine Urea Urea byproduct Amide N-tert-Butyl-4- methylbenzamide Amine->Amide Amine->Amide

Caption: Mechanism of amide bond formation using EDC.

Experimental Protocol: EDC-Mediated Amide Coupling
  • Materials:

    • 4-Methylbenzoic acid

    • tert-Butylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard workup reagents

  • Procedure:

    • To a stirred solution of 4-methylbenzoic acid (1.0 equivalent) in anhydrous DCM, add tert-butylamine (1.1 equivalents) and HOBt (1.2 equivalents, if used).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Route 4: Multi-step Synthesis from p-Xylene

For a more cost-effective, albeit longer, synthetic route, this compound can be prepared from the readily available starting material, p-xylene. This multi-step synthesis first involves the oxidation of p-xylene to 4-methylbenzoic acid, which can then be converted to the final product via one of the methods described above (Schotten-Baumann or amide coupling).

Workflow Overview

Multi_Step_Workflow p-Xylene p-Xylene 4-Methylbenzoic_Acid 4-Methylbenzoic_Acid p-Xylene->4-Methylbenzoic_Acid Oxidation 4-Methylbenzoyl_Chloride 4-Methylbenzoyl_Chloride 4-Methylbenzoic_Acid->4-Methylbenzoyl_Chloride Thionyl Chloride Amide N-tert-Butyl-4- methylbenzamide 4-Methylbenzoic_Acid->Amide tert-Butylamine, Coupling Agent 4-Methylbenzoyl_Chloride->Amide tert-Butylamine (Schotten-Baumann)

Sources

A Senior Application Scientist's Guide to N-tert-Butyl-4-methylbenzamide: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of N-tert-Butyl-4-methylbenzamide in Modern Chemistry

This compound, a substituted aromatic amide, is a compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features—a rigid benzamide core, a lipophilic p-tolyl group, and a bulky tert-butyl substituent on the nitrogen atom—impart a distinct combination of properties that govern its reactivity, solubility, and biological activity.[1] This guide provides an in-depth technical comparison of the performance of this compound in various solvent systems, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the critical interplay between the solute and solvent, supported by experimental data and detailed protocols, to empower informed decisions in experimental design and process optimization.

Understanding the Molecular Landscape: Structure and Inherent Properties

The performance of this compound is intrinsically linked to its molecular architecture. The amide functional group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[2] However, the sterically demanding tert-butyl group can hinder intermolecular hydrogen bonding, influencing its self-association and interaction with solvent molecules. The aromatic ring and the methyl group contribute to its nonpolar character, while the amide moiety introduces polarity. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of solvents.

Solubility Profile: A Comparative Analysis

Qualitative Solubility Determination: An Experimental Protocol

A systematic approach to determining the qualitative solubility of this compound in various solvents is essential for initial screening.

Objective: To classify the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30 seconds.

  • Allow the mixture to stand for 1 minute and observe.

  • Record the observation as "soluble" (forms a clear, homogeneous solution), "partially soluble" (some solid remains but the solution is not clear), or "insoluble" (the solid does not appear to dissolve).

Expected Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterInsolubleThe large nonpolar surface area of the p-tolyl and tert-butyl groups outweighs the polarity of the amide group, leading to poor solvation by water molecules.[3]
MethanolSparingly SolubleCan engage in hydrogen bonding with the amide group, but the nonpolar regions limit extensive solubility.
EthanolSolubleThe increased alkyl chain length compared to methanol enhances its ability to solvate the nonpolar parts of the molecule.
Polar Aprotic AcetoneSolubleThe polar carbonyl group of acetone can interact favorably with the amide dipole of this compound.
Ethyl AcetateSolublePossesses both polar (ester) and nonpolar (ethyl and acetyl) regions, making it a good solvent for amphiphilic molecules.
DichloromethaneSolubleA versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Nonpolar TolueneSolubleThe aromatic ring of toluene interacts favorably with the p-tolyl group of the solute through π-π stacking.
HexaneSparingly SolubleWhile capable of solvating the nonpolar regions, it lacks the polarity to effectively interact with the amide functional group.

Performance in Chemical Synthesis: Solvent Effects on Reaction Kinetics

The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. In the synthesis of this compound, typically from 4-methylbenzoyl chloride and tert-butylamine, the solvent plays a crucial role in solvating reactants, intermediates, and transition states.

General Synthesis of this compound

reactant1 4-Methylbenzoyl Chloride product This compound reactant1->product Acylation reactant2 tert-Butylamine reactant2->product solvent Solvent (e.g., Dichloromethane) solvent->reactant1 solvent->reactant2 base Base (optional) (e.g., Triethylamine) base->product HCl Scavenger

Caption: General reaction scheme for the synthesis of this compound.

Solvent Influence on Reaction Rate

The kinetics of amide bond formation are sensitive to solvent polarity and hydrogen-bonding ability.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These solvents are generally good choices for this type of reaction. They can dissolve the reactants and stabilize the polar transition state of the nucleophilic acyl substitution, thereby accelerating the reaction.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents may be slower due to poorer solvation of the polar transition state. However, they can be advantageous for product isolation.

  • Polar Protic Solvents (e.g., Ethanol, Water): While these solvents can solvate the reactants, they can also form strong hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and slowing down the reaction.

Monitoring Reaction Kinetics: An HPLC-Based Protocol

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.[4][5]

Objective: To determine the reaction rate of this compound formation in different solvents.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Set up the synthesis of this compound in the chosen solvent at a controlled temperature.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by diluting with a cold solvent).

  • Prepare the sample for HPLC analysis by appropriate dilution and filtration.

  • Inject the sample onto the HPLC system.

  • Quantify the peak areas of the starting materials and the product.

  • Plot the concentration of the product versus time to determine the reaction rate.

start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench prepare Prepare Sample for HPLC quench->prepare inject Inject into HPLC prepare->inject analyze Analyze Chromatogram inject->analyze plot Plot Concentration vs. Time analyze->plot end Determine Reaction Rate plot->end

Caption: Workflow for monitoring reaction kinetics using HPLC.

Spectroscopic Insights into Solute-Solvent Interactions

Infrared (IR) spectroscopy is a valuable tool for probing the interactions between a solute and solvent by observing shifts in the vibrational frequencies of functional groups. The carbonyl (C=O) stretching frequency of the amide bond in this compound is particularly sensitive to its local environment.[3][6]

A study on N-tert-butylbenzamide in various solvents revealed a correlation between the C=O stretching frequency and the solvent's properties. In general, more polar and hydrogen-bond-donating solvents lead to a decrease in the C=O stretching frequency. This is because these solvents can stabilize the resonance structure of the amide where there is more single-bond character in the carbonyl group.

Influence of Solvent on the Carbonyl Stretching Frequency of N-tert-Butylbenzamide

SolventC=O Stretching Frequency (cm⁻¹) (Illustrative)Solvent-Solute Interaction
Hexane ~1675Minimal interaction; the frequency is close to that of the isolated molecule.
Dichloromethane ~1665Dipole-dipole interactions with the polar C-Cl bonds cause a slight red shift.
Acetone ~1660The polar carbonyl group of acetone interacts with the amide dipole, leading to a further decrease in the stretching frequency.
Methanol ~1650Hydrogen bonding between the methanol hydroxyl group and the amide carbonyl oxygen significantly weakens the C=O bond, resulting in a substantial red shift.

Note: The C=O stretching frequencies are illustrative and based on general trends observed for amides.

Alternatives to this compound

In drug discovery and development, it is often necessary to find bioisosteric replacements for certain functional groups to improve properties such as metabolic stability, solubility, or potency.[7] The tert-butyl group in this compound can be susceptible to metabolic oxidation.

Bioisosteric Replacements for the tert-Butyl Group
  • Trifluoromethylcyclopropyl Group: This group has a similar size and shape to the tert-butyl group but is more metabolically stable due to the replacement of C-H bonds with more robust C-F and cyclopropyl C-H bonds.[8]

  • Oxetane Ring: An oxetane can serve as a polar and stable replacement for a gem-dimethyl group (part of the tert-butyl group), potentially improving solubility and metabolic stability.[9]

Alternative N-Substituted Benzamides

The choice of the N-substituent can significantly impact the biological activity of benzamides. For instance, in the development of histone deacetylase (HDAC) inhibitors, a class of anticancer agents, the N-substituent plays a crucial role in binding to the enzyme's active site.[10][11][12]

Comparison of N-Substituted Benzamides as HDAC Inhibitors (Illustrative)

N-SubstituentKey FeaturesImpact on Activity
tert-Butyl Bulky, lipophilic.Can provide good binding in hydrophobic pockets but may be metabolically liable.
Pyridin-3-ylmethyl Contains a basic nitrogen atom and an aromatic ring.The pyridine nitrogen can form key interactions within the active site, enhancing potency (e.g., in Entinostat).[13]
2-Aminophenyl Provides a hydrogen bond donor and can chelate with metal ions in the active site.Can significantly increase anti-proliferative activity through specific interactions with the enzyme.[10]

Conclusion: A Strategic Approach to Solvent and Analogue Selection

References

A Head-to-Head Comparison: LC-MS versus NMR for the Analysis of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Technique

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-tert-Butyl-4-methylbenzamide, a key building block in the synthesis of various organic molecules, requires robust analytical methods for its characterization and quantification. This guide provides an in-depth, technical comparison of two of the most powerful analytical techniques at the disposal of the modern scientist: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Herein, we will delve into the core principles, experimental workflows, and quantitative performance of each technique, offering a clear and objective comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Analytical Challenge: this compound

This compound presents a typical analytical challenge for a small organic molecule. Its structure, a substituted aromatic amide, necessitates techniques that can provide both unambiguous structural confirmation and sensitive quantification. Whether for reaction monitoring, purity assessment, or stability testing, the choice between LC-MS and NMR is not always straightforward and depends on the specific analytical question being asked.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Separation and Sensitivity

LC-MS is a hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination provides a powerful tool for both the qualitative and quantitative analysis of compounds in complex mixtures.

The LC-MS Workflow: A Step-by-Step Approach

The analysis of this compound by LC-MS typically involves the following steps:

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Dissolution in a suitable solvent (e.g., Methanol/Water) filter Filtration through a 0.22 µm filter prep->filter inject Injection onto a reversed-phase C18 column filter->inject Sample Introduction separate Gradient elution to separate from impurities inject->separate ionize Electrospray Ionization (ESI) in positive ion mode separate->ionize Eluent Transfer analyze Mass analysis (e.g., Triple Quadrupole) for precursor and product ions ionize->analyze detect Detection and Quantification analyze->detect Fragmentation of this compound cluster_mol cluster_frag1 cluster_frag2 cluster_frag3 mol This compound [M+H]⁺ m/z = 192.1 frag2 [4-methylbenzoyl]⁺ m/z = 119.1 mol->frag2 Loss of tert-butylamine frag1 [M+H - C₄H₉]⁺ m/z = 135.1 frag2->frag1 Loss of CO frag3 [t-butyl]⁺ m/z = 57.1 NMR Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_nmr Dissolution in a deuterated solvent (e.g., CDCl₃) with an internal standard acq Acquisition of ¹H and ¹³C NMR spectra prep_nmr->acq Sample Introduction proc Fourier Transform, Phasing, and Baseline Correction acq->proc FID Data integ Integration of signals for quantification proc->integ assign Signal assignment for structural confirmation proc->assign

A Comparative Guide to the In Vitro Efficacy of N-tert-Butyl-4-methylbenzamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this diverse chemical family, derivatives of N-tert-Butyl-4-methylbenzamide are emerging as a compelling area of investigation for novel anticancer therapeutics. This guide provides an in-depth, objective comparison of the in vitro performance of these derivatives against other alternatives, supported by experimental data and detailed methodologies to inform and guide future research endeavors in oncology.

Unveiling the Anticancer Potential: A Comparative Analysis of In Vitro Cytotoxicity

Initial preclinical evaluation of potential anticancer compounds invariably involves assessing their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Recent studies have highlighted the promising cytotoxic profiles of this compound derivatives and related benzamide analogs across a spectrum of cancer cell lines. The data presented below summarizes the in vitro anti-proliferative activity of these compounds, offering a comparative perspective against established anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
4-Methylbenzamide Derivative 7 K562 (Leukemia)2.27Sorafenib2.90[1]
HL-60 (Leukemia)1.42Sorafenibn/d[1]
OKP-GS (Renal Carcinoma)4.56Sorafenib13.67[1]
4-Methylbenzamide Derivative 10 K562 (Leukemia)2.53Sorafenib2.90[1]
HL-60 (Leukemia)1.52Sorafenibn/d[1]
OKP-GS (Renal Carcinoma)24.77Sorafenib13.67[1]
3,4,5-trihydroxy-N-tert-butyl-benzamide HCT-116 (Colon Carcinoma)0.16Doxorubicin0.001[2]
Gallic Acid0.05[2]
N-(4-tert-butylphenylcarbamoyl)benzamide HeLa (Cervical Cancer)0.00378Hydroxyurea0.00991[3]
4-hydroxybenzamide analogue E MCF-7 (Breast Cancer)~10.5 (5 µg/mL)--[4]
MDA-MB-231 (Breast Cancer)~10.5 (5 µg/mL)--[4]

Note: The conversion of µg/mL to µM is dependent on the molecular weight of the specific compound and is approximated where not explicitly provided in the source.

The data indicates that certain 4-methylbenzamide derivatives exhibit potent anti-proliferative activities, with IC50 values in the low micromolar range, comparable to or even better than the established kinase inhibitor, Sorafenib, in specific cell lines.[1] For instance, derivative 7 shows superior activity against the OKP-GS renal carcinoma cell line.[1] Furthermore, a derivative of N-tert-butylbenzamide demonstrated significantly higher potency than the standard-of-care agent Hydroxyurea against HeLa cells.[3] It is important to note that the efficacy of these compounds is cell-line dependent, underscoring the need for broad-panel screening in drug discovery.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. For this compound derivatives, the primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this cellular suicide program. The efficacy of benzamide derivatives in inducing apoptosis can be assessed by monitoring the expression levels of key regulatory proteins.

A common experimental approach is Western Blotting , which allows for the detection and quantification of specific proteins in cell lysates. Key markers of apoptosis include:

  • Bcl-2 family proteins: This family includes both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[5]

  • Caspases: These are a family of proteases that execute the apoptotic program. The cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms to their active, cleaved forms is a definitive indicator of apoptosis.[6][7]

The following diagram illustrates a simplified workflow for assessing apoptosis induction via Western Blotting.

cluster_workflow Workflow: Western Blotting for Apoptosis Markers A Cancer Cell Culture B Treatment with This compound Derivative A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE (Protein Separation by Size) D->E F Protein Transfer to Membrane (e.g., PVDF) E->F G Blocking Non-specific Binding Sites F->G H Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bax) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis (Band Densitometry) J->K

Caption: A generalized workflow for assessing apoptosis induction using Western Blot analysis.

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit aberrant activation of signaling pathways that promote their proliferation and survival. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature in many cancers.[8][9] Several benzamide derivatives have been investigated as inhibitors of this critical pathway.

The inhibition of key kinases within this pathway can lead to cell cycle arrest and apoptosis. For example, a novel N-tert-butylbenzamide derivative, CHMFL-BTK-01, has been identified as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 7 nM.[10] This demonstrates the potential of this chemical scaffold to target specific kinases with high affinity.

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for benzamide derivatives.

cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibitor->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the determination of their cell cycle phase.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis and inhibit critical pro-survival signaling pathways, underscore their therapeutic potential.

Future research should focus on several key areas to advance these compounds towards clinical application:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary to optimize potency, selectivity, and pharmacokinetic properties.

  • Broad-Spectrum Kinase Profiling: A comprehensive analysis of the kinase inhibitory profile of lead compounds will help to identify their specific molecular targets and potential off-target effects.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro studies must be evaluated in relevant animal models of cancer to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

By pursuing these avenues of research, the full therapeutic potential of this exciting class of compounds can be realized, paving the way for the development of new and effective treatments for cancer.

References

  • Expression of markers of apoptosis evaluated by western blot analysis... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. (2025, September 27). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 3, 2026, from [Link]

  • Western blot analysis of apoptosis-related proteins. Activated... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the "Why" Behind the "How"

The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is imperative that all disposal activities comply with federal, state, and local regulations. A core tenet of these regulations is the cradle-to-grave responsibility for hazardous waste, meaning the generator of the waste is responsible for its safe management until its ultimate destruction[2].

Pre-Disposal Considerations: A Proactive Approach to Waste Management

Effective waste management begins long before the disposal process itself. Implementing the principles of "green chemistry" can significantly reduce the volume and hazard of waste generated.

Table 1: Waste Minimization Strategies for N-tert-Butyl-4-methylbenzamide

StrategyImplementation in the LaboratoryRationale
Source Reduction Plan experiments to use the minimum required quantity of this compound.Reduces the volume of leftover material requiring disposal.
Process Modification If possible, explore alternative synthetic routes that utilize less hazardous reagents or generate less harmful byproducts.Minimizes the overall hazard profile of the waste stream.
Inventory Management Maintain a detailed inventory of this compound to avoid over-purchasing and the generation of expired, unused stock.Prevents the accumulation of unnecessary chemical waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the systematic process for the disposal of this compound, from the point of generation to its final disposition.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Waste Management cluster_Disposal Final Disposition A Generation of Waste (Unused reagent, reaction mixture, contaminated materials) B Segregation of Waste (Isolate from incompatible materials) A->B Immediate Action C Containerization (Use a designated, compatible, and sealed waste container) B->C D Labeling (Clearly identify contents, hazards, and accumulation start date) C->D E Temporary Storage (Store in a designated satellite accumulation area) D->E F Waste Pickup Request (Contact Environmental Health & Safety) E->F When container is full or per facility schedule G Consolidation (Waste is collected and consolidated by trained personnel) F->G H Transportation (Transported by a licensed hazardous waste hauler) G->H I Controlled Incineration (Destruction at a licensed facility with flue gas scrubbing) H->I Primary Recommended Method J Certificate of Destruction (Documentation of proper disposal) I->J

Caption: Disposal workflow for this compound.

In the Laboratory: The First Line of Defense
  • Generation of Waste: This includes pure, unused this compound, reaction mixtures containing the compound, and any contaminated materials such as gloves, weighing paper, and pipette tips.

  • Segregation: Immediately segregate this compound waste from other waste streams. It is particularly important to keep it separate from strong oxidizing agents and acids, as indicated for similar compounds[1].

  • Containerization:

    • Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks.

    • Keep the container securely closed except when adding waste.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "42498-32-8"

    • An indication of the hazards (prudence dictates marking it as "Caution: Chemical Waste of Unknown Hazard")

    • The accumulation start date (the date the first drop of waste is added to the container).

Facility Waste Management: Centralized Oversight
  • Temporary Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Waste Pickup: Once the container is full, or according to your institution's waste pickup schedule, submit a request to your Environmental Health & Safety (EHS) department for collection.

Final Disposition: The End of the Lifecycle

The recommended and most environmentally sound method for the final disposal of this compound is controlled incineration .

  • Why Incineration? Incineration is a high-temperature thermal destruction process that breaks down organic molecules into their constituent atoms, which then react with oxygen to form less hazardous compounds, primarily carbon dioxide and water[3][4][5]. For nitrogen-containing compounds like this compound, the process is designed to manage the formation of nitrogen oxides (NOx) through temperature control and flue gas scrubbing technologies[3]. This ensures the complete destruction of the chemical with minimal environmental release[5].

  • The Process: The collected waste will be transported by a licensed hazardous waste contractor to a permitted thermal destruction facility. Following incineration, a certificate of destruction should be obtained and kept for your records, completing the "cradle-to-grave" documentation.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. The potential for aquatic toxicity and environmental persistence of such compounds makes sewer disposal a significant environmental risk[3].

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).

    • Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of sound scientific practice. By adhering to the principles of waste minimization, following a systematic disposal workflow, and prioritizing controlled incineration as the final disposition method, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is a hallmark of a trustworthy and authoritative laboratory professional.

References

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  • National Research Council. (1999). Trial Burns, Compliance Testing, and Health Risk Assessments. In Disposal of Neutralent Wastes. National Academies Press (US). Retrieved from [Link]

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  • PubMed Central. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of N-tert-Butyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for N-tert-Butyl-4-methylbenzamide is not provided by all suppliers, an analysis of analogous compounds, such as N-tert-Butylbenzamide and other substituted benzamides, suggests a low to moderate hazard profile.[1][2] The primary risks associated with this solid organic compound are likely to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

  • Unknown Toxicological Properties: As the compound is not thoroughly studied, unknown hazards may exist.

Given these potential risks, a cautious approach is warranted, adhering to the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, with justifications rooted in standard laboratory safety practices.[4][5][6][7][8]

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side ShieldsEssential for protecting eyes from airborne particles and accidental splashes.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.
Respiratory Protection Dust Mask or Use of Fume HoodRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles. A fume hood is the preferred engineering control.[5][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound ensures both safety and experimental integrity. The following workflow provides a procedural guide from receipt of the compound to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Receipt & Storage Store in a cool, dry, well-ventilated area. B 2. Pre-Use Check Inspect container integrity. Review safety protocols. A->B Inspect C 3. Don PPE (Gloves, Goggles, Lab Coat) B->C Proceed D 4. Weighing Perform in a fume hood or ventilated enclosure. C->D Ready E 5. Dissolution/Use Handle solutions with care. Avoid splashes. D->E Transfer F 6. Decontamination Clean work surfaces and equipment. E->F Experiment Complete G 7. Waste Segregation Separate solid waste, liquid waste, and contaminated PPE. F->G Cleaned H 8. Disposal Follow institutional and local regulations. G->H Segregated

Caption: Workflow for Safe Handling of this compound.

3.1. Preparation and Weighing

  • Acclimatization and Inspection: Before opening, allow the container of this compound to reach room temperature to prevent condensation. Inspect the container for any damage or leaks.

  • Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[5][6]

  • Aliquoting: Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel. Avoid creating dust. Close the primary container tightly after use.

3.2. In-Experiment Handling

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all vessels containing this compound with the compound name, concentration, solvent, and date of preparation.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. For a small spill of solid material, carefully sweep it up and place it in a designated waste container.[1] For liquid spills, absorb with an inert material and dispose of as chemical waste. Ensure proper PPE is worn during cleanup.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste unless determined otherwise by your institution's environmental health and safety (EHS) office.[9][10]

4.1. Waste Segregation and Collection

  • Solid Waste: Unused or contaminated this compound powder should be collected in a clearly labeled, sealed container for solid chemical waste.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for organic liquid waste. Do not pour any solutions down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.[9]

4.2. Container Management and Disposal

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents.[4][10]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.[10][12]

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste in accordance with all local, state, and federal regulations.[10][13]

By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety and confidence, ensuring the well-being of laboratory personnel and the integrity of their scientific work.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). This compound CAS NO.42498-32-8. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.